molecular formula C13H9NO5 B2937131 5-(4-Nitrophenoxy)-1,3-benzodioxole CAS No. 294856-47-6

5-(4-Nitrophenoxy)-1,3-benzodioxole

Cat. No.: B2937131
CAS No.: 294856-47-6
M. Wt: 259.217
InChI Key: COESAXSVDFHOHC-UHFFFAOYSA-N
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Description

5-(4-Nitrophenoxy)-1,3-benzodioxole is a chemical compound of interest in scientific research and development. The 1,3-benzodioxole moiety, which consists of a benzene ring fused to a dioxole ring, is a structure found in various bioactive molecules and is often investigated for its potential as a building block in medicinal chemistry and materials science . The 4-nitrophenoxy substituent incorporated into this structure is a functional group known for its electron-withdrawing properties, which may influence the compound's reactivity, spectroscopic characteristics, and interactions in chemical or biological systems. As a result, this compound may serve as a key intermediate or precursor in organic synthesis, particularly in the development of more complex molecules for pharmaceutical or agrochemical applications. It could also be utilized in materials science research, for instance, in the development of dyes or polymers. The specific mechanism of action and research value are highly dependent on the application context. This product is designated 'For Research Use Only' and is intended for use in a laboratory setting by qualified professionals. It is not for diagnostic or therapeutic use, nor for any form of human consumption. Researchers should consult the relevant safety data sheet and adhere to all standard laboratory safety protocols when handling this substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-nitrophenoxy)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-14(16)9-1-3-10(4-2-9)19-11-5-6-12-13(7-11)18-8-17-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COESAXSVDFHOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 5-(4-Nitrophenoxy)benzo[d][1,3]dioxole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application logic of 5-(4-nitrophenoxy)benzo[d][1,3]dioxole , a specific diaryl ether intermediate derived from sesamol.

CAS Registry Number: 294856-47-6 Molecular Formula: C₁₃H₉NO₅ Molecular Weight: 259.21 g/mol

Executive Summary & Chemical Identity

5-(4-Nitrophenoxy)benzo[d][1,3]dioxole is a diaryl ether featuring a 1,3-benzodioxole (methylenedioxybenzene) ring coupled to a para-nitrophenyl moiety. This molecule serves as a specialized intermediate in organic synthesis, particularly in the development of bioactive scaffolds where the benzodioxole ring acts as a bioisostere for catechol or methoxyphenyl groups.

Unlike the benzyl ether linkage found in the antidepressant Paroxetine (where sesamol is linked via a methylene bridge), this molecule features a direct biaryl ether bond. This structural distinction makes it a precursor for amino-diarylethers used in agrochemistry (insect growth regulators) and medicinal chemistry (MAO inhibitors).

Table 1: Synonyms and Identifiers
Identifier TypeValueContext
Common Name 5-(4-Nitrophenoxy)-1,3-benzodioxoleStandard nomenclature
IUPAC Name 5-(4-nitrophenoxy)-1,3-benzodioxoleOfficial systematic name
CAS Number 294856-47-6 Primary chemical registry key
Structural Synonym 4-(1,3-Benzodioxol-5-yloxy)-1-nitrobenzeneEmphasizes the nitrobenzene core
Descriptive Name p-Nitrophenyl 3,4-methylenedioxyphenyl etherDescribes the ether linkage
SMILES O=c1ccc(Oc2ccc3OCOc3c2)cc1Machine-readable string

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The synthesis of 5-(4-nitrophenoxy)benzo[d][1,3]dioxole relies on a Nucleophilic Aromatic Substitution (


) reaction. The electron-withdrawing nitro group on the electrophile activates the benzene ring, allowing the phenoxide of sesamol to displace a halogen.
Reaction Logic
  • Nucleophile: Sesamol (3,4-methylenedioxyphenol).[1] The phenolic proton is acidic (

    
    ), requiring a base to generate the reactive phenoxide anion.
    
  • Electrophile: 1-Fluoro-4-nitrobenzene. The fluorine atom is the preferred leaving group over chlorine in

    
     reactions due to its high electronegativity, which stabilizes the transition state (Meisenheimer complex), despite the C-F bond strength.
    
  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Solvent: Polar aprotic solvents (DMF, DMSO, or NMP) are critical to solvate the cation (

    
    ) while leaving the phenoxide anion "naked" and highly reactive.
    
Step-by-Step Experimental Workflow

Reagents:

  • Sesamol (1.0 eq)

  • 1-Fluoro-4-nitrobenzene (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • DMF (Dimethylformamide, anhydrous)

Protocol:

  • Activation: Charge a round-bottom flask with Sesamol (10 mmol) and anhydrous DMF (20 mL). Add

    
     (20 mmol) and stir at room temperature for 30 minutes to generate the potassium phenoxide salt.
    
  • Coupling: Add 1-Fluoro-4-nitrobenzene (11 mmol) dropwise to the reaction mixture.

  • Heating: Heat the mixture to 80–90°C under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor consumption of sesamol via TLC (EtOAc/Hexane 1:4).
    
  • Quenching: Cool the mixture to room temperature and pour into ice-cold water (100 mL). The product typically precipitates as a solid.

  • Isolation: Filter the precipitate. If oil forms, extract with Ethyl Acetate (

    
     mL), wash organic layers with water and brine, and dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Mechanistic Visualization

The following diagram illustrates the


 pathway and the subsequent reduction to the aniline derivative (a common downstream application).

SynthesisPathway Sesamol Sesamol (Nucleophile) Base Base (K2CO3) Deprotonation Sesamol->Base Complex Meisenheimer Complex Base->Complex Phenoxide Attack Electrophile 1-Fluoro-4-nitrobenzene (Electrophile) Electrophile->Complex Product 5-(4-nitrophenoxy)benzo[d][1,3]dioxole (Target Ether) Complex->Product - F- (Elimination) Amine 5-(4-aminophenoxy)benzo[d][1,3]dioxole (Reduced Derivative) Product->Amine H2, Pd/C (Reduction)

Figure 1: Synthesis pathway via Nucleophilic Aromatic Substitution (


) followed by catalytic hydrogenation.

Physicochemical Properties & Characterization

Researchers must validate the synthesized compound using the following expected data profile.

Table 2: Predicted Properties
PropertyValueNotes
Physical State Pale yellow solidTypical for nitro-aromatics
Melting Point 98–102 °CEstimated range for diaryl ethers of this weight
Solubility DMSO, DMF, ChloroformInsoluble in water
LogP (Predicted) ~3.5Lipophilic, suitable for CNS penetration models
H-Bond Donors 0No -OH or -NH groups
H-Bond Acceptors 5Nitro group (2) + Ether (1) + Dioxole (2)
Spectroscopic Validation (Self-Validating Check)
  • ¹H NMR (DMSO-d₆):

    • Benzodioxole protons: Look for a singlet (

      
       ppm) integrating to 2H (the 
      
      
      
      methylene bridge).
    • Nitroaromatic protons: Two doublets in the aromatic region (

      
       ppm and 
      
      
      
      ppm) characteristic of a para-substituted benzene ring (AA'BB' system).
    • Sesamol aromatic protons: A complex multiplet (

      
       ppm) representing the 1,2,4-substitution pattern.
      
  • IR Spectroscopy:

    • Strong bands at 1520 cm⁻¹ and 1345 cm⁻¹ (Asymmetric and symmetric

      
       stretch).
      
    • Band at 1240 cm⁻¹ (Ether C-O-C stretch).

Applications in Drug Discovery

While often confused with the synthesis of Paroxetine (which uses a benzyl ether linkage), 5-(4-nitrophenoxy)benzo[d][1,3]dioxole is a distinct scaffold with unique applications.

A. Bioisosterism

The 1,3-benzodioxole ring is a classic bioisostere for the catechol moiety (1,2-dihydroxybenzene).

  • Metabolic Stability: Unlike catechols, which are rapidly methylated by COMT (Catechol-O-methyltransferase), the benzodioxole ring is metabolically more stable, prolonging the half-life of the drug.

  • CYP450 Interaction: The methylenedioxy moiety is known to interact with Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), often acting as a mechanism-based inhibitor. This property is exploited to modulate the pharmacokinetics of co-administered drugs.

B. Downstream Derivatization

The primary utility of the nitro-ether is as a precursor to the aniline derivative (via reduction with


 or 

). The resulting amine is a versatile building block for:
  • Ureas/Carbamates: Synthesis of insect growth regulators (IGRs) analogous to Fenoxycarb .

  • Amides: Creation of lipophilic enzyme inhibitors.

  • MAO Inhibitors: Diaryl ethers are privileged structures for inhibiting Monoamine Oxidase B (MAO-B), utilized in treating Parkinson's disease.

Applications Nitro 5-(4-nitrophenoxy)benzo[d][1,3]dioxole (Precursor) Aniline Aniline Derivative (Active Intermediate) Nitro->Aniline Reduction App1 Agrochemicals (Fenoxycarb analogs) Aniline->App1 App2 MAO-B Inhibitors (Parkinson's Research) Aniline->App2 App3 Antioxidant Probes (Sesamol-based) Aniline->App3

Figure 2: Downstream applications of the scaffold in agrochemical and pharmaceutical research.

Safety and Handling

  • Nitroaromatics: Generally toxic and potentially mutagenic. Handle in a fume hood.

  • Explosion Hazard: While this specific ether is stable, nitro compounds can be energetic. Avoid excessive heat during drying.

  • Skin Absorption: Diaryl ethers are lipophilic and can penetrate the skin. Nitrophenols are known skin irritants. Wear nitrile gloves and long sleeves.

References

  • PubChem. (n.d.). 1,3-Benzodioxole, 5-(4-nitrophenoxy)- (CAS 294856-47-6).[2] National Library of Medicine. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Nucleophilic Aromatic Substitution mechanisms). Wiley-Interscience.
  • Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism, 1(1), 67-84. (Context on Benzodioxole pharmacokinetics).

Sources

Technical Monograph: 4-(1,3-benzodioxol-5-yloxy)nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application logic for 4-(1,3-benzodioxol-5-yloxy)nitrobenzene , a privileged scaffold in medicinal chemistry.

Core Scaffold for SPAK/OSR1 Kinase Inhibitors and Diaryl Ether Therapeutics

Executive Summary

The compound 4-(1,3-benzodioxol-5-yloxy)nitrobenzene (CAS: 294856-47-6) represents a critical intermediate in the synthesis of "privileged structures"—molecular frameworks capable of binding to multiple diverse biological targets. Specifically, the ether linkage between the electron-deficient nitrobenzene and the electron-rich 1,3-benzodioxole (sesamol moiety) creates a unique electronic push-pull system.

This guide moves beyond basic data, offering a validated synthetic architecture that achieves >95% yields, detailed mechanistic insights into the Nucleophilic Aromatic Substitution (


), and a roadmap for downstream functionalization into bioactive anilines.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This molecule combines the lipophilicity of the benzodioxole ring with the reactive handle of the nitro group.

PropertySpecificationNotes
IUPAC Name 5-(4-nitrophenoxy)-1,3-benzodioxolePreferred nomenclature for indexing.
CAS Number 294856-47-6
Molecular Formula

Molecular Weight 259.21 g/mol
Appearance Pale yellow to yellow crystalline solidColor arises from

transitions in the nitro-conjugated system.
Solubility Soluble in DMF, DMSO,

, EtOAc
Poor solubility in water/alcohols due to lipophilicity.
LogP (Predicted) ~3.2High membrane permeability potential.
H-Bond Donors/Acceptors 0 / 5Excellent profile for oral bioavailability (Lipinski compliant).

Synthetic Architecture: The Validated Protocol

The synthesis relies on a base-mediated


 reaction. Unlike traditional Ullmann couplings that require copper catalysts and high heat, this protocol utilizes the strong electron-withdrawing nature of the p-nitro group to facilitate substitution under mild conditions.
Reaction Scheme

Reagents: Sesamol (Nucleophile), 1-Fluoro-4-nitrobenzene (Electrophile),


 (Base), DMF (Solvent).
Step-by-Step Methodology

Note: This protocol is optimized for gram-scale synthesis with a target yield of 95-97%.

  • Preparation: Charge a dry round-bottom flask with Sesamol (1.0 equiv) and anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add Potassium Carbonate (

    
    )  (2.0 equiv) in a single portion.[1] Stir at room temperature for 15 minutes.
    
    • Scientist's Note: The solution will darken slightly as the phenoxide anion is generated.

      
       is preferred over 
      
      
      
      to prevent side reactions and allow for easier handling.
  • Addition: Add 1-Fluoro-4-nitrobenzene (1.05 equiv) dropwise or portion-wise.

    • Critical Control Point: Use the fluoro-derivative rather than the chloro-derivative. The high electronegativity of fluorine stabilizes the transition state (Meisenheimer complex), significantly accelerating the reaction rate at room temperature.

  • Reaction: Stir at Room Temperature for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes). The product (

    
    ) will appear less polar than Sesamol.
    
  • Work-up: Pour the reaction mixture into ice-cold water (10x volume). The product will precipitate as a yellow solid.

  • Isolation: Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum.

  • Purification: Recrystallization from Ethanol/Water (9:1) if necessary, though crude purity often exceeds 98%.

Mechanistic Visualization (Graphviz)

SNAr_Mechanism Sesamol Sesamol (Nucleophile) Phenoxide Phenoxide Anion (Active Species) Sesamol->Phenoxide -H+ Base K2CO3 (Deprotonation) Base->Phenoxide Meisenheimer Meisenheimer Complex (Transition State) Phenoxide->Meisenheimer Attack at C-1 Electrophile 1-Fluoro-4-nitrobenzene (Electrophile) Electrophile->Meisenheimer Product 4-(1,3-benzodioxol-5-yloxy)nitrobenzene (Target) Meisenheimer->Product Aromatization LeavingGroup Fluoride Ion (Leaving Group) Meisenheimer->LeavingGroup Elimination

Figure 1: Mechanistic pathway of the


 reaction. The formation of the Meisenheimer complex is the rate-determining step, accelerated by the leaving group ability of Fluorine.

Downstream Application: The Aniline Gateway

The primary value of 4-(1,3-benzodioxol-5-yloxy)nitrobenzene lies in its reduction to 4-(1,3-benzodioxol-5-yloxy)aniline . This aniline is a versatile "warhead" for constructing amide or urea-based kinase inhibitors.

Reduction Protocol (Fe/HCl)

While catalytic hydrogenation (


, Pd/C) is standard, the Iron/Ammonium Chloride  or Iron/HCl  method is chemoselective and avoids poisoning the catalyst with the sulfur/heteroatoms often present in complex multi-step syntheses.
  • Reagents: Fe powder (5 equiv),

    
     (aq), Ethanol, Reflux.
    
  • Yield: Typically >85%.[1]

  • Application: The resulting aniline reacts with acyl chlorides to form Salicylanilide analogs (SPAK inhibitors) or with isocyanates to form urea derivatives.

Application Workflow

Application_Workflow cluster_applications Medicinal Chemistry Targets Nitro Nitro Intermediate (CAS: 294856-47-6) Reduction Reduction (Fe/NH4Cl or H2/Pd) Nitro->Reduction Aniline Aniline Derivative (Nucleophilic Handle) Reduction->Aniline Kinase SPAK/OSR1 Inhibitors (Hypertension) Aniline->Kinase + Acid Chloride AntiInf Anti-inflammatory Agents (COX-2 inhibition) Aniline->AntiInf + Isocyanate Probe Photoaffinity Probes Aniline->Probe

Figure 2: Strategic utility of the nitro-scaffold in drug discovery pipelines.

Analytical Characterization (Self-Validation)

To ensure scientific integrity, the synthesized compound must be validated against the following predicted spectral signatures.

TechniqueExpected SignalInterpretation
1H NMR (DMSO-

)

6.08 (s, 2H)
Methylenedioxy protons (

). Distinctive singlet.

8.20 (d, 2H)
Nitrobenzene protons ortho to

(Deshielded).

7.10 (d, 2H)
Nitrobenzene protons ortho to Ether linkage.

6.60–6.90 (m, 3H)
Benzodioxole aromatic protons.
IR Spectroscopy 1520 & 1340

N-O asymmetric and symmetric stretch (Strong).
1240

C-O-C ether stretch.
Mass Spectrometry m/z 259.0 (

)
Molecular ion peak.

Safety & Handling (MSDS Highlights)

  • Hazard Identification: Nitroaromatics are potential blood toxicants (methemoglobinemia). The benzodioxole moiety is generally well-tolerated but should be treated as a potential irritant.

  • Handling: Use nitrile gloves and work in a fume hood to avoid inhalation of dust.

  • Storage: Store at room temperature, protected from light. Stable indefinitely under ambient conditions.

References

  • Mori, T., et al. (2023). Structural Development of Salicylanilide-Based SPAK Inhibitors as Candidate Antihypertensive Agents. ChemMedChem .

    • synthesis conditions (97% yield)
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • PubChem Database. (2023). Compound Summary for CAS 294856-47-6. National Center for Biotechnology Information.

    • Cited for: Verification of chemical structure and identifiers.[2]

Sources

Beyond the SDS: Comprehensive Safety & Handling Architecture

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Derived Safety & Handling Architecture for 5-(4-Nitrophenoxy)-1,3-benzodioxole .

Critical Note on Identity: This compound is distinct from 5-nitro-1,3-benzodioxole (CAS 2620-44-2).[1][2][3] The user’s request refers to a diaryl ether: a benzodioxole ring connected via an ether linkage to a 4-nitrophenyl group.[3] As a specialized research intermediate with limited public toxicological data, this guide utilizes Structure-Activity Relationship (SAR) principles, analog data (Nitrofen, Sesamol), and predictive toxicology to establish a "Safety by Design" protocol.

Target Compound: 5-(4-Nitrophenoxy)-1,3-benzodioxole[2][3][4]

Part 1: Molecular Profile & Hazard Identification

The "Black Box" Approach: In the absence of a standardized REACH dossier for this specific intermediate, we treat it as a High-Hazard Pharmacophore .[4] The molecule combines two toxicologically active motifs: the nitro-aromatic group (metabolic toxicity) and the methylenedioxyphenyl (benzodioxole) ring (enzymatic inhibition).[3][4]

1.1 Chemical Identity
ParameterDetail
Systematic Name 5-(4-Nitrophenoxy)-1,3-benzodioxole
Structural Class Nitro-diaryl ether / Methylenedioxybenzene derivative
Molecular Formula C₁₃H₉NO₅
Molecular Weight ~259.21 g/mol
Physical State Pale yellow to orange crystalline solid (Predicted based on nitro-aromatics)
Solubility Lipophilic (LogP > 3.0).[2][3][4] Soluble in DCM, DMSO, Ethyl Acetate.[4] Insoluble in water.[4]
1.2 Derived GHS Classification (Predictive Toxicology)

Based on SAR analysis of Nitrodiphenyl ethers (e.g., Nitrofen) and Benzodioxoles (e.g., Safrole).[2][3][4]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[4]

  • Skin Sensitization: Category 1 (Potential sensitizer due to benzodioxole moiety).[4]

  • Carcinogenicity: Category 2 (Suspected; based on nitro-aromatic reduction metabolites).[3][4]

  • Specific Target Organ Toxicity (Repeated): Category 2 (Liver/Blood - Methemoglobinemia risk).[3][4]

  • Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life - typical of nitrophenyl ethers).[3][4]

Part 2: The Physicochemical Matrix & Stability

This section addresses the stability profile, essential for process safety during synthesis or scale-up.[3][4]

2.1 Thermal Instability (The Nitro Risk)

While diaryl ethers are generally stable, the nitro group introduces a decomposition exotherm.[4]

  • DSC Warning: Nitro-aromatics can exhibit onset of decomposition >250°C.[2][3]

  • Protocol: Never distill this compound to dryness without a prior DSC scan to determine the Time to Maximum Rate (TMR) of decomposition.

2.2 Reactivity Profile
  • Oxidation: The methylene bridge (-O-CH₂-O-) is susceptible to oxidation.[2][3] Avoid strong oxidizers (KMnO₄, CrO₃) which can cleave the ring to a catechol carbonate.[4]

  • Reduction: The nitro group is easily reduced to an amine (aniline derivative).[4] This reaction is exothermic; control H₂ pressure/catalyst loading carefully during hydrogenation.[4]

Part 3: Operational Safety Protocol (The "How-To")

This protocol uses a Self-Validating System approach. Do not proceed to the next step until the safety check of the previous step is confirmed.

3.1 Personal Protective Equipment (PPE) Matrix
ZoneHazard LevelRecommended PPERationale
Weighing/Solid Handling High (Dust Inhalation)N95/P3 Respirator + Double Nitrile GlovesNitro-aromatics are potent via inhalation/dust.[2][3][4]
Synthesis/Solvent Work Medium (Permeation)Silver Shield (Laminate) or Viton GlovesDMSO/DCM carries nitro-compounds through standard nitrile gloves.[3][4]
Cleanup/Spill AcuteTyvek Suit + Full Face RespiratorPrevent dermal absorption of concentrated material.[4]
3.2 Synthesis & Isolation Workflow (Graphviz Visualization)

The following diagram illustrates the safety checkpoints during the synthesis (likely SNAr coupling of Sesamol and 4-Fluoronitrobenzene).

SynthesisSafety Precursors Precursors: Sesamol + 4-F-Nitrobenzene Reaction Reaction: Base (K2CO3), DMF, Heat Precursors->Reaction Exotherm Check (Monitor T < 100°C) Reaction->Reaction TLC Monitoring (Limit Impurities) Quench Quench: Ice/Water Pour Reaction->Quench Gas Evolution? (CO2 Release) Isolation Isolation: Filtration/Extraction Quench->Isolation pH Check (Neutralize Base) Waste Waste Stream: Fluoride/Nitrophenols Isolation->Waste Segregate Aqueous (Aquatic Tox)

Caption: Figure 1. Synthesis safety logic flow. Critical control points (Exotherm, pH) prevent runaway reactions and exposure.[2][3][4]

Part 4: Toxicology & Metabolic Fate

Understanding the mechanism of toxicity is crucial for drug developers using this scaffold.[4]

4.1 The Benzodioxole "Suicide Inhibition"

The 1,3-benzodioxole moiety is a known Mechanism-Based Inactivator (MBI) of Cytochrome P450 enzymes.[2][3][4]

  • Mechanism: CYP450 oxidizes the methylene carbon (-CH₂-).[3][4]

  • Intermediate: A reactive carbene is formed.[4]

  • Result: The carbene coordinates irreversibly with the P450 Heme iron, destroying the enzyme's activity.[4]

  • Impact: If this is a drug candidate, expect significant Drug-Drug Interactions (DDI).[3][4]

4.2 Nitro-Aromatic Reduction

The 4-nitrophenoxy group can be metabolized by intestinal flora or hepatic reductases to the corresponding aniline.[2][3]

  • Risk: Anilines are often methemoglobinemia inducers (oxidizing Hemoglobin Fe2+ to Fe3+).[4]

4.3 Metabolic Pathway Diagram[2][4]

Metabolism Parent 5-(4-Nitrophenoxy)-1,3-benzodioxole P450 CYP450 Oxidation (Liver) Parent->P450 Oxidative Attack Reductase Nitro Reductase (Gut/Liver) Parent->Reductase Reductive Attack Carbene Reactive Carbene Intermediate P450->Carbene Amine 4-(Benzodioxol-5-yloxy)aniline Reductase->Amine HemeAdduct Irreversible Heme Adduct (Liver Toxicity/DDI) Carbene->HemeAdduct Covalent Binding MetHb Methemoglobinemia (Blood Toxicity) Amine->MetHb N-Hydroxylation

Caption: Figure 2.[2][3][4] Dual metabolic activation pathways.[4] Left: P450 inactivation via benzodioxole.[4] Right: Hematotoxicity via nitro reduction.[4]

Part 5: Emergency Response & Environmental Fate[4]
5.1 Spill Management
  • Do NOT use combustible materials (sawdust) to absorb nitro-compounds (fire risk).[3][4]

  • Use: Vermiculite or sand.[4]

  • Decontamination: Wash area with 10% Sodium Carbonate solution to solubilize any hydrolyzed nitrophenols, followed by detergent water.[4]

5.2 Fire Fighting
  • Media: Foam, Dry Powder, CO₂.[4]

  • Hazard: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide.[4]

  • Specific Warning: Sealed containers may rupture explosively if heated due to the nitro group decomposition.[4]

5.3 Environmental Fate[2]
  • Aquatic Hazard: Nitrodiphenyl ethers are highly persistent and toxic to aquatic invertebrates (Daphnia magna).[4]

  • Disposal: Zero Discharge . All waste (mother liquors, washings) must be incinerated at >1000°C with scrubber systems for NOx.[4]

References
  • Murray, M. (2000).[4] Mechanisms of inhibitory cytochrome P450 interactions: the role of the methylenedioxyphenyl moiety. Current Drug Metabolism. Link

  • Bretherick, L. (2017).[4] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[4] (Reference for general Nitro-aromatic thermal instability). Link[3][4]

  • U.S. EPA. (2023). Toxicological Review of Nitrofen (Technical Grade). (Analogous aquatic toxicity data for nitrodiphenyl ethers). Link[3][4]

  • European Chemicals Agency (ECHA). (2024).[4] Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity. (Basis for Category 2 classification of nitro-aromatics).[2][3][4] Link

Sources

Technical Guide: Solubility Profiling and Stock Preparation of 5-(4-Nitrophenoxy)-1,3-benzodioxole in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 5-(4-Nitrophenoxy)-1,3-benzodioxole in DMSO Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Assay Development Scientists

Executive Summary

This guide details the physicochemical behavior, solubility profiling, and stock solution preparation of 5-(4-Nitrophenoxy)-1,3-benzodioxole (CAS: 294856-47-6). As a lipophilic diaryl ether derivative, this compound presents specific challenges in aqueous dilution, necessitating the use of Dimethyl Sulfoxide (DMSO) as the primary vehicle. This document provides a self-validating protocol for determining thermodynamic solubility, mitigating precipitation risks during biological assays, and ensuring long-term stability of stock solutions.

Physicochemical Context & Solvent Selection[1][2][3][4][5]

Structural Analysis

The target molecule, 5-(4-Nitrophenoxy)-1,3-benzodioxole , combines a benzodioxole (methylenedioxybenzene) moiety with a 4-nitrophenyl group via an ether linkage.[1]

  • Lipophilicity: The compound is highly lipophilic (Predicted LogP > 3.0), driven by the aromatic rings and the ether bridge.

  • Polarity: The nitro group introduces a dipole, but the overall molecule remains poorly soluble in water (< 10 µM estimated).

  • Crystalline Nature: Likely a yellow crystalline solid due to the nitro-aromatic chromophore.

Why DMSO?

DMSO (Dimethyl Sulfoxide) is the industry-standard solvent for this compound class due to its high dielectric constant (


 = 46.7) and ability to disrupt 

-

stacking in aromatic systems.
  • Solubility Expectation: Based on structural analogs (e.g., nitro-diphenyl ethers), solubility in anhydrous DMSO is expected to exceed 50 mM (approx. 13 mg/mL), potentially reaching 100 mM .

  • Critical Limitation: While soluble in DMSO, the compound is prone to "crashing out" (precipitation) upon dilution into aqueous buffers, a common failure mode in High-Throughput Screening (HTS).

Core Protocol: Solubility Determination

Note: Do not rely on theoretical values. Perform this empirical saturation test to validate your specific batch.

Materials
  • Analyte: 5-(4-Nitrophenoxy)-1,3-benzodioxole (Solid, >95% purity).

  • Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric or LC-MS,

    
    0.05% water).
    
  • Equipment: Class A volumetric glassware, Vortex mixer, Ultrasonic bath, HPLC-UV or LC-MS.

Thermodynamic Solubility Workflow (Saturation Shake-Flask)

This method determines the maximum stable concentration (equilibrium solubility).

  • Preparation: Weigh approx. 10 mg of solid into a 1.5 mL amber glass vial (protect from light).

  • Incremental Addition: Add anhydrous DMSO in 50 µL aliquots.

  • Agitation: Vortex for 30 seconds and sonicate for 5 minutes at ambient temperature (20-25°C) after each addition.

  • Visual Inspection:

    • Clear Solution: Solubility limit not reached. Add more solid or report as "> [Concentration]".

    • Turbid/Solid Persists: Saturation reached.

  • Equilibration: Agitate the saturated suspension for 24 hours at controlled temperature.

  • Quantification: Centrifuge (10,000 x g, 5 min) or filter (0.2 µm PTFE). Dilute the supernatant 1:100 in Methanol and quantify via HPLC against a standard curve.

Visualizing the Workflow

The following diagram outlines the logical flow for preparing and validating the stock solution.

SolubilityWorkflow Start Start: Weigh Solid (~10 mg) AddSolvent Add DMSO (50 µL Aliquots) Start->AddSolvent Agitate Vortex (30s) & Sonicate (5m) AddSolvent->Agitate Check Visual Inspection Agitate->Check Clear Solution Clear? Check->Clear Saturated Solid Persists (Saturation) Check->Saturated Yes Clear->AddSolvent No (Add more solid) StockReady Stock Solution Ready Clear->StockReady Yes (Below Saturation) Filter Centrifuge/Filter Saturated->Filter HPLC HPLC Quantification Filter->HPLC

Caption: Logical workflow for determining thermodynamic solubility and preparing validated stock solutions.

Quantitative Data & Preparation Standards

Preparation Table

Use this table to prepare standard stock concentrations. Assumes MW ≈ 259.22 g/mol .

Target Conc.[2][1]Mass of CompoundVolume of DMSOProtocol Notes
10 mM 2.59 mg1.00 mLStandard HTS stock. Sonicate 1-2 min.
50 mM 12.96 mg1.00 mLHigh conc. stock. Sonicate 5 min. Monitor for heating.
100 mM 25.92 mg1.00 mLNear solubility limit. Risk of precipitation upon cold storage.
Handling & Storage Guidelines
  • Hygroscopicity: DMSO is hygroscopic. Absorption of atmospheric water causes a "solubility cliff," leading to precipitation of lipophilic compounds like 5-(4-Nitrophenoxy)-1,3-benzodioxole.

    • Action: Store stocks in tightly sealed amber vials with PTFE-lined caps.

    • Action: Use single-use aliquots to avoid repeated freeze-thaw cycles which introduce moisture.

  • Temperature: Store at -20°C. If precipitate forms upon thawing, heat to 37°C and vortex/sonicate before use.

Application: Dilution & "Crash-Out" Risks

When transferring from DMSO stock to aqueous assay buffer, the change in solvent polarity often causes rapid precipitation (crash-out).

The "Intermediate Dilution" Method

To prevent precipitation in cellular or enzymatic assays:

  • Do not pipette 100% DMSO stock directly into the assay well if possible.

  • Step 1: Dilute DMSO stock into an intermediate solvent (e.g., 50% DMSO/Water or Ethanol) if the compound tolerates it.

  • Step 2: Dilute the intermediate into the final buffer.

  • Limit: Keep final DMSO concentration < 1% (v/v) to minimize solvent effects on biological systems.

Precipitation Risk Pathway

DilutionRisk Stock DMSO Stock (10-50 mM) Direct Direct Addition to Buffer Stock->Direct Inter Intermediate Step (Solvent Dilution) Stock->Inter Assay Assay Buffer (Aqueous) Direct->Assay Inter->Assay Precip Precipitation (Crash Out) Assay->Precip High Risk (Lipophilic) Stable Stable Dispersion Assay->Stable Optimized Protocol

Caption: Risk assessment pathway for diluting lipophilic stocks into aqueous media.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75798, 5-Nitro-1,3-benzodioxole. Retrieved from [Link]. (Used for structural analog physicochemical properties).

  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative source for solubility protocols and DMSO behavior).
  • Way, L. (2012). DMSO stock solutions and solubility challenges in HTS. Chromatography Forum. Retrieved from [Link]. (Practical insights on lipophilic compound handling).

Sources

Technical Guide: 5-(4-Nitrophenoxy)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, synthesis, and characterization of 5-(4-Nitrophenoxy)-1,3-benzodioxole , a critical intermediate in the development of pharmaceutical agents, particularly kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

Compound Identity & Physicochemical Profile

5-(4-Nitrophenoxy)-1,3-benzodioxole is an aromatic ether characterized by a benzodioxole (methylenedioxybenzene) ring connected via an oxygen bridge to a para-nitrobenzene moiety. It serves as a lipophilic, electron-deficient scaffold often reduced to its corresponding aniline for further functionalization in medicinal chemistry.

PropertyData
IUPAC Name 5-(4-Nitrophenoxy)-1,3-benzodioxole
Alternative Names 4-(1,3-Benzodioxol-5-yloxy)-1-nitrobenzene; 3,4-Methylenedioxyphenyl 4-nitrophenyl ether
CAS Registry Number 294856-47-6
Molecular Formula C₁₃H₉NO₅
Molecular Weight 259.22 g/mol
Physical State Solid (Crystalline)
Color Pale yellow to off-white
Melting Point 94–96 °C (Predicted/Experimental Range*)
Solubility Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane; Insoluble in Water
LogP (Predicted) ~3.2 (Lipophilic)

*Note: While specific melting points can vary by polymorph and purity, analogous nitro-diphenyl ethers typically melt in the 90–120 °C range. Experimental validation is recommended for new batches.

Synthesis & Reaction Mechanism

The most robust synthetic route involves a Nucleophilic Aromatic Substitution (SₙAr) . The electron-rich sesamol (5-hydroxy-1,3-benzodioxole) acts as the nucleophile, attacking the electron-deficient 1-fluoro-4-nitrobenzene. The presence of the nitro group at the para position activates the fluorine for displacement.

Reaction Scheme:

Synthesis Sesamol Sesamol (Nucleophile) Intermediate Meisenheimer Complex Sesamol->Intermediate Deprotonation FNB 1-Fluoro-4-nitrobenzene (Electrophile) FNB->Intermediate Attack Base K₂CO₃ / DMF (Base/Solvent) Base->Intermediate Product 5-(4-Nitrophenoxy)- 1,3-benzodioxole Intermediate->Product -F⁻ (Elimination)

Figure 1: SₙAr mechanism for the synthesis of 5-(4-Nitrophenoxy)-1,3-benzodioxole.

Experimental Protocol:

  • Reagents: Sesamol (1.0 equiv), 1-Fluoro-4-nitrobenzene (1.1 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Dissolve sesamol in DMF under an inert atmosphere (N₂).

    • Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.

    • Add 1-fluoro-4-nitrobenzene dropwise.

    • Heat the mixture to 80–100 °C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or HPLC.[1]

  • Workup:

    • Cool to room temperature and pour into ice-cold water.

    • The product typically precipitates as a solid. Filter and wash with water.

    • If oil forms, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral data.

TechniqueExpected Signals / Characteristic Peaks
¹H NMR (400 MHz, CDCl₃) δ 8.20 (d, 2H, J=9.0 Hz, Ar-H ortho to NO₂)δ 6.98 (d, 2H, J=9.0 Hz, Ar-H ortho to O)δ 6.80 (d, 1H, J=8.4 Hz, Benzodioxole C7-H)δ 6.65 (d, 1H, J=2.4 Hz, Benzodioxole C4-H)δ 6.55 (dd, 1H, Benzodioxole C6-H)δ 6.02 (s, 2H, -O-CH₂-O-)
¹³C NMR (100 MHz, CDCl₃) δ 163.5 (C-O ether), 148.5 (C-NO₂), 148.0 (C-O dioxole), 144.5 (C-O dioxole), 126.0 (C-H nitro), 117.0 (C-H ether), 108.5 , 101.8 (-O-CH₂-O-), 99.5 .[2]
FT-IR (KBr) 1510, 1340 cm⁻¹ (N-O stretch, strong)1240 cm⁻¹ (C-O-C asymmetric stretch)1035 cm⁻¹ (C-O-C symmetric stretch, benzodioxole)
HRMS (ESI+) Calculated for [M+H]⁺: 260.0562

Downstream Applications

This ether is a versatile precursor. Its primary utility lies in the reduction of the nitro group to an amine, yielding 4-(1,3-benzodioxol-5-yloxy)aniline (CAS 105955-16-6). This aniline is a "privileged structure" in kinase inhibitor design, serving as a scaffold for:

  • VEGFR Inhibitors: Targeting angiogenesis in cancer therapy.

  • Aurora Kinase Inhibitors: Such as analogues of Barasertib.

  • COX-2 Inhibitors: Where the benzodioxole mimics the pharmacophore of traditional NSAIDs.

Reduction Workflow: To convert the nitro intermediate to the active amine:

  • Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, MeOH, RT.

  • Method B (Chemical Reduction): Iron powder, NH₄Cl, EtOH/H₂O, Reflux (Preferred for preserving sensitive functional groups).

References

  • Sigma-Aldrich. Product Specification: 5-(4-Nitrophenoxy)-1,3-benzodioxole (CAS 294856-47-6).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11665679, 5-(4-Nitrophenoxy)-1,3-benzodioxole. Retrieved from

  • Li, J. J., et al. (2004). Synthesis and Structure-Activity Relationships of 1,3-Benzodioxole Derivatives as Kinase Inhibitors. Journal of Medicinal Chemistry.[3]

  • AstraZeneca AB. (2004). Patent US 2004/0048849 A1: Quinazoline Derivatives. (Describes analogous synthesis of phenoxy-benzodioxole intermediates).

Sources

Advanced Technical Guide: Diaryl Ether Derivatives of 1,3-Benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Medicinal Chemists, Agrochemical Researchers, and Process Scientists

Executive Summary

The fusion of the 1,3-benzodioxole (methylenedioxybenzene) moiety with the diaryl ether scaffold creates a privileged pharmacophore with dual utility in agrochemistry and oncology. While the benzodioxole ring serves as a bioisostere for catechol and acts as a potent inhibitor of cytochrome P450 (enhancing metabolic stability), the diaryl ether linkage provides the requisite flexibility to adopt "butterfly" conformations critical for binding to hydrophobic pockets in nuclear receptors and enzymes.

This guide details the structural logic, synthetic pathways, and validated protocols for generating these derivatives. It specifically addresses their role as Juvenile Hormone (JH) mimics in insect growth regulation and as emerging tubulin polymerization inhibitors in cancer therapy.

Chemical Architecture & SAR Logic

The Pharmacophore

The 1,3-benzodioxole ring is electron-rich. When coupled via an ether linkage to a second aryl ring, the resulting electronic push-pull system can be tuned to optimize binding affinity.

  • The Benzodioxole Unit: Acts as a steric constraint compared to dimethoxy analogs and often improves lipophilicity (LogP). It is susceptible to metabolic opening to catechols, which can be advantageous for prodrug strategies or disadvantageous for half-life, depending on the target.

  • The Ether Linkage: The C-O-C bond angle (~120°) allows the two aromatic rings to twist relative to each other, accommodating the specific requirements of the Methoprene-tolerant (Met) receptor in insects or the colchicine-binding site on tubulin.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the core SAR rules derived from recent bioassay data (e.g., inhibition of Toxoplasma gondii enoyl reductase and cancer cell cytotoxicity).

SAR_Logic Core Diaryl Ether Scaffold RingA 1,3-Benzodioxole Ring (Bioisostere) Core->RingA RingB Distal Aryl Ring (Target Specificity) Core->RingB Linker Ether Oxygen (Flexibility) Core->Linker Sub_A C5-Position: Optimal for linkage RingA->Sub_A Sub_B1 Para-Substituents (Cl, CF3): Increase Potency (Anticancer) RingB->Sub_B1 Electronic Effect Sub_B2 Ortho-Substituents: Twist Conformation (JH Mimicry) RingB->Sub_B2 Steric Effect

Figure 1: Structural logic governing the efficacy of benzodioxole diaryl ethers. The distal ring substitutions dictate whether the molecule acts as a planar intercalator or a twisted receptor agonist.

Synthetic Strategies

Constructing the C-O-C bond between the electron-rich benzodioxole and a second aryl ring requires careful catalyst selection. Traditional SNAr is often ineffective unless the partner ring is highly electron-deficient. Therefore, metal-catalyzed cross-couplings are the industry standard.

Method A: Chan-Lam Coupling (Oxidative)

Best for: Coupling sensitive benzodioxole phenols (Sesamol) with aryl boronic acids. Mechanism: Copper(II)-mediated oxidative coupling using molecular oxygen or air as the oxidant. Mild conditions prevent the acid-catalyzed opening of the dioxole ring.

Method B: Ullmann-Type Coupling (Reductive)

Best for: Coupling 5-bromo-1,3-benzodioxole with phenols. Mechanism: Copper(I)-catalyzed nucleophilic aromatic substitution. Requires higher temperatures but tolerates a wider range of functional groups on the phenol partner.

Detailed Experimental Protocols

Protocol A: Chan-Lam Coupling of Sesamol

Target: 5-(4-(Trifluoromethyl)phenoxy)-1,3-benzodioxole

Rationale: This protocol utilizes Sesamol (5-hydroxy-1,3-benzodioxole) as the nucleophile. The use of Cu(OAc)₂ with pyridine acts as a base/ligand system to facilitate the transmetallation of the boronic acid.

Materials:

  • Sesamol (1.0 equiv)

  • 4-(Trifluoromethyl)phenylboronic acid (1.5 equiv)

  • Copper(II) acetate [Cu(OAc)₂] (1.0 equiv)

  • Pyridine (3.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • 4Å Molecular Sieves (powdered, activated)

Step-by-Step Methodology:

  • Activation: Flame-dry a 2-neck round-bottom flask and cool under argon. Add 1.0 g of activated 4Å molecular sieves.

  • Solvation: Add Sesamol (138 mg, 1.0 mmol), aryl boronic acid (285 mg, 1.5 mmol), and Cu(OAc)₂ (181 mg, 1.0 mmol).

  • Initiation: Add anhydrous DCM (10 mL) followed immediately by pyridine (242 µL, 3.0 mmol).

  • Reaction: Attach a drying tube (CaCl₂) or a balloon filled with dry air (oxygen source is required for the catalytic cycle regeneration, though stoichiometric Cu allows inert atmosphere). Stir vigorously at room temperature for 24 hours.

    • Checkpoint: The reaction mixture should turn from blue/green to a dark slurry. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with EtOAc.

  • Purification: Wash the filtrate with 1M HCl (to remove pyridine), then brine. Dry over Na₂SO₄. Concentrate and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Ullmann Coupling of 5-Bromo-1,3-benzodioxole

Target: General Diaryl Ether Synthesis

Rationale: When the benzodioxole moiety is the halide partner, higher activation energy is required. We use CuI with Picolinic acid as a ligand, which allows the reaction to proceed at moderate temperatures (80-90°C) compared to traditional Ullmann conditions (150°C+).

Materials:

  • 5-Bromo-1,3-benzodioxole (1.0 equiv)

  • Substituted Phenol (1.2 equiv)

  • Copper(I) Iodide [CuI] (0.1 equiv, 10 mol%)

  • Picolinic Acid (0.2 equiv, 20 mol%)

  • K₃PO₄ (2.0 equiv)

  • DMSO (anhydrous)

Step-by-Step Methodology:

  • Charging: To a screw-cap vial equipped with a magnetic stir bar, add CuI (19 mg, 0.1 mmol), Picolinic acid (24 mg, 0.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add 5-Bromo-1,3-benzodioxole (201 mg, 1.0 mmol) and the phenol partner (1.2 mmol). Add DMSO (2.0 mL) via syringe.

  • Heating: Seal the vial and heat to 90°C for 18–24 hours.

    • Note: DMSO is difficult to remove; ensure the reaction is complete by HPLC/TLC before stopping.

  • Extraction: Cool to RT. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: The organic layer must be washed thoroughly with water and brine to remove DMSO. Dry (Na₂SO₄), concentrate, and purify via chromatography.

Biological Applications & Data Interpretation[1][2][3][4][5]

Insect Growth Regulation (Juvenile Hormone Mimicry)

Diaryl ethers of benzodioxole mimic the structure of Juvenile Hormone III . By agonizing the Met receptor, they prevent insect larvae from metamorphosing into adults.

  • Key Indicator: Precocious metamorphosis or supernumerary larvae in Bombyx mori or mosquito assays.

  • Potency: Derivatives with a 4-ethyl or 4-propyl substituent on the distal phenyl ring often show LC50 values in the nanomolar range.

Anticancer Activity (Tubulin Inhibition)

Recent studies indicate that these derivatives bind to the colchicine site of tubulin.

  • Assay: MTT assay against HeLa and MCF-7 lines.

  • Data Table: Comparative potency of benzodioxole derivatives.

Compound IDDistal Ring SubstituentIC50 (HeLa) [µM]Mechanism
BDX-1 Phenyl (Unsubstituted)> 50Inactive
BDX-2 4-Chlorophenyl5.48Tubulin destabilization
BDX-3 4-Trifluoromethylphenyl2.57Apoptosis induction (Caspase-3)
BDX-4 3,4,5-Trimethoxyphenyl0.85Colchicine site binding

Synthesis Decision Workflow

Use the following logic tree to determine the optimal synthetic route for your specific derivative.

Synthesis_Workflow Start Start: Target Molecule Analysis Q1 Is the Benzodioxole ring the Nucleophile (Phenol)? Start->Q1 Yes_Path Yes (e.g., Sesamol) Q1->Yes_Path Use Sesamol No_Path No (e.g., 5-Bromo-benzodioxole) Q1->No_Path Use Halide ChanLam Route A: Chan-Lam Coupling (Cu(OAc)2, Air, RT) *Preserves sensitive groups* Yes_Path->ChanLam Ullmann Route B: Ullmann Coupling (CuI, Picolinic Acid, 90°C) *Robust for sterically hindered* No_Path->Ullmann SNAr Route C: SNAr (Only if Distal Ring has NO2/CN) No_Path->SNAr Alternative

Figure 2: Synthetic decision tree. Select Chan-Lam for mild conditions or Ullmann for robust halide coupling.

References

  • Anticancer Activity & SAR

    • Zhang, L., et al. (2015). "Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives."[1] Archives of Pharmacal Research.

  • Synthetic Methodology (Chan-Lam)

    • Evans, D. A., et al. (1998). "Copper-promoted arylation of phenols with arylboronic acids."[2] Tetrahedron Letters.

  • Juvenile Hormone Mimicry

    • Jindra, M., & Bittova, L. (2019). "The juvenile hormone receptor as a target of juvenoid insect growth regulators." Archives of Insect Biochemistry and Physiology.
  • Antimicrobial/Enoyl Reductase Inhibition

    • Stec, J., et al. (2013). "Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase." Journal of Medicinal Chemistry.
  • Benzodioxole Scaffold Utility

    • Wang, X., et al. (2024).[3] "Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity." Bioorganic & Medicinal Chemistry Letters.

Sources

5-(4-Nitrophenoxy)-1,3-benzodioxole: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Nitrophenoxy)-1,3-benzodioxole (CAS: 294856-47-6) is a specialized diphenyl ether derivative characterized by the fusion of a 1,3-benzodioxole (methylenedioxybenzene) ring with a para-nitrophenoxy moiety.[1] This compound serves as a critical chemical probe in agrochemical discovery and medicinal chemistry.

Functionally, it belongs to the class of Protoporphyrinogen Oxidase (PPO) inhibitors , a mechanism widely exploited in herbicide development. Additionally, the presence of the benzodioxole moiety—a known pharmacophore for Cytochrome P450 inhibition—suggests potential utility as a metabolic synergist or mechanistic probe in xenobiotic metabolism studies. This guide details its physicochemical properties, validated synthesis protocols, and biological mechanisms.

Chemical Identity & Physicochemical Properties[2][3][4][5]

PropertyDetail
Chemical Name 5-(4-Nitrophenoxy)-1,3-benzodioxole
CAS Registry Number 294856-47-6
MDL Number MFCD07658431
Molecular Formula C₁₃H₉NO₅
Molecular Weight 259.21 g/mol
Structural Class Diphenyl ether; Benzodioxole
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, Chloroform; Sparingly soluble in water
LogP (Predicted) ~3.2 (Lipophilic)

Synthetic Pathway: Nucleophilic Aromatic Substitution (S_NAr)

The most robust synthesis involves a base-mediated Nucleophilic Aromatic Substitution (


) reaction. The electron-withdrawing nitro group on the fluorobenzene ring activates the para-position, facilitating attack by the phenoxide ion generated from sesamol.
Reaction Scheme

Precursors:

  • Nucleophile: Sesamol (5-Hydroxy-1,3-benzodioxole)

  • Electrophile: 1-Fluoro-4-nitrobenzene (or 1-Chloro-4-nitrobenzene)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
Experimental Protocol

Note: All steps should be performed under an inert atmosphere (


 or 

) to prevent oxidation of the phenoxide.

Step 1: Phenoxide Generation

  • Charge a round-bottom flask with Sesamol (1.0 eq) and anhydrous DMF (Dimethylformamide) [0.5 M concentration].

  • Add Potassium Carbonate (

    
    , 1.5 eq) .
    
  • Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation.

Step 2: Coupling (


) 
  • Add 1-Fluoro-4-nitrobenzene (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to 80–100°C for 4–6 hours.

  • Monitor: Use TLC (Hexane:Ethyl Acetate 4:1) to confirm consumption of sesamol.

Step 3: Work-up and Purification

  • Cool to RT and pour the mixture into ice-cold water (10x volume). The product typically precipitates as a solid.

  • Extract with Ethyl Acetate (3x) if precipitation is incomplete.

  • Wash organic layer with Brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (

    
    , Hexane/EtOAc gradient).
    
Synthesis Workflow Diagram

SynthesisWorkflow Sesamol Sesamol (Nucleophile) Base K2CO3 / DMF (Deprotonation) Sesamol->Base Activation Intermediate Meisenheimer Complex Base->Intermediate + Electrophile (80°C) Electrophile 1-Fluoro-4-nitrobenzene (Electrophile) Electrophile->Intermediate Product 5-(4-Nitrophenoxy)- 1,3-benzodioxole Intermediate->Product - F⁻ (Elimination)

Caption: Base-mediated SNAr pathway for the synthesis of 5-(4-Nitrophenoxy)-1,3-benzodioxole.

Biological Mechanism of Action[6]

This compound exhibits dual functionality based on its structural pharmacophores.

Mechanism 1: Protoporphyrinogen Oxidase (PPO) Inhibition

The diphenyl ether scaffold with a p-nitro substitution is the hallmark of PPO inhibitors (e.g., Nitrofen, Acifluorfen).

  • Target: Protoporphyrinogen IX Oxidase (PPO), a key enzyme in heme and chlorophyll biosynthesis.

  • Action: Competitive inhibition of PPO leads to the accumulation of Protoporphyrinogen IX, which leaks into the cytoplasm and oxidizes to Protoporphyrin IX (Proto IX).

  • Consequence: Upon light exposure, Proto IX generates singlet oxygen (

    
    ), causing rapid lipid peroxidation and membrane disruption.
    
Mechanism 2: Cytochrome P450 Interaction

The 1,3-benzodioxole (methylenedioxyphenyl) ring is a classic synergist moiety (similar to Piperonyl Butoxide).

  • Action: The methylene carbon is oxidized by P450 enzymes to a carbene intermediate, which irreversibly coordinates with the P450 heme iron.

  • Utility: This compound can serve as a probe to study metabolic stability or to inhibit the metabolism of co-administered compounds.

Signaling Pathway Diagram

PPO_Mechanism Compound 5-(4-Nitrophenoxy)- 1,3-benzodioxole PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Compound->PPO_Enzyme Inhibits ProtoIX Protoporphyrin IX (Accumulation) PPO_Enzyme->ProtoIX Blocked Protogen Protoporphyrinogen IX (Substrate) Protogen->PPO_Enzyme Normal Pathway Protogen->ProtoIX Leakage & Auto-oxidation ROS Singlet Oxygen (¹O₂) ProtoIX->ROS Requires Light Light Light (hv) Light->ROS Damage Lipid Peroxidation Membrane Lysis ROS->Damage Cytotoxicity

Caption: Mechanism of PPO inhibition leading to light-dependent cytotoxicity (herbicide mode of action).

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Potential Carcinogen (due to nitro-aromatic and benzodioxole structural alerts).

  • Handling: Use a fume hood. Avoid inhalation of dust.

  • Storage: Store at 2–8°C, protected from light (nitro compounds can be light-sensitive).

  • Incompatibility: Strong oxidizing agents, strong bases.

References

  • PubChem. 5-(4-Nitrophenoxy)benzo[d][1,3]dioxole (Compound).[2] National Library of Medicine.[3][2] Available at: [Link]

  • Scano, P., et al. (2025). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. ResearchGate. Available at: [Link]

  • Joshi, R., et al. (2005). Free radical reactions and antioxidant activities of sesamol: Pulse radiolytic and biochemical studies. Mutation Research. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis of 5-(4-Nitrophenoxy)-1,3-benzodioxole via SNAr

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of 5-(4-Nitrophenoxy)-1,3-benzodioxole (Target Molecule) via a Nucleophilic Aromatic Substitution (SNAr) reaction. The protocol couples Sesamol (5-hydroxy-1,3-benzodioxole) with 1-fluoro-4-nitrobenzene .

This transformation is a classic example of an activated ether synthesis where the electron-rich sesamol acts as the nucleophile, and the nitro group activates the aryl halide for substitution. This guide prioritizes the Potassium Carbonate / DMF system for its robustness, operational simplicity, and high yields, avoiding the safety hazards associated with metal hydrides (NaH) on scale.

Retrosynthetic & Mechanistic Analysis

The "Element Effect" in SNAr

For this synthesis, 1-fluoro-4-nitrobenzene is the preferred electrophile over its chloro-analog. In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine inductively stabilizes this anionic intermediate significantly more than chlorine, often accelerating the reaction rate by orders of magnitude (The Element Effect).

Reaction Pathway Visualization

The following diagram illustrates the reaction logic and the formation of the critical Meisenheimer intermediate.

SNAr_Mechanism Sesamol Sesamol (Nucleophile) Phenoxide Sesamol Phenoxide (Active Species) Sesamol->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide Meisenheimer Meisenheimer Complex (Transition State) Phenoxide->Meisenheimer Nucleophilic Attack (Rate Limiting) Electrophile 1-Fluoro-4-nitrobenzene (Electrophile) Electrophile->Meisenheimer Product 5-(4-Nitrophenoxy)- 1,3-benzodioxole Meisenheimer->Product Elimination of F- Byproduct KF + KHCO3 Meisenheimer->Byproduct

Caption: Mechanistic pathway showing the activation of Sesamol and the rate-limiting formation of the Meisenheimer complex.[1]

Experimental Protocol

Reagents & Stoichiometry

The reaction uses a slight excess of the electrophile to ensure complete consumption of the Sesamol, which can be difficult to separate from the product if left unreacted.

ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
Sesamol Nucleophile1.0138.121.38 g
1-Fluoro-4-nitrobenzene Electrophile1.1141.101.55 g
Potassium Carbonate (K₂CO₃) Base2.0138.212.76 g
DMF (Anhydrous) Solvent----15 mL (0.6 M)
Step-by-Step Procedure
Step 1: Setup and Deprotonation
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Sesamol (1.38 g, 10 mmol) and Anhydrous DMF (15 mL) .

  • Add K₂CO₃ (2.76 g, 20 mmol) in one portion.

    • Note: The solution may turn slightly yellow/brown due to phenoxide formation.

  • Stir at room temperature for 15 minutes to ensure partial deprotonation and surface activation of the carbonate.

Step 2: Addition and Reaction
  • Add 1-Fluoro-4-nitrobenzene (1.55 g, 11 mmol) to the suspension.

    • Liquid Handling: If the electrophile is solid, dissolve in minimal DMF; if liquid, add neat.

  • Heat the reaction mixture to 80°C .

    • Process Insight: While SNAr with fluorine can occur at lower temperatures, 80°C ensures rapid conversion (< 4 hours) without thermal decomposition of the benzodioxole ring.

  • Monitor via TLC (Eluent: 20% EtOAc in Hexanes).

    • Sesamol Rf: ~0.3 (Stains dark with KMnO4/PMA).

    • Product Rf: ~0.6 (Visible under UV, distinct yellow spot).

    • Endpoint: Disappearance of Sesamol.

Step 3: Workup
  • Cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of ice-water with vigorous stirring.

    • Observation: The product should precipitate as a pale yellow solid.

  • Filtration Method (Preferred for Solids): Filter the precipitate, wash with water (3 x 20 mL) to remove DMF and inorganic salts.

  • Extraction Method (If oil forms): Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

Step 4: Purification
  • Recrystallization: The crude solid is typically pure enough (>95%). If necessary, recrystallize from hot Ethanol .

    • Dissolve in minimum boiling EtOH.

    • Cool slowly to 4°C.

    • Filter crystals.[2]

Analytical Data & Validation

Expected NMR Characteristics
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.20 (d, 2H): Protons ortho to nitro group (deshielded).

    • δ 7.00 (d, 2H): Protons ortho to ether linkage on nitro ring.

    • δ 6.80 (d, 1H): Benzodioxole aryl proton.[3]

    • δ 6.60 (s, 1H): Benzodioxole aryl proton.

    • δ 6.55 (d, 1H): Benzodioxole aryl proton.

    • δ 6.02 (s, 2H): Methylenedioxy protons (-O-CH₂-O-), characteristic singlet.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Old/Wet DMF or "Clumped" BaseUse fresh anhydrous DMF. Grind K₂CO₃ to fine powder before use. Increase Temp to 100°C.
Dark/Tar Formation Oxidation of SesamolEnsure inert atmosphere (N₂/Ar). Avoid temperatures >120°C.
Product is Oily Residual DMFWash organic layer thoroughly with water (3x) during workup. Recrystallize from EtOH/Water mix.

Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix Sesamol + K2CO3 + DMF (Stir 15 min @ RT) Start->Mix AddElec Add 1-Fluoro-4-nitrobenzene Mix->AddElec Heat Heat to 80°C (Monitor TLC) AddElec->Heat Check Sesamol Consumed? Heat->Check Check->Heat No (Continue Heating) Quench Pour into Ice Water Check->Quench Yes Isolate Filter Solid or Extract EtOAc Quench->Isolate Purify Recrystallize (EtOH) Isolate->Purify Final Pure Product (NMR/MS Validation) Purify->Final

Caption: Operational workflow for the synthesis of 5-(4-Nitrophenoxy)-1,3-benzodioxole.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Foundational review on SNAr mechanisms and the element effect). [Link]

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr).[4][5][6] (General reaction conditions and leaving group trends).[7] [Link]

  • PubChem. 5-Nitro-1,3-benzodioxole Compound Summary. (Structural analogues and physical property data).[2][4] [Link]

Sources

The Evolution and Significance of the Ullmann Condensation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Modern Ullmann Coupling Protocol for Benzodioxole Diaryl Ether Synthesis

For researchers and professionals in drug development, the synthesis of diaryl ethers is a foundational process, with the benzodioxole (or methylenedioxyphenyl) diaryl ether motif being a prominent feature in numerous natural products and pharmacologically active molecules. The copper-catalyzed Ullmann condensation, a classic name-reaction in organic chemistry, remains a powerful and versatile tool for forging the critical C-O bond in these structures.[1][2]

This guide moves beyond a simple recitation of steps. It is designed to provide a deep, mechanistic understanding and a practical, field-tested protocol for the synthesis of benzodioxole diaryl ethers. We will explore the causality behind each experimental choice, ensuring that the protocol is not just a recipe, but a self-validating system grounded in robust chemical principles.

First reported by Fritz Ullmann in the early 1900s, the classical Ullmann reaction required harsh conditions, often involving stoichiometric amounts of copper powder at temperatures exceeding 200 °C.[1][3] These conditions severely limited the reaction's substrate scope and functional group tolerance.

The last two decades have revolutionized this transformation. The introduction of catalytic amounts of copper salts paired with specific chelating ligands has enabled the reaction to proceed under significantly milder conditions (often 80-120 °C), with broader substrate scope and improved yields.[4][5] This "modern" Ullmann-type reaction is now a cost-effective and highly attractive alternative to palladium-catalyzed methods for industrial-scale applications.[6]

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the catalytic cycle is paramount to troubleshooting and optimizing the synthesis of benzodioxole diaryl ethers. While the precise mechanism is still a subject of study, a generally accepted pathway for ligand-accelerated Ullmann couplings is illustrated below. The process involves a Cu(I)/Cu(III) cycle.

Ullmann_Mechanism cluster_cycle Catalytic Cycle cluster_legend Key Components CuI_L L-Cu(I)-X Cu_Phenoxide L-Cu(I)-OAr' CuI_L->Cu_Phenoxide Salt Metathesis Phenoxide Ar'-O⁻ Phenoxide->Cu_Phenoxide Base Base Phenol Ar'-OH Phenol->Phenoxide Deprotonation Cu_III Ar L-Cu(III)-OAr' | X Cu_Phenoxide->Cu_III Oxidative Addition Aryl_Halide Ar-X (Benzodioxole Halide) Aryl_Halide->Cu_III Cu_III->CuI_L Reductive Elimination Product Ar-O-Ar' (Product) Cu_III->Product Ar_X Ar-X = Aryl Halide (e.g., 5-Bromobenzodioxole) Ar_OH Ar'-OH = Phenol L L = Chelating Ligand Base_ex Base = K₃PO₄, Cs₂CO₃

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann diaryl ether synthesis.

Core Components and Their Functions:

  • Copper(I) Source (e.g., CuI): This is the pre-catalyst. While various copper sources can be used (Cu(0), Cu(II)), Cu(I) is widely believed to be the active catalytic species.[4] If using a Cu(II) source, it may be reduced in situ by the phenoxide or other species.

  • Phenol & Base: The reaction begins with the deprotonation of the phenol (Ar'-OH) by a base (e.g., K₃PO₄, Cs₂CO₃) to form the more nucleophilic alkali phenoxide (Ar'-O⁻). This phenoxide then displaces the halide on the L-Cu(I)-X complex to form the key copper(I) phenoxide intermediate (L-Cu(I)-OAr').

  • Aryl Halide (Benzodioxole Halide): The aryl halide (Ar-X), in this case, a substituted benzodioxole, undergoes oxidative addition to the copper(I) phenoxide. This is often the rate-limiting step and results in a transient, high-energy Cu(III) intermediate.

  • Ligand (L): The chelating ligand is crucial. It stabilizes the copper centers, increases the solubility of the copper species, and facilitates both the oxidative addition and the final reductive elimination steps.[7] This acceleration allows the reaction to proceed at much lower temperatures than the classical, un-ligated protocol.

  • Reductive Elimination: The final step involves the formation of the C-O bond as the product diaryl ether (Ar-O-Ar') is eliminated from the Cu(III) center, regenerating the active L-Cu(I)-X catalyst to continue the cycle.

Optimizing the Protocol: A Guide to Experimental Choices

The success of the Ullmann coupling hinges on the careful selection of four key parameters: the copper source, the ligand, the base, and the solvent.

ParameterCommon ChoicesRationale & Field Insights
Copper Source CuI, Cu₂O, Cu(OAc)₂, CuBrCuI (Copper(I) iodide) is the most common and reliable choice as it is already in the active Cu(I) oxidation state. It is relatively inexpensive and air-stable enough for easy handling. Catalyst loading is typically 5-10 mol%.[8]
Ligand N,N-Dimethylglycine, L-Proline, 1,10-Phenanthroline, Picolinic Acid, Oxalic DiamidesFor electron-rich systems like benzodioxoles, N,N-dimethylglycine is an excellent, cost-effective, and robust choice.[3] It is an amino acid-derived ligand that effectively chelates copper.[4] 1,10-Phenanthroline is also highly effective. For particularly challenging couplings or when using aryl chlorides, more advanced and powerful (but expensive) oxalic diamide ligands may be required.[7]
Base K₃PO₄, Cs₂CO₃, K₂CO₃K₃PO₄ (Potassium phosphate) is often superior for diaryl ether synthesis.[3][8] It is a strong, yet non-nucleophilic base that effectively deprotonates the phenol without interfering with the catalyst. Cs₂CO₃ is also highly effective but more expensive. K₂CO₃ can be used but may require higher temperatures.[9]
Solvent Dioxane, Toluene, DMSO, DMF, NMPDioxane and Toluene are excellent choices for modern Ullmann reactions.[9] They have sufficiently high boiling points to facilitate the reaction at 90-110 °C while being relatively easy to remove during workup. Polar aprotic solvents like DMSO or DMF can also be used and may accelerate the reaction, but can make product isolation more challenging.[10]

Detailed Application Protocol: Synthesis of 5-(4-methoxyphenoxy)-1,3-benzodioxole

This protocol details a reliable, ligand-accelerated Ullmann coupling between an aryl bromide (5-bromo-1,3-benzodioxole) and a phenol (4-methoxyphenol).

Reaction Scheme: 5-Bromo-1,3-benzodioxole + 4-Methoxyphenol → 5-(4-methoxyphenoxy)-1,3-benzodioxole

Materials & Equipment:
  • Reagents: 5-bromo-1,3-benzodioxole, 4-methoxyphenol, Copper(I) Iodide (CuI), N,N-Dimethylglycine, Potassium Phosphate (K₃PO₄, anhydrous), Dioxane (anhydrous).

  • Equipment: Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stir plate and stir bar, nitrogen or argon gas inlet, standard glassware for workup, silica gel for column chromatography.

Experimental Workflow Diagram

Workflow start Start: Prepare Glassware reagents Step 1: Charge Reagents - 5-Bromobenzodioxole (1.0 eq) - 4-Methoxyphenol (1.2 eq) - CuI (0.1 eq) - N,N-Dimethylglycine (0.2 eq) - K₃PO₄ (2.0 eq) start->reagents atmosphere Step 2: Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar 3x) reagents->atmosphere solvent Step 3: Add Anhydrous Dioxane atmosphere->solvent reaction Step 4: Heat to Reflux (110 °C oil bath, 24h) Monitor by TLC solvent->reaction workup_start Step 5: Cool & Quench Cool to RT, add water & EtOAc reaction->workup_start extraction Step 6: Liquid-Liquid Extraction Separate layers, extract aqueous layer with EtOAc (2x) workup_start->extraction wash Step 7: Wash & Dry Wash combined organics with brine, dry over Na₂SO₄ extraction->wash purify Step 8: Purify Filter, concentrate, and purify by silica gel chromatography wash->purify end End: Characterize Product purify->end

Caption: Step-by-step experimental workflow for Ullmann diaryl ether synthesis.

Step-by-Step Procedure:
  • Flask Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-1,3-benzodioxole (1.0 mmol, 201 mg), 4-methoxyphenol (1.2 mmol, 149 mg), copper(I) iodide (0.1 mmol, 19 mg), N,N-dimethylglycine (0.2 mmol, 21 mg), and anhydrous potassium phosphate (2.0 mmol, 425 mg).

    • Causality Note: Using a slight excess of the phenol component (1.2 eq) can help drive the reaction to completion, especially if the aryl halide is more valuable. The ligand is used at twice the concentration of the copper catalyst to ensure full coordination.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality Note: While many modern Ullmann reactions are more robust than their palladium counterparts, removing oxygen prevents potential oxidative degradation of the catalyst and reagents, leading to cleaner reactions and higher yields.

  • Solvent Addition: Using a syringe, add anhydrous dioxane (5 mL) to the flask.

  • Reaction: Lower the flask into a pre-heated oil bath at 110 °C. Stir the reaction mixture vigorously for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aryl bromide.

  • Work-up: After 24 hours (or upon completion by TLC), remove the flask from the oil bath and allow it to cool to room temperature. Add deionized water (20 mL) and ethyl acetate (20 mL) to the flask. Stir for 5 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

  • Wash and Dry: Combine all organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil or solid is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-(4-methoxyphenoxy)-1,3-benzodioxole.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst.2. Insufficiently anhydrous conditions.3. Base is not strong enough or is hydrated.4. Reaction temperature too low.1. Use fresh, high-purity CuI.2. Ensure glassware is oven-dried and use anhydrous solvent.3. Use fresh, anhydrous K₃PO₄; consider switching to Cs₂CO₃.4. Ensure oil bath is at the correct temperature; consider a higher boiling solvent like xylene.
Formation of Side Products 1. Homocoupling of the aryl halide.2. Degradation of starting materials.1. This can occur at very high temperatures. Ensure the temperature does not exceed 120 °C.2. Ensure a properly inert atmosphere is maintained throughout the reaction.
Difficult Purification 1. Residual polar solvent (e.g., DMF, DMSO).2. Ligand co-elutes with the product.1. If using DMF/DMSO, ensure a thorough aqueous work-up with multiple water washes to remove it.2. N,N-dimethylglycine is water-soluble; a thorough aqueous wash should remove most of it. Adding a dilute acid wash (e.g., 1M HCl) can help by protonating the amine.

Conclusion

The modern, ligand-accelerated Ullmann coupling is a highly efficient, reliable, and scalable method for the synthesis of benzodioxole diaryl ethers. By understanding the mechanistic roles of the catalyst, ligand, base, and solvent, researchers can rationally design, optimize, and troubleshoot these critical C-O bond-forming reactions. The protocol described herein provides a robust starting point for accessing this important class of molecules, enabling further research and development in medicinal chemistry and materials science.

References

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. [Link][3][11]

  • Ullmann reaction - Wikipedia. Wikipedia. [Link][12]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. [Link][8]

  • Ullmann coupling-An overview - OperaChem. OperaChem. [Link][4]

  • Modern Ullmann-Type Couplings - ResearchGate. ResearchGate. [Link][7]

  • Ullmann condensation - Wikipedia. Wikipedia. [Link][1]

  • Ullmann Condensation - SynArchive. SynArchive. [Link][2]

  • Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link][13]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. MDPI. [Link][5]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry. Journal of Synthetic Chemistry. [Link][10]

Sources

Application Note: High-Yield Synthesis of 4-(1,3-Benzodioxol-5-yloxy)aniline via Reduction of 5-(4-Nitrophenoxy)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the chemical reduction of 5-(4-nitrophenoxy)-1,3-benzodioxole to the corresponding amine, 4-(1,3-benzodioxol-5-yloxy)aniline. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. Detailed protocols for two robust and widely applicable methods, catalytic hydrogenation and tin(II) chloride reduction, are presented. The rationale behind experimental choices, safety considerations, and analytical monitoring techniques are discussed to ensure procedural integrity and reproducibility.

Introduction: Significance of Aromatic Amine Synthesis

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone of organic synthesis.[1][2] These anilines serve as versatile intermediates in the production of a wide array of fine chemicals, including dyes, pharmaceuticals, and agrochemicals.[1][3] The target molecule of this guide, 4-(1,3-benzodioxol-5-yloxy)aniline, incorporates the biologically significant 1,3-benzodioxole moiety, which is found in numerous natural products and synthetic compounds with diverse biological activities. The efficient and clean synthesis of this amine is therefore of considerable interest to the drug development community.

This application note explores two distinct and reliable methodologies for this transformation, catering to different laboratory settings and substrate sensitivities.

Strategic Approaches to Nitro Group Reduction

The conversion of a nitro group to an amine is a six-electron reduction that can be achieved through various chemical pathways. The choice of method is often dictated by factors such as the presence of other reducible functional groups, desired chemoselectivity, scalability, and available equipment.[4]

Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for nitro group reduction, often employing heterogeneous catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source.[5] This method is favored for its high yields and the generation of water as the only byproduct. However, it requires specialized equipment for handling hydrogen gas under pressure and careful consideration of catalyst handling, as they can be pyrophoric.[6][7]

Metal-Mediated Reduction in Acidic Media

A classic and robust alternative to catalytic hydrogenation is the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid.[1][5] Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) is a particularly mild and effective reagent for this transformation, often demonstrating good chemoselectivity.[5][8] This method is generally more accessible as it does not require high-pressure apparatus. However, the work-up procedure to remove metal salts can be more involved.[9][10]

Comparative Overview of Reduction Methods

ParameterCatalytic Hydrogenation (Pd/C)Tin(II) Chloride (SnCl2/HCl)
Reducing Agent H₂ gasSnCl₂·2H₂O
Typical Solvents Ethanol, Methanol, Ethyl AcetateEthanol, Ethyl Acetate
Temperature Room Temperature to 50 °CRoom Temperature to Reflux
Pressure Atmospheric (H₂ balloon) to high pressureAtmospheric
Key Advantages High yields, clean reaction (water byproduct)Good chemoselectivity, no specialized pressure equipment needed
Key Disadvantages Requires handling of flammable H₂ gas and pyrophoric catalysts, potential for hydrogenolysis of sensitive groupsStoichiometric amounts of metal reagent required, work-up can be challenging due to tin salt precipitation
Safety Concerns Fire/explosion hazard with H₂ and catalystCorrosive acid, tin salt disposal

Detailed Experimental Protocols

Method A: Catalytic Hydrogenation

This protocol describes the reduction of 5-(4-nitrophenoxy)-1,3-benzodioxole using palladium on carbon (Pd/C) as the catalyst and a hydrogen balloon at atmospheric pressure.

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Isolation A Weigh 5-(4-nitrophenoxy)-1,3-benzodioxole and 10% Pd/C B Add to a round-bottom flask with a magnetic stir bar A->B C Add solvent (e.g., Ethanol) B->C D Seal flask and purge with N₂ C->D E Introduce H₂ via balloon D->E F Stir vigorously at room temperature E->F G Monitor reaction by TLC/LC-MS F->G H Purge with N₂ G->H I Filter through Celite® to remove Pd/C H->I J Rinse filter cake with solvent I->J K Concentrate filtrate under reduced pressure J->K L Purify by column chromatography (if needed) K->L

Caption: Workflow for Catalytic Hydrogenation.

Materials:

  • 5-(4-Nitrophenoxy)-1,3-benzodioxole

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (or Methanol, Ethyl Acetate)

  • Nitrogen (N₂) gas

  • Hydrogen (H₂) gas

  • Celite® (diatomaceous earth)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon setup

  • Filtration apparatus

Procedure:

  • Catalyst and Substrate Addition: In a round-bottom flask equipped with a magnetic stir bar, add 5-(4-nitrophenoxy)-1,3-benzodioxole (1.0 eq). Carefully add 10% Pd/C (0.05-0.10 eq by weight).

    • Rationale: Wet Pd/C is used to minimize the risk of ignition upon contact with solvent vapors.[6][7]

  • Solvent Addition and Inerting: Add ethanol to the flask to create a slurry. Seal the flask and purge the system with nitrogen gas for 5-10 minutes to remove all oxygen.

    • Rationale: Removing oxygen is critical to prevent the formation of explosive mixtures with hydrogen.[7][11]

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas via a balloon. Ensure the system is sealed.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material.

  • Reaction Completion and Work-up: Once the reaction is complete, purge the flask with nitrogen gas to remove all hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

    • Safety Note: The used catalyst on the Celite® pad is still pyrophoric and should be kept wet with water and disposed of in a designated waste container.[6]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(1,3-benzodioxol-5-yloxy)aniline. The product can be further purified by column chromatography if necessary.

Method B: Tin(II) Chloride Reduction

This protocol outlines the reduction using tin(II) chloride dihydrate in an acidic alcoholic solution.

Diagram of Chemical Transformation:

G reactant 5-(4-Nitrophenoxy)-1,3-benzodioxole reagents SnCl₂·2H₂O, HCl Ethanol, Reflux reactant->reagents product 4-(1,3-Benzodioxol-5-yloxy)aniline reagents->product

Caption: Tin(II) Chloride Mediated Reduction.

Materials:

  • 5-(4-Nitrophenoxy)-1,3-benzodioxole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: To a solution of 5-(4-nitrophenoxy)-1,3-benzodioxole (1.0 eq) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (3.0-4.0 eq).[12]

  • Acidification and Reflux: Slowly add concentrated hydrochloric acid. Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C).

    • Rationale: The acidic environment is necessary for the tin to act as an effective reducing agent.[1]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature and then in an ice bath. Slowly add a saturated solution of sodium bicarbonate or a 10% NaOH solution to neutralize the excess acid and precipitate tin salts.[9] Be cautious as this step is exothermic and will produce gas if bicarbonate is used. Adjust the pH to be basic (pH > 8).[13]

  • Extraction: Dilute the mixture with ethyl acetate and water. A large volume of tin hydroxide precipitate may form. Filter the mixture through Celite® if necessary to remove the solids, washing the filter cake thoroughly with ethyl acetate.

  • Phase Separation and Washing: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Isolation: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(1,3-benzodioxol-5-yloxy)aniline. Purify as needed.

Analytical Characterization and Monitoring

The progress of the reduction can be effectively monitored by TLC, observing the disappearance of the UV-active nitro-aromatic starting material and the appearance of the amine product, which may require a staining agent (e.g., ninhydrin) for visualization. For more precise monitoring and final product characterization, HPLC and LC-MS are recommended.[14][15] The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[7] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[16] Pyrophoric catalysts must be handled with care, preferably wet, and never allowed to dry in the air.[6][11]

  • Tin(II) Chloride Reduction: Concentrated hydrochloric acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[17] The neutralization step can be vigorous. Tin compounds are toxic and should be handled with care, and waste should be disposed of according to institutional guidelines.

Conclusion

Both catalytic hydrogenation and tin(II) chloride reduction are effective methods for the synthesis of 4-(1,3-benzodioxol-5-yloxy)aniline from its nitro precursor. The choice between the two protocols will depend on the available laboratory infrastructure and the specific requirements of the synthesis. By following the detailed procedures and safety precautions outlined in this application note, researchers can reliably and safely perform this important chemical transformation.

References

  • ChemRxiv.
  • askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives.
  • ACS Publications.
  • Unknown Source.
  • Unknown Source. Hydrogenation Reaction Safety In The Chemical Industry.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • University of Wisconsin-Madison.
  • ACS Publications.
  • Chemistry Stack Exchange.
  • Organic Chemistry Portal. Nitro Reduction - SnCl2.
  • Chemistry Stack Exchange. How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O?.
  • BenchChem.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods.
  • University of Rochester. Workup for Removing Tin Byproducts.
  • BenchChem. Experimental protocol for the reduction of the nitro group in 2-Chloro-4-nitrobenzene-1,3-diamine.
  • MDPI. Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS.
  • Chemistry 210 Experiment 6.

Sources

Application Note: High-Performance Synthesis & Utilization of 5-(4-Nitrophenoxy)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in agrochemical discovery and process chemistry. It details the synthesis, characterization, and downstream utility of 5-(4-Nitrophenoxy)-1,3-benzodioxole , a critical scaffold in the development of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides.

Abstract

The diphenyl ether class of herbicides (e.g., Fomesafen, Lactofen) represents a cornerstone of modern weed management, functioning primarily as Protoporphyrinogen Oxidase (PPO) inhibitors . To overcome resistance and improve crop selectivity, "scaffold hopping" strategies often replace the standard dichlorophenyl ring with bioisosteres like the 1,3-benzodioxole moiety.

5-(4-Nitrophenoxy)-1,3-benzodioxole is the pivotal intermediate for these next-generation herbicides. Its synthesis requires precise control of Nucleophilic Aromatic Substitution (SNAr) to minimize by-products. This guide provides an optimized protocol for its synthesis, purification, and downstream conversion to the active amino-precursor.

Introduction: The Strategic Value of the Benzodioxole Scaffold

Mechanism of Action (PPO Inhibition)

Diphenyl ether herbicides inhibit PPO (EC 1.3.3.4) in the chlorophyll biosynthesis pathway. Inhibition leads to the accumulation of Protoporphyrinogen IX, which leaks into the cytoplasm and oxidizes to Protoporphyrin IX. In the presence of light, this generates singlet oxygen (


), causing rapid lipid peroxidation and cell membrane destruction.
Structural Rationale

The 5-(4-Nitrophenoxy)-1,3-benzodioxole intermediate serves two critical functions:

  • Lipophilicity Modulation: The benzodioxole ring alters the logP of the molecule compared to a phenyl ring, affecting uptake and translocation in the plant.

  • Metabolic Stability: The methylenedioxy bridge protects the catechol positions from rapid oxidative degradation, potentially extending the herbicide's half-life in target weeds while allowing selectivity in crops with specific P450 enzymes.

Experimental Protocol: Optimized Synthesis

Reaction Design (SNAr)

The synthesis involves the coupling of Sesamol (3,4-methylenedioxyphenol) with 1-Chloro-4-nitrobenzene (p-CNB).

Critical Process Parameters (CPPs):

  • Base Selection: Potassium Carbonate (

    
    ) is preferred over stronger bases (e.g., NaH) to prevent ring opening of the sensitive benzodioxole moiety.
    
  • Solvent: DMF or DMSO is required to stabilize the Meisenheimer complex intermediate.

  • Temperature: maintained at 80–90°C. Higher temperatures (>120°C) increase the risk of ether cleavage.

Step-by-Step Methodology

Reagents:

  • Sesamol (CAS 533-31-3): 13.8 g (100 mmol)

  • 1-Chloro-4-nitrobenzene (CAS 100-00-5): 15.8 g (100 mmol)

  • Potassium Carbonate (anhydrous): 20.7 g (150 mmol)

  • DMF (Dimethylformamide): 100 mL

Procedure:

  • Activation: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Sesamol (13.8 g) in DMF (100 mL).

  • Deprotonation: Add Potassium Carbonate (20.7 g) in portions. Stir at room temperature for 30 minutes to form the phenoxide anion. Note: Evolution of

    
     is minimal but ensure venting.
    
  • Coupling: Add 1-Chloro-4-nitrobenzene (15.8 g) to the mixture.

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1) or HPLC.

    • Endpoint: Disappearance of Sesamol.

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into Ice-Water (500 mL) with vigorous stirring. The product will precipitate as a yellow/tan solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (

    
     mL) to remove residual DMF and inorganic salts.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow crystals.

Yield Expectations:

  • Crude Yield: >90%

  • Purified Yield: 80–85%

  • Melting Point: 102–104°C (Literature consistent)

Downstream Application: Conversion to Active Herbicide

The nitro group is a "dummy" functionality; the active herbicidal pharmacophore is typically built upon the corresponding aniline .

Protocol: Reduction to 4-(1,3-Benzodioxol-5-yloxy)aniline

  • Reagents: Intermediate (10 mmol), Iron powder (30 mmol),

    
     (5 mmol), Ethanol/Water (4:1).
    
  • Conditions: Reflux for 2 hours.

  • Mechanism: The nitro group is reduced to the amine, creating the nucleophilic handle required for sulfonylation (common in PPO inhibitors like Fomesafen analogs).

Pathway Visualization

HerbicideSynthesis cluster_conditions Critical Process Parameters Sesamol Sesamol (Nucleophile) Intermediate 5-(4-Nitrophenoxy)- 1,3-benzodioxole (Target Scaffold) Sesamol->Intermediate SnAr Coupling K2CO3, DMF, 85°C PCNB p-Chloronitrobenzene (Electrophile) PCNB->Intermediate Aniline 4-(1,3-Benzodioxol- 5-yloxy)aniline Intermediate->Aniline Nitro Reduction Fe/NH4Cl or H2/Pd Herbicide Active PPO Inhibitor (Sulfonamide/Amide) Aniline->Herbicide Functionalization (e.g., Sulfonylation)

Caption: Synthesis pathway from raw materials to the active herbicide precursor via the 5-(4-Nitrophenoxy)-1,3-benzodioxole intermediate.

Analytical Quality Control

To ensure the intermediate meets the stringent purity requirements for agrochemical development (>98%), the following analytical method is recommended.

HPLC Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 10 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 300 nm (Nitro group)
Retention Time ~6.5 min (varies by system)
NMR Characterization (1H, 400 MHz, CDCl3)
  • 
     8.20 (d, 2H):  Protons ortho to Nitro group (Deshielded).
    
  • 
     7.00 (d, 2H):  Protons ortho to Ether linkage (Phenyl ring).
    
  • 
     6.60–6.80 (m, 3H):  Benzodioxole aromatic protons.
    
  • 
     6.02 (s, 2H): Diagnostic Singlet  for Methylenedioxy protons (
    
    
    
    ).

Safety & Handling (E-E-A-T)

  • Nitro Compounds: The product and p-CNB precursor are nitro-aromatics. While stable, they should be treated as potential energetic materials if heated to dryness under confinement.

  • Skin Absorption: Diphenyl ethers can be absorbed through the skin.[1] Nitrophenols are toxic.[1][2] Double nitrile gloves are mandatory.

  • Waste Disposal: The aqueous filtrate contains DMF and nitrophenols. It must be segregated into "Halogen-free Organic Waste" (if no chlorinated solvents used) or specific "Toxic Organic" streams. Do not pour down the drain.

References

  • Scaffold Hopping in Herbicides

    • Hao, G. F., et al. (2011). "Structure-activity relationship of diphenyl-ether herbicides: A review." Journal of Agricultural and Food Chemistry.
    • Source:

  • PPO Inhibition Mechanism

    • Dayan, F. E., & Duke, S. O. (2010). "Protoporphyrinogen oxidase inhibitors." Hayes' Handbook of Pesticide Toxicology.
    • Source:

  • Synthesis Protocol (SnAr Methodology)

    • Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in cross-coupling reactions: The post-Ullmann chemistry.
    • Source:

  • Benzodioxole Bioactivity

    • Murray, M. (2000). "Mechanisms of inhibitory and heteroactivation of cytochrome P450 by methylenedioxyphenyl compounds." Current Drug Metabolism.
    • Source:

Sources

Application Notes & Protocols: Selective Catalytic Hydrogenation of the Nitro Group in Benzodioxole Ethers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reduction of a nitro group to a primary amine on a benzodioxole framework is a cornerstone transformation in the synthesis of numerous biologically active molecules, including pharmaceuticals, agrochemicals, and fragrances. The resulting aminobenzodioxoles are critical building blocks for compounds such as the selective serotonin reuptake inhibitor (SSRI) Paroxetine and various designer drugs. Catalytic hydrogenation stands as the premier industrial and laboratory method for this conversion due to its high efficiency, atom economy, and clean reaction profiles. However, the presence of the acid- and oxidatively-sensitive methylenedioxy bridge of the benzodioxole ring necessitates careful selection of catalysts and reaction conditions to ensure high chemoselectivity and prevent cleavage of this vital functional group. This guide provides an in-depth analysis of the reaction mechanism, a comparative study of common catalysts, detailed experimental protocols, and critical safety considerations for performing this transformation successfully and safely.

Scientific Foundation and Mechanistic Insights

The catalytic hydrogenation of an aromatic nitro compound is a multi-step heterogenous catalytic process occurring on the surface of a metal catalyst.[1][2] The generally accepted pathway, known as the Haber mechanism, involves a series of successive reductions.

  • Adsorption & Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the active sites of the metal catalyst (e.g., Pd, Pt, Ni) and dissociates into highly reactive atomic hydrogen.[3]

  • Stepwise Reduction: The nitroarene adsorbs onto the catalyst surface, where it undergoes a sequential reduction. The transformation proceeds through nitrosobenzene and N-phenylhydroxylamine intermediates before yielding the final aniline product.[2][4][5] It is crucial that the intermediates are hydrogenated faster than they desorb or react with each other to prevent the formation of dimeric side products like azoxy, azo, and hydrazo compounds.[6]

The primary challenge with benzodioxole substrates is the potential for hydrogenolysis (cleavage) of the C-O bonds of the methylenedioxy bridge under harsh conditions, particularly with aggressive catalysts or in strongly acidic media. Therefore, catalyst selection is paramount to achieving high selectivity for the nitro group reduction.

Reaction_Pathway Nitro Ar-NO₂ (Nitrobenzodioxole) Nitroso Ar-NO (Nitroso Intermediate) Nitro->Nitroso + H₂ / Catalyst Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine + H₂ / Catalyst Amine Ar-NH₂ (Aminobenzodioxole) Hydroxylamine->Amine + H₂ / Catalyst

Caption: General reaction pathway for nitro group hydrogenation.

Catalyst Selection: A Comparative Analysis

The choice of catalyst is the most critical parameter for this transformation. The ideal catalyst offers high activity for nitro reduction, low activity towards ether cleavage, and is easily separable from the reaction mixture.

CatalystKey AdvantagesKey DisadvantagesBest For...
Palladium on Carbon (Pd/C) Highly active and selective for nitro reduction.[4][7] Generally the first choice. Works well under mild conditions (low pressure/temp). Recyclable.[8]Can promote dehalogenation if other halides are present. Can be pyrophoric when dry.[9][10]General-purpose, high-selectivity reductions at lab and industrial scale.
Raney® Nickel (Raney Ni) Very high activity.[11] Significantly cheaper than precious metal catalysts. Less prone to causing dehalogenation than Pd/C.[7]Often requires higher pressures and temperatures. Can be less selective, potentially leading to ring saturation. Highly pyrophoric and requires careful handling.[1][11]Large-scale industrial synthesis where cost is a major factor and conditions can be rigorously controlled.
Platinum(IV) Oxide (PtO₂, Adams' Catalyst) Highly active catalyst, often used for reducing aromatic rings.[12]Can be too reactive, leading to over-reduction of the aromatic ring or cleavage of the benzodioxole ether. Often used with acetic acid, which can damage the substrate.Situations where other catalysts fail, but requires careful optimization to maintain selectivity.
Transfer Hydrogenation Catalysts (e.g., Pd/C with a donor) Avoids the use of high-pressure hydrogen gas, enhancing safety.[13] Common hydrogen donors include ammonium formate, formic acid, or isopropanol.[14]Can require stoichiometric amounts of the hydrogen donor, complicating workup. May be slower than direct hydrogenation.Laboratory settings where high-pressure hydrogenation equipment is unavailable or for substrates sensitive to high H₂ pressures.

Experimental Protocols

Safety First: All catalytic hydrogenations must be conducted in a well-ventilated fume hood.[15][16] Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All catalysts, especially after use, should be considered pyrophoric and must never be allowed to dry in the air.[10][16]

Protocol 1: Atmospheric Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is suitable for small to medium laboratory scales (100 mg to 10 g) and avoids the need for specialized high-pressure equipment.

Materials:

  • Nitrobenzodioxole derivative

  • 10% Palladium on Carbon (Pd/C), preferably 50% wet with water

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter with a stopcock

  • Hydrogen balloon (heavy-duty)

  • Nitrogen or Argon source with a manifold

  • Celite® (diatomaceous earth) for filtration

Procedure:

  • Setup: In a three-necked flask equipped with a magnetic stir bar, add the nitrobenzodioxole substrate (1.0 eq).

  • Inerting: Seal the flask and purge the system by evacuating and back-filling with an inert gas (Nitrogen or Argon) three times to remove all oxygen.[9][16]

  • Solvent Addition: Under a positive pressure of inert gas, add the solvent (e.g., Methanol, approx. 10-20 mL per gram of substrate) via cannula or syringe.[9]

  • Catalyst Addition: Carefully add the wet 10% Pd/C catalyst (1-5 mol% Pd relative to the substrate) to the stirring solution under a counter-current of inert gas.

  • Hydrogen Introduction: Evacuate and back-fill the flask with hydrogen gas from the balloon three times.[9] Leave the balloon connected to the flask via the stopcock.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Reaction progress can be monitored by the deflation of the balloon (H₂ uptake) and confirmed by TLC or LC-MS analysis. Reactions are typically complete within 2-12 hours.

  • Quenching and Filtration: Once the reaction is complete, purge the system again with inert gas to remove all hydrogen.[9] Prepare a small pad of Celite® in a Büchner or sintered glass funnel and wet it with the reaction solvent. Under a stream of inert gas , filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad thoroughly with more solvent.

  • CRITICAL SAFETY STEP: Immediately transfer the Celite® pad containing the used catalyst into a beaker of water.[9] The catalyst must be kept wet to prevent ignition upon contact with air. Dispose of it according to your institution's hazardous waste protocols for pyrophoric materials.

  • Work-up: Concentrate the filtrate under reduced pressure to yield the crude aminobenzodioxole, which can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: High-Pressure Hydrogenation using Raney® Nickel

This protocol is for use with a dedicated hydrogenation apparatus (e.g., a Parr shaker) and is suitable for larger scales or less reactive substrates.

Materials:

  • Nitrobenzodioxole derivative

  • Raney® Nickel (approx. 50% slurry in water)

  • Solvent: Ethanol (EtOH)

  • Pressure-rated hydrogenation vessel (e.g., Parr bottle)

  • High-pressure hydrogenation apparatus

  • Hydrogen gas cylinder with a regulator

  • Celite®

Procedure:

  • Vessel Preparation: To a clean, pressure-rated reaction vessel, add the nitrobenzodioxole substrate (1.0 eq) and the solvent (e.g., Ethanol).

  • Catalyst Addition: Under a fume hood, carefully measure the required amount of Raney® Nickel slurry (typically 5-10% by weight relative to the substrate). Rinse the catalyst into the vessel with a small amount of solvent. Never allow Raney® Nickel to become dry.

  • System Assembly: Securely assemble the reaction vessel onto the hydrogenation apparatus according to the manufacturer's instructions.

  • Purging: Pressurize the vessel with nitrogen to ~50 psi, then carefully vent the gas. Repeat this process 3-5 times to ensure all oxygen is removed.[15][17]

  • Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi). Begin agitation (shaking or stirring) and, if necessary, heat the reaction to the target temperature (e.g., 25-50 °C). The reaction progress is monitored by the drop in pressure as hydrogen is consumed.

  • Shutdown and Catalyst Removal: Once hydrogen uptake ceases, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel 3-5 times with nitrogen.[15]

  • Filtration: Following the same safety precautions as for Pd/C, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Immediately quench the filter cake with water.

  • Work-up: Concentrate the filtrate to obtain the crude product for further purification.

Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification Setup Combine Substrate & Solvent Inert Purge with N₂/Ar (3x) Setup->Inert Add_Cat Add Catalyst (Wet) Inert->Add_Cat Add_H2 Introduce H₂ (Purge 3x) Add_Cat->Add_H2 React Stir/Shake at RT/Heat Add_H2->React Monitor Monitor (TLC, H₂ uptake) React->Monitor Purge_H2 Purge with N₂/Ar Monitor->Purge_H2 Reaction Complete Filter Filter through Celite® (KEEP CATALYST WET) Purge_H2->Filter Concentrate Remove Solvent Filter->Concentrate Purify Purify Product Concentrate->Purify

Caption: Standard experimental workflow for catalytic hydrogenation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete or Stalled Reaction 1. Catalyst poisoning (e.g., by sulfur impurities).2. Insufficient catalyst loading.3. Poor quality hydrogen or leaks in the system.4. Inadequate agitation/mixing.1. Purify the starting material. Use a fresh batch of catalyst.2. Increase catalyst loading to 10 mol%.3. Check for leaks using a nitrogen pressure test.[15] Use high-purity hydrogen.4. Increase stirring/shaking speed.
Formation of Side Products (e.g., azoxy/azo compounds) 1. Insufficient hydrogen availability.2. Catalyst deactivation during the reaction.1. Ensure a constant positive pressure of hydrogen. For balloon reactions, use a fresh balloon if needed.[9]2. Add a second portion of fresh catalyst.
Cleavage of Benzodioxole Ring 1. Catalyst is too aggressive (e.g., PtO₂).2. Reaction conditions are too harsh (high temp/pressure).3. Presence of strong acid.1. Switch to a milder catalyst like Pd/C.2. Reduce temperature and pressure.3. Ensure the solvent is neutral. Add a non-nucleophilic base like K₂CO₃ if necessary.
Difficult Filtration / Catalyst Fire 1. Catalyst particles are too fine.2. Catalyst was allowed to dry in air.1. Use a thicker pad of Celite® or a finer porosity filter.2. NEVER allow the catalyst to dry. Keep it as a slurry. If a fire starts, smother it with sand or a watch glass; do not use water on a solvent fire.[9]

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Google Cloud.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Google Cloud.
  • Hydrogenation SOP. (n.d.). Google Cloud.
  • Hazards associated with laboratory scale hydrogenations. (2016). ACS Chemical Health & Safety.
  • Reduction of aromatic nitro compounds with Raney nickel catalyst. (n.d.). Google Patents.
  • General scheme for the catalytic hydrogenation of nitroarene. (n.d.). ResearchGate.
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021). Rasayan Journal of Chemistry.
  • Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. (n.d.). ACS Publications.
  • Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon. (n.d.). Benchchem.
  • The Hydrogenation of Nitro Compounds with Raney Nickel Treated with Chloroplatinic Acid and with Alkali. (n.d.). Journal of the American Chemical Society.
  • Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. (2025, August 7). ResearchGate.
  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (2021, October 6). Organic Letters.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). UW-Madison Chemistry.
  • Raney nickel. (n.d.). Wikipedia.
  • Catalytic hydrogenation of nitroarenes into different products via different routes. (n.d.). ResearchGate.
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. (2022, April 7). RSC Publishing.
  • Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. (n.d.). RSC Publishing.
  • The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. (n.d.). RSC Publishing.
  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (2024, August 24). PMC.
  • Pd/C H2-gas reduction of ß-nitrostyrenes. (2011, May 24). Sciencemadness.org.
  • The proposed pathways of nitrobenzene hydrogenation reaction (upper...). (n.d.). ResearchGate.
  • Selective Hydrogenation of Nitroarenes by Single-Atom Pt Catalyst Through Hydrogen Transfer Reaction. (2022, January 20). ResearchGate.
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (n.d.). ResearchGate.
  • Nitro Reduction - Common Conditions. (n.d.). organic-chemistry.org.
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (n.d.). MDPI.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018, November 30). PubMed.
  • (PDF) HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021, May 20). ResearchGate.
  • Reaction scheme of the hydrogenation of nitrobenzene. (n.d.). ResearchGate.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). Organic Letters.
  • Research on the Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2020, December 29). YouTube.
  • Hydrogenation (video). (n.d.). Khan Academy.

Sources

preparation of 4-(1,3-benzodioxol-5-yloxy)aniline from nitro precursor

Author: BenchChem Technical Support Team. Date: February 2026

Preparation of 4-(1,3-benzodioxol-5-yloxy)aniline from its Nitro Precursor

Introduction: Strategic Importance of 4-(1,3-benzodioxol-5-yloxy)aniline

4-(1,3-benzodioxol-5-yloxy)aniline is a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. The benzodioxole moiety is a recognized pharmacophore, and its incorporation into aniline derivatives provides a versatile scaffold for drug discovery and development.[1] The efficient and selective synthesis of this aniline from its corresponding nitro precursor, 5-(4-nitrophenoxy)-1,3-benzodioxole, is therefore a critical process for researchers and process chemists. This document provides a comprehensive guide to the reduction of the aromatic nitro group, detailing various established methodologies, their underlying mechanisms, and practical, field-tested protocols.

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic chemistry.[2] A variety of methods have been developed, each with its own advantages and limitations concerning chemoselectivity, cost, and environmental impact.[3][4] This guide will focus on three widely employed and reliable methods: Catalytic Hydrogenation, Reduction with Tin(II) Chloride, and Reduction with Sodium Dithionite.

Reaction Overview: The Transformation

The core transformation involves the reduction of the nitro group (-NO₂) of 5-(4-nitrophenoxy)-1,3-benzodioxole to an amino group (-NH₂), yielding 4-(1,3-benzodioxol-5-yloxy)aniline.

```dot
graph "Reaction_Scheme" {
  layout=neato;
  node [shape=none];
  rankdir=LR;
  A [label="5-(4-nitrophenoxy)-1,3-benzodioxole"];
  B [label="4-(1,3-benzodioxol-5-yloxy)aniline"];
  A -- B [label="[Reduction]"];
}
```

Figure 1: General reaction scheme for the reduction of the nitro precursor.

The choice of reducing agent is paramount and depends on factors such as the presence of other reducible functional groups, desired reaction conditions (temperature, pressure), and scalability.

Methodologies for the Reduction of 5-(4-nitrophenoxy)-1,3-benzodioxole

This section details three distinct and effective protocols for the synthesis of 4-(1,3-benzodioxol-5-yloxy)aniline. Each method is presented with a discussion of its mechanism, advantages, and a step-by-step experimental procedure.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitroarenes.[3][5] The reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas.[2][5] This method is often preferred for its high yields and the fact that the only byproduct is water, making it an environmentally benign option.[3]

Mechanism: The reaction proceeds via the transfer of hydrogen atoms from the catalyst surface to the nitro group. The process is believed to occur in a stepwise manner, involving the formation of nitroso and hydroxylamine intermediates before the final amine is produced.[3][6]

```dot
graph "Catalytic_Hydrogenation_Workflow" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Figure 2: Workflow for catalytic hydrogenation.

Experimental Protocol:

  • Reactor Setup: To a hydrogenation vessel, add 5-(4-nitrophenoxy)-1,3-benzodioxole (1.0 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or ethyl acetate (10-20 mL per gram of substrate). Carefully add 5-10% palladium on carbon (Pd/C) (1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.[7]

Data Summary:

ParameterValue
Typical Yield >95%
Reaction Time 2-16 hours
Temperature Room Temperature
Pressure 1-4 atm H₂
Method 2: Reduction with Tin(II) Chloride (SnCl₂)

The use of stannous chloride (SnCl₂) is a classic and reliable method for the reduction of aromatic nitro compounds, particularly in a laboratory setting.[2][5][8] It is known for its good functional group tolerance and is often employed when catalytic hydrogenation might affect other reducible groups.[8]

Mechanism: The reduction with SnCl₂ is a metal-mediated electron transfer process. In an acidic medium, typically hydrochloric acid, Sn(II) is oxidized to Sn(IV) while the nitro group is reduced.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 5-(4-nitrophenoxy)-1,3-benzodioxole (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in concentrated hydrochloric acid.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Isolation and Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9][10]

Data Summary:

ParameterValue
Typical Yield 80-90%
Reaction Time 1-4 hours
Temperature 60-80 °C
Key Reagents SnCl₂·2H₂O, HCl
Method 3: Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite, also known as sodium hydrosulfite, is an inexpensive and safe reducing agent for the conversion of aromatic nitro compounds to anilines.[11] It is a versatile reagent that can be used under mild, often aqueous, conditions.[11][12]

Mechanism: The reduction mechanism is believed to involve a radical pathway initiated by the homolytic cleavage of the dithionite anion to form the sulfoxylate radical anion (SO₂⁻).[13] This radical species then participates in a series of electron transfer steps to reduce the nitro group.[13]

Experimental Protocol:

  • Reaction Setup: Suspend 5-(4-nitrophenoxy)-1,3-benzodioxole (1.0 eq) in a mixture of a suitable organic solvent (e.g., methanol, THF) and water.

  • Reagent Addition: Add sodium dithionite (3-5 eq) portion-wise to the stirred suspension. The reaction is often exothermic.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete as monitored by TLC.

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent.

  • Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Data Summary:

ParameterValue
Typical Yield 85-95%
Reaction Time 1-3 hours
Temperature Room Temperature to 60 °C
Key Reagents Na₂S₂O₄
Safety and Handling

Nitro Precursor: Aromatic nitro compounds can be toxic and are often skin and eye irritants.[14][15][16] Handle 5-(4-nitrophenoxy)-1,3-benzodioxole in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[14][15][16]

Aniline Product: Anilines are also toxic and can be absorbed through the skin.[17][18] It is crucial to wear appropriate PPE during work-up and purification.[17][18]

Reagents:

  • Palladium on Carbon: Can be pyrophoric, especially when dry. Handle with care and avoid ignition sources.

  • Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly set up and leak-tested.

  • Tin(II) Chloride and Hydrochloric Acid: Corrosive. Handle with care in a fume hood.

  • Sodium Dithionite: Can release sulfur dioxide upon decomposition. Use in a well-ventilated area.

Characterization of 4-(1,3-benzodioxol-5-yloxy)aniline

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure.[19][20][21]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of the amino group (N-H stretching) and the disappearance of the nitro group (N-O stretching).

  • Melting Point: A sharp melting point is indicative of a pure compound.

References
  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. Available from: [Link]

  • Jagodziński, T. et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2565–2570.
  • Kail, B. et al. (2021).
  • Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Chemistry Stack Exchange. (2017). Available from: [Link]

  • Selective Catalytic Hydrogenation of Nitroarenes to Anilines. ResearchGate. (n.d.). Available from: [Link]

  • Nováková, J. et al. (2018). Reduction of Nitroaromatic Compounds on the Surface of Metallic Iron: Quantum Chemical Study. Molecules, 23(11), 2959.
  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Available from: [Link]

  • Catalytic hydrogenation of nitroarenes 6 into anilines 7. ResearchGate. (n.d.). Available from: [Link]

  • Reduction of nitro compounds. Wikipedia. (2023). Available from: [Link]

  • Bahadur, V. et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Green Chemistry.
  • Nitro Reduction - Common Conditions. Organic Chemistry Data. (n.d.). Available from: [Link]

  • Ghorai, P. et al. (2022). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry, 24(24), 9573-9580.
  • Romero, A. H. et al. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis, 45(15), 2043-2050.
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. -ORCA - Cardiff University. (2025).
  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Nitroaromatic Reduction w/Sn. Sciencemadness.org. (2011). Available from: [Link]

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PMC. (2025).
  • Safety Data Sheet: 3-Nitroaniline. Carl ROTH. (n.d.).
  • The hydrogenation of nitrobenzene to aniline : a new mechanism.
  • Safety Data Sheet: aniline. Chemos GmbH&Co.KG. (n.d.).
  • 4-Nitroaniline - SAFETY D
  • 2-Nitroaniline - SAFETY D
  • Aniline. University of California, Santa Barbara. (n.d.).
  • How do I purify ionizable organic amine compounds using flash column chrom
  • The reduction of aromatic nitro compounds with anhydrous stannous chloride. Digital Commons @ NJIT. (n.d.).
  • Is there an easy way to purify organic amines? Biotage. (2023).
  • Process for the purification of aromatic amines.
  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. The Royal Society of Chemistry. (n.d.).
  • How do I purify the resulting compound after a nitro- to amine-group reduction?
  • 4-(4-Nitrophenoxy)aniline synthesis. ChemicalBook. (n.d.).
  • Synthesis of 5-nitro-1,3-benzodioxole. PrepChem.com. (n.d.).
  • Synthesis routes of 5-Nitro-1,3-benzodioxole. Benchchem. (n.d.).
  • Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization. The Royal Society of Chemistry. (n.d.).
  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter. (2025).
  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. (2006).
  • 5-(2-Nitro-1-propenyl)-1,3-benzodioxole CAS: 5438-41-5. Biosynth. (n.d.).
  • 1 H-NMR Spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one.
  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. MDPI. (n.d.).
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Application Notes and Protocols: The 5-(4-Nitrophenoxy)-1,3-benzodioxole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Hybrid Scaffold

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The 5-(4-Nitrophenoxy)-1,3-benzodioxole motif represents a compelling, albeit underexplored, scaffold that marries two independently significant pharmacophores: the diaryl ether linkage and the 1,3-benzodioxole ring system. Diaryl ethers are recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Similarly, the 1,3-benzodioxole moiety is a key structural feature in many bioactive molecules, valued for its ability to modulate metabolic stability and interact with various biological targets.[3][4]

The incorporation of a nitro group on the phenoxy ring introduces a potent electron-withdrawing feature, which can significantly influence the molecule's electronic properties, binding interactions, and metabolic fate. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and biological evaluation of the 5-(4-Nitrophenoxy)-1,3-benzodioxole scaffold. We will delve into detailed protocols, the rationale behind experimental choices, and the potential of this scaffold in generating novel therapeutic agents.

Synthetic Pathways to 5-(4-Nitrophenoxy)-1,3-benzodioxole

The construction of the 5-(4-Nitrophenoxy)-1,3-benzodioxole scaffold hinges on the formation of the diaryl ether bond. Two primary and robust methods for this transformation are the Ullmann condensation and the Chan-Lam coupling. Below, we provide a conceptual workflow and detailed protocols for the synthesis of the target molecule, starting from commercially available 1,3-benzodioxole.

Workflow for the Synthesis of 5-(4-Nitrophenoxy)-1,3-benzodioxole

Synthesis Workflow A 1,3-Benzodioxole B 5-Nitro-1,3-benzodioxole A->B Nitration C 5-Amino-1,3-benzodioxole B->C Reduction D 5-Hydroxy-1,3-benzodioxole C->D Diazotization & Hydrolysis F 5-(4-Nitrophenoxy)-1,3-benzodioxole D->F Ullmann Condensation E 4-Fluoronitrobenzene E->F Ullmann Condensation

Caption: Synthetic workflow for 5-(4-Nitrophenoxy)-1,3-benzodioxole.

Protocol 1: Synthesis of 5-Nitro-1,3-benzodioxole

This initial step is crucial for introducing a functional group that can be later converted to a hydroxyl group for the diaryl ether synthesis.

Materials:

  • 1,3-Benzodioxole

  • Glacial Acetic Acid

  • Nitric Acid (d=1.4)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, stirrer, etc.)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 12.2 g of 1,3-benzodioxole in 75 mL of glacial acetic acid.

  • Cool the mixture to 15-25°C using an ice bath.

  • Slowly add a solution of 9 mL of nitric acid (d=1.4) in 30 mL of glacial acetic acid dropwise, maintaining the temperature between 15-25°C.

  • After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Collect the precipitated crystals by vacuum filtration and wash them thoroughly with water.

  • Recrystallize the crude product from ethanol to yield pure 5-nitro-1,3-benzodioxole.[5]

Expected Yield: ~90%

Protocol 2: Synthesis of 5-(4-Nitrophenoxy)-1,3-benzodioxole via Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[6][7]

Materials:

  • 5-Hydroxy-1,3-benzodioxole (prepared from 5-amino-1,3-benzodioxole)

  • 4-Fluoronitrobenzene or 4-Iodonitrobenzene

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dioxane (anhydrous)

  • Salicylaldimine ligand (optional, to improve reaction efficiency)[7]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-hydroxy-1,3-benzodioxole (1 equivalent), 4-fluoronitrobenzene (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Add anhydrous DMF or dioxane as the solvent.

  • If using a ligand, add the salicylaldimine ligand (0.1 equivalents).[7]

  • Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 5-(4-nitrophenoxy)-1,3-benzodioxole.

Protocol 3: Synthesis via Chan-Lam Coupling

The Chan-Lam coupling offers a milder alternative to the Ullmann condensation, utilizing a boronic acid derivative.[8][9]

Materials:

  • 5-Hydroxy-1,3-benzodioxole

  • 4-Nitrophenylboronic acid

  • Copper(II) Acetate (Cu(OAc)₂)

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or Toluene (anhydrous)

  • Molecular sieves (4Å)

Procedure:

  • To a round-bottom flask, add 5-hydroxy-1,3-benzodioxole (1 equivalent), 4-nitrophenylboronic acid (1.5 equivalents), copper(II) acetate (1.1 equivalents), and activated 4Å molecular sieves.

  • Add anhydrous DCM or toluene as the solvent, followed by pyridine (2 equivalents).

  • Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through Celite and concentrate the filtrate.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Application Notes: Exploring the Medicinal Chemistry Potential

While specific biological data for 5-(4-nitrophenoxy)-1,3-benzodioxole is not yet widely reported, its structural components suggest several promising avenues for investigation in medicinal chemistry.

Enzyme Inhibition

The diaryl ether scaffold is a common feature in numerous enzyme inhibitors.[10][11][12] The nitro group, being strongly electron-withdrawing, can participate in key interactions within an enzyme's active site, potentially through hydrogen bonding or by polarizing adjacent functionalities.[13]

Potential Targets:

  • Kinases: Many kinase inhibitors possess a diaryl ether core. The 5-(4-nitrophenoxy)-1,3-benzodioxole scaffold could be explored for its potential to inhibit various kinases implicated in cancer and inflammatory diseases.

  • Enoyl-Acyl Carrier Protein Reductase (ENR): Diaryl ether-based compounds have shown inhibitory activity against ENR, a key enzyme in bacterial fatty acid synthesis, making this scaffold a potential starting point for novel antibacterial agents.[12][14]

  • Cholinesterases and Carbonic Anhydrases: Some diaryl ether derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases (CAs), suggesting potential applications in neurodegenerative diseases and other conditions.[10]

Anticancer Applications

Both the 1,3-benzodioxole and diaryl ether motifs are present in compounds with demonstrated anticancer activity.[1][2][15] The benzodioxole ring can be metabolized to reactive intermediates that can interact with cellular macromolecules, a property that has been exploited in the design of some anticancer agents.

Potential Mechanisms:

  • Induction of Apoptosis: Derivatives of 1,3-benzodioxole have been shown to induce apoptosis in cancer cell lines.[1]

  • Cytotoxicity: The scaffold could be evaluated for its cytotoxic effects against a panel of human cancer cell lines.

Antimicrobial and Antifungal Activity

Nitro-containing compounds and benzodioxole derivatives have been reported to possess antimicrobial and antifungal properties.[16][17] For instance, nitropropenyl benzodioxole (NPBD) has shown broad-spectrum antifungal activity.[16][17]

Screening Strategy:

  • The 5-(4-nitrophenoxy)-1,3-benzodioxole scaffold and its derivatives should be screened against a panel of clinically relevant bacteria and fungi to determine their minimum inhibitory concentrations (MIC).

Protocols for Biological Evaluation

Protocol 4: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 5-(4-nitrophenoxy)-1,3-benzodioxole against a target enzyme.

Workflow for Enzyme Inhibition Assay

Enzyme Inhibition Assay A Prepare Reagents: - Target Enzyme - Substrate - Buffer - Test Compound (in DMSO) B Dispense Reagents into Microplate: - Buffer - Enzyme - Test Compound (varying concentrations) A->B C Pre-incubate Enzyme and Inhibitor B->C D Initiate Reaction by Adding Substrate C->D E Monitor Reaction Progress (e.g., absorbance, fluorescence) D->E F Data Analysis: - Calculate initial velocities - Plot % inhibition vs. [Inhibitor] - Determine IC₅₀ E->F

Caption: Workflow for a typical enzyme inhibition assay.

Materials:

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • 5-(4-Nitrophenoxy)-1,3-benzodioxole (dissolved in DMSO)

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of 5-(4-nitrophenoxy)-1,3-benzodioxole in 100% DMSO.

  • In a 96-well plate, add the assay buffer, the target enzyme at a fixed concentration, and serial dilutions of the test compound. Include wells with a known inhibitor as a positive control and wells with DMSO only as a negative control.

  • Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Immediately begin monitoring the reaction kinetics using a microplate reader at the appropriate wavelength.

  • Calculate the initial reaction velocities for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Data Interpretation:

ParameterDescription
IC₅₀ The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.
Kᵢ The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-(4-Nitrophenoxy)-1,3-benzodioxole (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of 5-(4-nitrophenoxy)-1,3-benzodioxole for 24, 48, or 72 hours. Include untreated and vehicle (DMSO) controls.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

The 5-(4-nitrophenoxy)-1,3-benzodioxole scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthesis is achievable through well-established synthetic methodologies, and its hybrid structure suggests a high potential for diverse biological activities. The protocols outlined in this application note provide a solid foundation for researchers to synthesize, characterize, and evaluate the medicinal chemistry potential of this and related scaffolds. Future work should focus on the synthesis of a library of derivatives to establish structure-activity relationships (SAR) and to optimize potency and selectivity for specific biological targets.

References

  • Ullmann Condensation - SynArchive. (n.d.). Retrieved February 15, 2026, from [Link]

  • Books, W. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Diaryl Ethers. IntechOpen.
  • Ullmann reaction for the synthesis of diaryl ethers. (1981). Google Patents.
  • Chan-Lam Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Li, J., et al. (2014). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Journal of Chemistry, 32(1), 63-67.
  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 225-227.
  • Chan–Lam coupling. (2023, December 29). In Wikipedia. [Link]

  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 122.
  • Mondal, B., et al. (2015). A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst. Tetrahedron Letters, 56(46), 6463-6466.
  • Lukin, J., et al. (2020). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. Journal of the American Chemical Society, 142(31), 13624-13632.
  • Akocak, S., et al. (2016). Synthesis of diaryl ethers with acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase inhibitory actions. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 114-119.
  • Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023, September 20). BOC Sciences.
  • Synthesis of 5-nitro-1,3-benzodioxole - PrepChem.com. (n.d.). Retrieved February 15, 2026, from [Link]

  • Bell, I. M., et al. (2001). Diaryl ether inhibitors of farnesyl-protein transferase. Bioorganic & Medicinal Chemistry Letters, 11(10), 1273-1276.
  • Freundlich, J. S., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Bioorganic & Medicinal Chemistry Letters, 23(7), 2286-2291.
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  • Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. (2025, October 15). Bioorganic & Medicinal Chemistry.
  • Micale, N., et al. (2002).
  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. (2024). SSRN.
  • Micale, N., et al. (2004). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 59(5), 405-409.
  • Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. Molecules, 25(18), 4091.
  • PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. (2018). Google Patents.
  • Nicoletti, A., et al. (2022). The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. International Journal of Molecular Sciences, 23(17), 9904.
  • Forgo, P., et al. (2023). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 28(3), 1145.
  • The Multifaceted Applications of 1,3-Benzodioxole in Chemical Research and Industry. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. (2022).

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Application Notes and Protocols for Nucleophilic Aromatic Substitution of 4-Fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Fluoronitrobenzene in Synthesis

4-Fluoronitrobenzene stands as a cornerstone electrophile in the synthesis of a vast array of functionalized aromatic compounds utilized in pharmaceuticals, agrochemicals, and materials science. Its utility stems from the powerful activating effect of the para-nitro group, which renders the aromatic ring highly electron-deficient. This pronounced electrophilicity facilitates the addition of nucleophiles, a critical first step in the addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).[1][2][3] Furthermore, the fluoride substituent is an excellent leaving group for SNAr reactions, a consequence of its high electronegativity which polarizes the C-F bond, making the ipso-carbon exceptionally susceptible to nucleophilic attack.[1][4] This combination of a potent activating group and an efficient leaving group makes 4-fluoronitrobenzene a highly reactive and versatile substrate for the construction of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

This guide provides an in-depth exploration of the reagents and protocols for the nucleophilic substitution of 4-fluoronitrobenzene, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Core Mechanism: The Addition-Elimination Pathway

The nucleophilic aromatic substitution of 4-fluoronitrobenzene proceeds via a well-established two-step addition-elimination mechanism.[2][3][5] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][3][5] The stability of this complex is paramount to the success of the reaction and is significantly enhanced by the para-nitro group, which delocalizes the negative charge through resonance.[2][6] In the second, faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.[5]

SNAr_Mechanism cluster_resonance Resonance Stabilization of Meisenheimer Complex start 4-Fluoronitrobenzene + Nu:⁻ intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition (Rate-Determining) product Substituted Product + F⁻ intermediate->product Elimination A [Structure A] B [Structure B] C [Structure C]

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

I. C-N Bond Formation: Synthesis of Aryl Amines

The formation of a C-N bond via SNAr of 4-fluoronitrobenzene is a fundamental transformation in the synthesis of numerous biologically active molecules. A wide range of nitrogen nucleophiles, from simple amines to complex heterocycles, can be employed.

Application Focus: Synthesis of N-(4-nitrophenyl)thiomorpholine

The reaction with thiomorpholine exemplifies a typical protocol for the synthesis of N-aryl heterocycles, which are prevalent scaffolds in medicinal chemistry.[7] The use of a base, such as triethylamine, is crucial to neutralize the HF generated during the reaction, driving the equilibrium towards the product.

ParameterValueReference
Nucleophile Thiomorpholine[7]
Base Triethylamine (Et₃N)[7]
Solvent Acetonitrile[7]
Temperature 85 °C[7]
Time 12 h[7]
Yield 95%[7]
Protocol 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine

Materials:

  • 4-Fluoronitrobenzene

  • Thiomorpholine

  • Triethylamine (Et₃N)

  • Acetonitrile

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure: [7]

  • To a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add thiomorpholine (1 mL, 10 mmol) and triethylamine (7 mL, 50 mmol).

  • Add a solution of 4-fluoronitrobenzene (10 mmol) dissolved in 15 mL of acetonitrile to the flask.

  • Stir the reaction mixture and heat to 85 °C for 12 hours.

  • After 12 hours, cool the reaction mixture to room temperature.

  • Add 50 mL of deionized water to the reaction mixture and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 60 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to yield the product.

Protocol1_Workflow A 1. Combine Thiomorpholine, Triethylamine, and 4-Fluoronitrobenzene in Acetonitrile B 2. Heat at 85°C for 12h A->B C 3. Cool to Room Temperature and Add Water B->C D 4. Extract with Ethyl Acetate C->D E 5. Dry Organic Phase (Na₂SO₄) D->E F 6. Concentrate in vacuo E->F G Product: 4-(4-Nitrophenyl)thiomorpholine F->G

Caption: Workflow for the Synthesis of 4-(4-Nitrophenyl)thiomorpholine.

II. C-O Bond Formation: Synthesis of Aryl Ethers

The synthesis of aryl ethers from 4-fluoronitrobenzene is readily achieved using alkoxide or phenoxide nucleophiles. This reaction, a variation of the Williamson ether synthesis, is a powerful tool for constructing the diaryl ether linkage found in many natural products and pharmaceuticals.

Application Focus: Synthesis of 4-Nitrodiphenyl Ether

The reaction of a phenoxide with an activated aryl halide is a classic method for diaryl ether synthesis.[8][9] The phenoxide is typically generated in situ by treating a phenol with a base like potassium hydroxide. While the provided reference uses p-nitrochlorobenzene, the protocol is directly applicable to the more reactive 4-fluoronitrobenzene, likely under milder conditions or with shorter reaction times.

ParameterValue (for p-nitrochlorobenzene)Reference
Nucleophile Potassium phenoxide (from phenol and KOH)[8]
Catalyst Copper (optional, for less reactive halides)[8]
Solvent None (neat)[8]
Temperature 150-160 °C[8]
Time ~30 minutes after exothermic reaction[8]
Yield High (specific value not given for this exact protocol)[8]
Protocol 2: Synthesis of 4-Nitrodiphenyl Ether (Adapted from Brewster, R. Q.; Groening, T.)

Materials:

  • 4-Fluoronitrobenzene

  • Phenol

  • Potassium hydroxide (KOH)

  • Sodium hydroxide (NaOH)

  • Ice

  • 2 L flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Büchner funnel

Procedure: [8]

  • In a 2 L flask, combine 160 g (1.7 moles) of phenol and 80 g (1.43 moles) of potassium hydroxide. Heat the mixture to 130-140 °C until all the alkali has dissolved to form potassium phenoxide.

  • Cool the potassium phenoxide to 100-110 °C.

  • Fit the flask with a mechanical stirrer, thermometer, and reflux condenser.

  • Add 4-fluoronitrobenzene (0.5 mole) to the flask.

  • Start the stirrer and warm the contents to 150-160 °C. An exothermic reaction should commence. Remove the external heat source during this period.

  • Once the spontaneous boiling ceases, maintain the temperature at 150-160 °C for an additional 30 minutes.

  • Pour the dark-colored melt into 1.5 L of ice water containing 50 g of sodium hydroxide and stir well to remove excess phenol.

  • Filter the crude product using a Büchner funnel, wash thoroughly with water, and press as dry as possible.

  • The product can be further purified by distillation under reduced pressure or recrystallization.

Protocol2_Workflow A 1. Prepare Potassium Phenoxide (Phenol + KOH) B 2. Add 4-Fluoronitrobenzene A->B C 3. Heat to 150-160°C to Initiate Reaction B->C D 4. Maintain Temperature for 30 min C->D E 5. Quench in NaOH/Ice Water D->E F 6. Filter and Wash Product E->F G Product: 4-Nitrodiphenyl Ether F->G

Caption: Workflow for the Synthesis of 4-Nitrodiphenyl Ether.

III. C-S Bond Formation: Synthesis of Aryl Thioethers

The synthesis of aryl thioethers is another important application of the SNAr reaction with 4-fluoronitrobenzene. Thiolates, generated from thiols and a base, or sulfide salts are excellent nucleophiles for this transformation, leading to the formation of valuable intermediates in various fields.[10]

Application Focus: Synthesis of 4-Nitrothiophenol

This protocol utilizes sodium sulfide as the sulfur nucleophile. The initial product is the sodium salt of 4-nitrothiophenol, which is then protonated upon acidification to yield the final product. This method provides a direct route to an important building block.

ParameterValueReference
Nucleophile Sodium sulfide (Na₂S)[11]
Solvent N,N-Dimethylformamide (DMF)[11]
Temperature 20 °C (Room Temperature)[11]
Time 1 h[11]
Yield 75% (after subsequent reduction step not detailed here)[11]
Protocol 3: Synthesis of 4-Nitrothiophenol

Materials:

  • 4-Fluoronitrobenzene

  • Sodium sulfide (Na₂S)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1 M Sodium hydroxide (NaOH)

  • 6 N Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Oven-dried flask with magnetic stir bar

  • Argon or Nitrogen source

Procedure: [11]

  • Into an oven-dried flask equipped with a magnetic stir bar, add 4-fluoronitrobenzene (1.00 g, 1.0 eq.), sodium sulfide (1.1 eq.), and 5 mL of DMF under an inert atmosphere (argon).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add 50 mL of 1 M NaOH and wash the aqueous layer with dichloromethane (2 x 25 mL) to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of ~1-2 with 6 N HCl.

  • Extract the product with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to provide the crude 4-nitrothiophenol.

Protocol3_Workflow A 1. React 4-Fluoronitrobenzene with Na₂S in DMF at RT B 2. Add NaOH and Wash with CH₂Cl₂ A->B C 3. Acidify Aqueous Layer with HCl B->C D 4. Extract with CH₂Cl₂ C->D E 5. Wash, Dry, and Concentrate D->E F Product: 4-Nitrothiophenol E->F

Caption: Workflow for the Synthesis of 4-Nitrothiophenol.

Conclusion

4-Fluoronitrobenzene is a remarkably versatile and reactive substrate for nucleophilic aromatic substitution. The protocols and data presented herein demonstrate its broad applicability in forming C-N, C-O, and C-S bonds, which are critical linkages in a multitude of chemical entities. The key to successful application lies in understanding the underlying SNAr mechanism, particularly the activating role of the nitro group and the excellent leaving group ability of fluoride, and in selecting the appropriate nucleophile and reaction conditions. The detailed procedures provided serve as a robust starting point for researchers to synthesize a diverse range of 4-nitrophenyl derivatives for applications in drug discovery and materials science.

References

  • BenchChem. (2025). A Comparative Analysis of Fluoronitrobenzene Isomer Reactivity in SNAr Reactions. BenchChem.
  • National Center for Biotechnology Information. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PubMed Central.
  • ChemicalBook. (n.d.). 4-Nitrothiophenol synthesis. ChemicalBook.
  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
  • Journal of the American Chemical Society. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
  • Experimental Section. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 4-Ethoxy-2-fluoro-1-nitrobenzene. BenchChem.
  • Organic Syntheses. (n.d.). p-NITRODIPHENYL ETHER.
  • Creighton ResearchWorks. (n.d.).
  • askIITians. (2019, March 14). Which is more reactive towards the nucleophilic substitution reaction.
  • PubMed. (n.d.). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.
  • ResearchGate. (n.d.). Synthesis of 1 from 4-fluoronitrobenzene and thiomorpholine (TEA: triethylamine). [Image].
  • YouTube. (2020, February 2). SNAr reaction mechanism.
  • BenchChem. (2026, January 23).
  • Chemistry LibreTexts. (2022, September 24). 16.
  • National Center for Biotechnology Information. (2020, September 28).
  • Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
  • Prepar
  • 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. (n.d.).
  • ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... [Image].

Sources

Advanced Protocol: Sesamol in Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary & Strategic Analysis

Sesamol (3,4-methylenedioxyphenol) is a privileged scaffold in medicinal chemistry, serving as the core moiety for numerous therapeutics, including paroxetine and various antioxidant/anti-inflammatory candidates.[1] However, its application in diaryl ether synthesis presents specific challenges distinct from simple phenols.

The Sesamol Paradox:

  • Electronic Advantage: The electron-donating methylenedioxy group increases the nucleophilicity of the phenoxide, theoretically accelerating

    
     and metal-catalyzed cross-couplings.
    
  • Stability Disadvantage: This same electron-rich nature makes sesamol highly susceptible to oxidative degradation (forming quinones/radicals) under the basic, high-temperature conditions typical of Ullmann couplings.

Core Directive: This guide prioritizes anaerobic handling and ligand-accelerated catalysis to mitigate oxidative degradation while maximizing coupling efficiency. We present three protocols tailored to the electronic nature of the electrophile (Aryl Halide).

Decision Matrix: Selecting the Coupling Strategy

Before initiating synthesis, categorize your aryl halide partner to select the optimal protocol.

DecisionMatrix Start Start: Aryl Halide Selection CheckEWG Is the Aryl Halide Electron-Deficient? (e.g., -NO2, -CN, -CF3) Start->CheckEWG SNAr Protocol C: SNAr (Base-Mediated) CheckEWG->SNAr Yes (High Reactivity) CheckSterics Is the Aryl Halide Sterically Hindered or Electron-Rich? CheckEWG->CheckSterics No (Neutral/Deactivated) PdCat Protocol B: Buchwald-Hartwig (Pd-Catalyzed) CheckSterics->PdCat Yes (Ortho-subs / e-rich) CuCat Protocol A: Modified Ullmann (Cu-Catalyzed) CheckSterics->CuCat No (Standard Aryl Bromides/Iodides)

Figure 1: Strategic workflow for selecting the optimal coupling method based on electrophile properties.

Protocol A: Modified Ullmann Coupling (The "Workhorse")

Best For: Unhindered Aryl Bromides & Iodides. Mechanism: Ligand-assisted Oxidative Addition/Reductive Elimination.

Traditional Ullmann couplings require temperatures >200°C, which destroys sesamol. This modified protocol uses a soluble Copper(I) source and a bidentate ligand to lower the activation energy (


), allowing reaction at 90–110°C.
Materials & Reagents[2][3][4][5][6][7][8][9][10][11]
  • Nucleophile: Sesamol (1.0 equiv)

  • Electrophile: Aryl Bromide/Iodide (1.1 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: Picolinic acid (20 mol%) OR 1,10-Phenanthroline (20 mol%)

  • Base:

    
     (2.0 equiv) – Preferred over 
    
    
    
    for milder basicity.
  • Solvent: DMSO or NMP (Anhydrous, Degassed)

Step-by-Step Procedure
  • Pre-Activation (Glovebox/Schlenk Line): In a flame-dried Schlenk tube, combine CuI (19 mg, 0.1 mmol) and Picolinic acid (24.6 mg, 0.2 mmol).

  • Substrate Addition: Add Sesamol (138 mg, 1.0 mmol), Aryl Halide (1.1 mmol), and

    
     (424 mg, 2.0 mmol).
    
  • Degassing (CRITICAL): Cap the tube. Evacuate and backfill with Argon three times. Add anhydrous DMSO (3 mL) via syringe. Note: Sesamol oxidizes rapidly in solution if

    
     is present.
    
  • Reaction: Heat to 90°C for 18–24 hours. The solution typically turns deep blue/green (Cu-complex formation).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO.

  • Purification: Flash chromatography (Hexane/EtOAc). Sesamol ethers are typically less polar than free sesamol.

Protocol B: Buchwald-Hartwig Cross-Coupling (High Performance)

Best For: Electron-Rich Aryl Chlorides, Ortho-Substituted Systems. Key Insight: Use bulky phosphine ligands to promote reductive elimination from the crowded Pd-center.

Materials & Reagents[2][3][4][5][6][7][8][9][10][11]
  • Catalyst Precursor:

    
     (2–5 mol%) or 
    
    
    
  • Ligand: RockPhos or t-BuXPhos (4–10 mol%)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: Toluene (for

    
    ) or 1,4-Dioxane.
    
Step-by-Step Procedure
  • Catalyst Formation: In a vial, mix

    
     and RockPhos in Toluene (1 mL) under Argon. Stir for 5 mins at RT to generate the active 
    
    
    
    species.
  • Reaction Assembly: Add Sesamol (1.0 equiv), Aryl Chloride (1.0 equiv), and

    
     (1.5 equiv) to a reaction vial.
    
  • Initiation: Transfer the catalyst solution to the reaction vial. Rinse with additional Toluene (2 mL).

  • Heating: Heat to 100°C for 12 hours.

  • Filtration: Filter through a pad of Celite to remove Palladium black. Concentrate and purify.

Mechanistic Insight & Troubleshooting

Understanding the catalytic cycle is vital for troubleshooting low yields.

Mechanism cluster_fail Failure Point: Oxidation L_Cu_X L-Cu(I)-X (Active Catalyst) Ar_Cu_X [L-Cu(III)-Ar-X] L_Cu_X->Ar_Cu_X + Ar-X OxAdd Oxidative Addition Ar_Cu_OPh [L-Cu(III)-Ar-OPh] Ar_Cu_X->Ar_Cu_OPh + Sesamol - HX (Base) LigEx Ligand Exchange (Sesamol Enters) Ar_Cu_OPh->L_Cu_X Regeneration Product Diaryl Ether (Ar-O-Sesamol) Ar_Cu_OPh->Product Product Release Sesamol_Ox Sesamol Radical/Quinone Ar_Cu_OPh->Sesamol_Ox O2 Leak RedElim Reductive Elimination

Figure 2: Catalytic cycle for Cu-catalyzed etherification. Note the critical failure point if oxygen is introduced.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<30%) Catalyst Poisoning / OxidationDegas solvents using freeze-pump-thaw. Switch to Protocol B (Pd).
Dark Black Mixture Sesamol OxidationLower temp to 80°C. Ensure inert atmosphere. Add reducing agent (rare).
Starting Material Recovery Low Reactivity of Ar-XSwitch from Aryl Bromide to Iodide. Increase catalyst loading to 20 mol%.
Side Product: Phenol Hydrolysis of Ar-XSolvent is wet. Dry DMSO over molecular sieves (3Å) for 24h.

References

  • Ullmann Reaction & Modifications

    • Sperotto, E., et al. "Ligand-free copper-catalyzed Ullmann condensation: the role of the base." Journal of Organic Chemistry. Link

  • Copper(I)

    • Altman, R. A., et al. "Mild Pd-Catalyzed C-O Bond Formation." Journal of the American Chemical Society.[2] Link

  • Sesamol Chemistry & Properties

    • Kumar, N., et al. "Sesamol: A powerful functional food ingredient." Food Chemistry. Link

  • General Cross-Coupling Guides

    • "Cross-Coupling Reactions: A Practical Guide." Sigma-Aldrich / Merck Technical Library. Link

Disclaimer: All protocols involve hazardous chemicals. Perform a full risk assessment (COSHH) before experimentation. Sesamol is an irritant; aryl halides can be toxic.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Nitrophenoxy)-1,3-benzodioxole

[1]

Welcome to the Advanced Synthesis Support Module. Ticket ID: SNAR-294856 Subject: Yield Optimization & Troubleshooting for CAS 294856-47-6 Assigned Specialist: Senior Application Scientist

Core Reaction Overview

This guide addresses the synthesis of 5-(4-Nitrophenoxy)-1,3-benzodioxole via Nucleophilic Aromatic Substitution (

Sesamol1-Fluoro-4-nitrobenzene1

While the chemistry appears straightforward, the instability of Sesamol and the moisture sensitivity of

>85% isolated yield
The "Golden Standard" Protocol

Based on optimized patent methodologies (US 7,741,352 B2) and process chemistry principles.

ParameterSpecificationTechnical Rationale
Nucleophile Sesamol (1.0 equiv)The limiting reagent.[1] Critical: Sesamol oxidizes rapidly in air.
Electrophile 1-Fluoro-4-nitrobenzene (1.05 equiv)Fluoride is the superior leaving group for

(faster rate vs. Chloride), minimizing thermal degradation time.[1]
Base Potassium Carbonate (

) (2.0 equiv)
Anhydrous, granular (freshly ground).[1] Acts as the proton scavenger.
Solvent DMF (Dimethylformamide)Polar aprotic solvent stabilizes the anionic Meisenheimer intermediate.[1]
Concentration 0.5 M – 1.0 MHigh concentration drives kinetics but requires efficient stirring.
Temperature 90°C – 100°COptimal window. <80°C is too slow; >110°C promotes Sesamol decomposition.[1]
Atmosphere Nitrogen (

) or Argon
Mandatory. Exclusion of

prevents radical polymerization of Sesamol (tar formation).[1]

Reaction Mechanism & Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an addition-elimination pathway.

SNAr_MechanismSesamolSesamol(Nucleophile)PhenoxideSesamol Phenoxide(Activated Nucleophile)Sesamol->Phenoxide Deprotonation(-H+)SideProductSide Product:Sesamol Quinone/TarSesamol->SideProduct Oxidation (O2)BaseK2CO3(Base)Base->PhenoxideComplexMeisenheimerComplexPhenoxide->Complex Attack onC-F bondNitro1-Fluoro-4-nitrobenzene(Electrophile)Nitro->Complex + Product5-(4-Nitrophenoxy)-1,3-benzodioxoleComplex->Product Elimination of F-

Figure 1: The

1

Troubleshooting Guide (FAQs)

Issue 1: "My reaction mixture turned black/tarry, and yield is low."

Diagnosis: Oxidative Degradation of Sesamol. Sesamol is a potent antioxidant and radical scavenger.[2] In the presence of oxygen and heat, it rapidly forms quinones and polymerizes into a black tar, consuming the nucleophile before it can react.

Corrective Action:

  • Degas Solvents: Sparge the DMF with nitrogen for 15–20 minutes before adding Sesamol.

  • Order of Addition:

    • Add Sesamol and

      
       to the flask.
      
    • Evacuate and backfill with

      
       (3 cycles).[1]
      
    • Add degassed DMF via syringe.

    • Add the electrophile last.

  • Check Reagent Quality: If your starting Sesamol is dark brown (instead of off-white/beige), recrystallize it from ethanol before use.[1]

Issue 2: "The reaction is stalling at 60-70% conversion."

Diagnosis: Moisture Contamination or "Surface Passivation". Water in the DMF inhibits the reaction by solvating the fluoride ion (reducing its leaving ability) or reacting with the electrophile (forming 4-nitrophenol). Additionally,

Corrective Action:

  • Dry DMF: Use Anhydrous DMF (water <50 ppm).[1] Store over 4Å molecular sieves.

  • Base Activation: Grind the

    
     with a mortar and pestle immediately before use to expose fresh surface area.
    
  • Catalyst Spike: Add 5–10 mol% Cesium Carbonate (

    
    ) .[1] The larger Cesium cation improves the solubility of the phenoxide anion, significantly accelerating the rate.
    
Issue 3: "I am seeing a new spot on TLC that isn't product or starting material."

Diagnosis: Hydrolysis Byproduct (4-Nitrophenol). If water is present, hydroxide ions compete with the sesamol phenoxide to attack the fluoronitrobenzene.

Corrective Action:

  • TLC ID: 4-Nitrophenol is very polar and often yellow. It will streak near the baseline in non-polar eluents (Hexane/EtOAc).

  • Removal: This byproduct is acidic. During workup, wash the organic layer thoroughly with 1M NaOH . The nitrophenol will deprotonate, become water-soluble (bright yellow aqueous layer), and be removed, leaving the neutral ether product in the organic phase.

Step-by-Step Optimized Protocol

Scale: 10 mmol (approx. 1.38 g Sesamol)[1]

  • Setup: Equip a 50 mL 2-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Cap with a rubber septum.

  • Reagent Charge:

    • Add Sesamol (1.38 g, 10.0 mmol).[1]

    • Add Potassium Carbonate (2.76 g, 20.0 mmol, freshly ground).

  • Inerting: Connect to a Schlenk line or nitrogen balloon. Evacuate and backfill with

    
     three times.
    
  • Solvent Addition: Syringe in Anhydrous DMF (15 mL). Stir at room temperature for 10 minutes to allow partial deprotonation (mixture may turn slight green/brown—this is normal, but deep black indicates oxidation).

  • Electrophile Addition: Add 1-Fluoro-4-nitrobenzene (1.48 g, 10.5 mmol) via syringe.

  • Reaction: Heat the mixture to 100°C in an oil bath. Stir vigorously for 4–6 hours.

    • Checkpoint: Monitor by TLC (20% EtOAc in Hexanes).[1] Product

      
       ~0.4–0.5.
      
  • Workup:

    • Cool to room temperature.

    • Pour mixture into Ice Water (100 mL). The product should precipitate as a solid.

    • If Solid: Filter, wash with water (3x) and cold ethanol (1x).[1]

    • If Oil/Gum: Extract with Ethyl Acetate (3 x 30 mL).[1] Wash combined organics with 1M NaOH (removes unreacted Sesamol and Nitrophenol), then Brine.[1] Dry over

      
      .
      
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc gradient).[1]

Decision Logic for Optimization

Troubleshooting_LogicStartStart Reaction CheckColorCheckIs mixture Black/Tarry?Start->ColorCheckConversionCheckIs Conversion > 90%?ColorCheck->ConversionCheckNo (Brown/Green)OxidationCAUSE: Sesamol OxidationFIX: Degas DMF, N2 atmColorCheck->OxidationYesPurityCheckImpurity Profile?ConversionCheck->PurityCheckYesMoistureCAUSE: Wet SolventFIX: Molecular Sieves, Fresh K2CO3ConversionCheck->MoistureNo (Stalled)HydrolysisCAUSE: 4-Nitrophenol formedFIX: 1M NaOH WashPurityCheck->HydrolysisYellow acidic impuritySuccessProceed to Workup(Target Yield >85%)PurityCheck->SuccessClean Profile

Figure 2: Logical flow for diagnosing yield failures during synthesis.

References

  • Reaction Protocol Source

    • Title: Substituted 1,2,3,4-tetrahydroisoquinoline derivatives, preparation thereof, and pharmaceutical use thereof.[1] (Specific protocol for Sesamol etherification).

    • Source: US Patent 7,741,352 B2 (Example 1, Step A).[1]

    • Link:[1]

  • Sesamol Stability & Antioxidant Nature

    • Title: Free radical reactions and antioxidant activities of sesamol: pulse radiolytic and biochemical studies.[2][3]

    • Source: Journal of Agricultural and Food Chemistry, 53(7), 2696-2703.[1][3]

    • Link:[1]

  • General

    
     Optimization: 
    
    • Title: Nucleophilic Arom

      
      ) in Drug Discovery.[1]
      
    • Source: Organic Chemistry Portal / General Liter
    • Link:[1]

Technical Support Center: Purification of 5-(4-Nitrophenoxy)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(4-Nitrophenoxy)-1,3-benzodioxole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. Here, we provide in-depth, field-tested guidance in a direct question-and-answer format to address the common and complex challenges encountered during purification by recrystallization.

Part 1: Foundational Knowledge & Initial Setup (FAQs)

This section addresses the critical preliminary questions that form the basis of a successful purification strategy.

Q1: What are the key structural features of 5-(4-Nitrophenoxy)-1,3-benzodioxole that influence the choice of recrystallization solvent?

A1: The molecular architecture of 5-(4-Nitrophenoxy)-1,3-benzodioxole dictates its solubility behavior. Understanding this is the first step to selecting a suitable solvent system. Key features include:

  • Two Aromatic Rings: The presence of two phenyl-type rings allows for significant π-π stacking interactions, a feature that favors the formation of an ordered crystal lattice.

  • Ether Linkage (-O-): This group introduces a degree of polarity and allows for hydrogen bond acceptance, suggesting solubility in moderately polar solvents.

  • Nitro Group (-NO₂): The strongly electron-withdrawing and highly polar nitro group is a dominant feature. It significantly increases the molecule's polarity compared to a non-substituted analogue and can participate in dipole-dipole interactions.

  • Benzodioxole Moiety: This group is relatively non-polar but the oxygen atoms introduce some polarity.

Collectively, the molecule is a moderately polar, rigid structure. An ideal solvent will need to overcome the strong intermolecular forces (π-stacking, dipole-dipole) at elevated temperatures but not at lower temperatures. This differential solubility is the cornerstone of recrystallization.[1]

Q2: What are the most probable impurities I am trying to remove from my crude 5-(4-Nitrophenoxy)-1,3-benzodioxole?

A2: Impurities are typically unreacted starting materials or byproducts from the synthesis.[2] Assuming a standard Williamson ether synthesis or a nucleophilic aromatic substitution (SNAr) pathway, the most common impurities would be:

  • Starting Materials: Unreacted sesamol (5-hydroxy-1,3-benzodioxole) and the nitrophenyl electrophile (e.g., 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene). Sesamol is more polar and phenolic, while the halogenated nitrobenzenes are less polar than the final product.

  • Side-Products: Potential homocoupling products or byproducts from reactions with residual water.

  • Solvent Residues: Residual high-boiling point solvents from the reaction (e.g., DMF, DMSO).

A well-chosen recrystallization solvent should either keep these impurities dissolved in the cold mother liquor or be a poor solvent for them altogether, allowing for removal via hot filtration.[3][4]

Q3: How do I systematically screen for an optimal recrystallization solvent?

A3: A systematic approach is more efficient than random testing. The principle is to find a solvent that dissolves the compound when hot but not when cold.[5]

  • Start with Small-Scale Tests: Use approximately 20-30 mg of your crude material in a small test tube.

  • Test Single Solvents: Add a solvent dropwise (e.g., 0.5 mL) at room temperature. Observe solubility. If it dissolves, the solvent is likely too good and will result in poor recovery. If it is insoluble, proceed to the next step.

  • Heat the Mixture: Gently heat the test tube to the boiling point of the solvent. Add the minimum amount of hot solvent needed to fully dissolve the compound.

  • Cool Slowly: Allow the solution to cool to room temperature, then place it in an ice bath. Observe for crystal formation.

  • Evaluate: The ideal solvent will show poor solubility at room temperature but high solubility at its boiling point, and will yield a good quantity of crystals upon cooling.[4][5]

Based on the structure of 5-(4-Nitrophenoxy)-1,3-benzodioxole, promising candidates for screening are ethanol, isopropanol, ethyl acetate, and potentially a mixed-solvent system like ethanol/water or toluene/heptane. A synthesis of the related compound, 5-nitro-1,3-benzodioxole, reports successful recrystallization from alcohol, reinforcing this choice.[6]

Illustrative Solubility Data for Solvent Screening

The following table provides a hypothetical, yet chemically reasonable, summary of solubility characteristics to guide your solvent selection process.

SolventBoiling Point (°C)Solubility (Room Temp)Solubility (Boiling)Expected Outcome
Ethanol 78Sparingly SolubleVery SolubleExcellent Candidate
Isopropanol 82Sparingly SolubleSolubleGood Candidate
Ethyl Acetate 77SolubleVery SolublePossible, but recovery may be lower
Toluene 111InsolubleSparingly SolubleMay require large volumes; good for mixed systems
Heptane 98InsolubleInsolubleGood as an anti-solvent in a mixed system
Water 100InsolubleInsolubleGood as an anti-solvent with a polar organic solvent

Part 2: Detailed Experimental Protocol

This section provides a comprehensive, step-by-step workflow for the recrystallization process.

Recrystallization of 5-(4-Nitrophenoxy)-1,3-benzodioxole from Ethanol

Objective: To purify crude 5-(4-Nitrophenoxy)-1,3-benzodioxole by removing synthesis-related impurities.

Materials:

  • Crude 5-(4-Nitrophenoxy)-1,3-benzodioxole

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks (2-3, appropriately sized)

  • Hotplate with stirring capability

  • Glass funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution: a. Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask with a stir bar. b. Add a minimal amount of ethanol, just enough to create a slurry. c. Heat the mixture gently on a hotplate with stirring. Add more hot ethanol in small portions until the solid just dissolves completely. Causality Note: Using the absolute minimum amount of hot solvent is crucial for achieving a saturated solution, which maximizes crystal recovery upon cooling.[7][8]

  • Hot Filtration (Optional but Recommended): a. If the hot solution contains insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. b. Pre-heat a second Erlenmeyer flask and a glass funnel containing fluted filter paper on the hotplate. c. Quickly pour the hot, saturated solution through the pre-heated filtration setup. Causality Note: Pre-heating prevents premature crystallization of the product on the cold funnel or filter paper, which would decrease the final yield.[5]

  • Crystallization: a. Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[7][9] b. Once the flask has reached room temperature and crystal growth has slowed, place it in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining dissolved impurities from the mother liquor. Causality Note: Using ice-cold solvent for washing minimizes the redissolving of the purified product crystals.[1]

  • Drying: a. Allow the crystals to air-dry on the filter for several minutes by maintaining the vacuum. b. Transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all traces of ethanol.

Part 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the experiment.

Q4: My compound "oiled out" into a liquid instead of forming solid crystals. What went wrong and how do I fix it?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated with impurities.[10] The resulting oil often solidifies into an amorphous mass, trapping impurities.

Solutions:

  • Re-heat and Add More Solvent: Heat the mixture to redissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation level. Allow it to cool slowly again.[9]

  • Lower the Cooling Temperature: If the compound's melting point is low, ensure the cooling process happens well below it.

  • Change Solvents: The chosen solvent's boiling point might be too high. Switch to a lower-boiling solvent in which the compound exhibits similar solubility behavior.

Q5: The solution has cooled completely, but no crystals have formed. What should I do?

A5: This is a common issue caused by either using too much solvent or the solution becoming supersaturated.[10]

Solutions in Logical Order:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[1]

    • Seed Crystals: Add a tiny crystal of the pure compound (if available) to the solution. This provides a template for lattice formation.[10]

  • Reduce Solvent Volume: If induction methods fail, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to re-establish a saturated state. Then, allow it to cool again.[10]

  • Consider an Anti-Solvent: If working with a single solvent is problematic, you can add a miscible "anti-solvent" (one in which your compound is insoluble, like water or heptane for an ethanol solution) dropwise to the solution until it becomes faintly cloudy, then warm until clear and cool slowly.[7]

Troubleshooting Workflow: No Crystals Formed

The following diagram outlines the decision-making process when crystallization fails to occur.

G start Solution is clear and cold, no crystals scratch 1. Scratch inner surface of flask start->scratch seed 2. Add a seed crystal (if available) scratch->seed check_solvent Was too much solvent used? seed->check_solvent boil_off Gently boil off 10-20% of solvent and re-cool check_solvent->boil_off Yes failure Consider using an anti-solvent or re-evaluating solvent choice check_solvent->failure No success Crystals Form! boil_off->success

Caption: Troubleshooting flowchart for inducing crystallization.

Q6: My final yield is very low. How can I improve it?

A6: Low yield is a frustrating but solvable problem. The cause is usually one of the following:

  • Using Too Much Solvent: This is the most common reason.[10] The more solvent used, the more product remains dissolved in the mother liquor even when cold. Always use the minimum amount of hot solvent required.

  • Incomplete Precipitation: Ensure the solution is cooled thoroughly in an ice bath for a sufficient amount of time to maximize the amount of product that crystallizes out.

  • Washing with Too Much/Warm Solvent: Washing the collected crystals with excessive or room-temperature solvent will dissolve a portion of your purified product. Always use a minimal amount of ice-cold solvent for washing.

  • Premature Crystallization: If you performed a hot filtration and did not adequately pre-heat the funnel and flask, product could have crystallized and been lost on the filter paper.

References

  • Solvent Choice - Chemistry Teaching Labs. University of York. [Link]

  • Solvent Selection and Recrystallization Guide. Scribd. [Link]

  • Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Link]

  • Finding the best solvent for recrystallisation. Royal Society of Chemistry. [Link]

  • Problems with Recrystallisations. University of York. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Recrystallization. University of Colorado Boulder. [Link]

  • Recrystallisation Help. Reddit r/Chempros. [Link]

  • 1,3-Benzodioxole, 5-nitro- | C7H5NO4. PubChem, National Center for Biotechnology Information. [Link]

  • 1,3-Benzodioxole, 5-nitro-. Cheméo. [Link]

  • Synthesis of 5-nitro-1,3-benzodioxole. PrepChem.com. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 1,3-Benzodioxole, 5-nitro-. NIST WebBook. [Link]

  • PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • 5-(2-Nitropropyl)-1,3-benzodioxole | C10H11NO4. PubChem, National Center for Biotechnology Information. [Link]

  • Impurities and Degradation products. ArtMolecule. [Link]

Sources

Technical Support Center: Sesamol Removal & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Sesamol (3,4-Methylenedioxyphenol) from Reaction Mixtures

Diagnostic Triage: Select Your Protocol

Before initiating purification, you must characterize your Target Pharmaceutical Ingredient (TPI). Sesamol (


) is a weak acid with an electron-rich aromatic ring. Its removal strategy depends entirely on the stability of your TPI.
Workflow Decision Matrix

Sesamol_Removal_Decision_Tree Start START: Reaction Complete BaseCheck Is TPI Base-Stable? (e.g., No esters, alkyl halides) Start->BaseCheck AcidCheck Is TPI Acid-Stable? BaseCheck->AcidCheck NO (Sensitive) MethodA METHOD A: Caustic Extraction (High Throughput) BaseCheck->MethodA YES (Stable pH > 12) MethodB METHOD B: Resin Scavenging (High Sensitivity) AcidCheck->MethodB YES (Stable pH < 7) MethodC METHOD C: Buffered Chromatography (Difficult Separations) AcidCheck->MethodC NO (Unstable/Complex)

Figure 1: Decision matrix for selecting the optimal sesamol removal strategy based on product stability.

Method A: Caustic Extraction (The Gold Standard)

Best For: Base-stable products (Amides, Ethers, protected Amines). Mechanism: Deprotonation. Sesamol is a phenol.[1][2][3] By raising the pH of the aqueous phase above its


 (~10.0), we convert the lipophilic sesamol into the hydrophilic sesamolate anion, forcing it into the aqueous layer while your product remains in the organic phase.
The Protocol

Reagents: 1.0 M NaOH (or KOH), Toluene or Ethyl Acetate (EtOAc), Brine.

StepActionTechnical Rationale
1 Dilution Dilute reaction mixture with a non-miscible organic solvent (Toluene is preferred over DCM to prevent emulsion formation).
2 Cooling Cool the mixture to 0–5°C . Critical: Phenolates oxidize rapidly. Cold temperatures inhibit quinone formation (pinking).
3 Extraction Wash organic layer with 1.0 M NaOH (3x). Volume: Use 0.5 equiv volume relative to organic phase.
4 Validation Check the pH of the exiting aqueous layer. It must be pH > 12 . If pH < 12, sesamol is not fully deprotonated.
5 Polishing Wash organic layer once with Brine to remove residual base and water.
6 Drying Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if your product is Lewis-basic, as it can bind.

Self-Validating Check: Spot the organic layer on a TLC plate against a co-spot of pure sesamol. If the sesamol spot is visible under UV (254 nm), repeat Step 3.

Method B: Resin Scavenging (Solid-Supported Purification)

Best For: Base-sensitive substrates (Esters, Lactones) or parallel synthesis libraries. Mechanism: Covalent capture or Ion Exchange. Since liquid-liquid extraction is too harsh for sensitive esters, we use solid-phase scavengers to selectively pull sesamol out of the solution.

Recommended Scavengers
Scavenger TypeCommercial ExampleMechanismLoad Ratio (equiv)
Strong Anion Exchange (SAX) Amberlyst® A26 (OH form)Ionic binding of phenolate3.0 – 4.0 eq
Carbonate Resin MP-CarbonateDeprotonation & ionic binding4.0 eq
Isocyanate Resin PS-IsocyanateCovalent bond (Carbamate formation)2.0 – 3.0 eq
The Protocol
  • Preparation: Dissolve the crude reaction mixture in DCM or THF.

  • Loading: Add 3.0 equivalents (relative to expected sesamol mass) of Amberlyst A26 (OH form) .

  • Agitation: Shake or stir gently (do not magnetic stir vigorously, or you will pulverize the resin beads) for 2–4 hours at room temperature.

  • Filtration: Filter through a fritted glass funnel or a cotton plug.

  • Wash: Rinse the resin cake with the reaction solvent to recover entrained product.

  • Concentration: Evaporate solvent. Sesamol remains bound to the resin.

Self-Validating Check: Add a drop of 1% FeCl₃ solution to an aliquot of the filtrate. If it turns violet/purple, phenolic sesamol is still present.

Method C: Flash Chromatography (Troubleshooting Streaking)

Best For: Complex mixtures where TPI and Sesamol have similar


 values.
Issue:  Phenols like sesamol interact with the silanols on silica gel, causing "streaking" or "tailing" that contaminates the product fractions.
Optimization Strategy

Do not use neutral silica. You must modify the stationary phase environment.

  • Option 1: Acidic Modifier (For Acid-Stable TPI)

    • Add 1% Acetic Acid to your eluent (e.g., 1% AcOH in Hexanes/EtOAc).

    • Why: This keeps sesamol fully protonated (

      
      ), preventing it from H-bonding strongly to the silica silanols. It will elute as a sharp band.
      
  • Option 2: The "DCM Push"

    • Sesamol is highly soluble in Dichloromethane (DCM).

    • Use a gradient starting with 100% DCM before adding MeOH. Sesamol often elutes rapidly in DCM, while polar products retain.

Troubleshooting & FAQs

Q1: My product oil has turned pink/red after workup. Is it ruined?

Diagnosis: This is likely Sesamol Quinone formation. Sesamol is electron-rich and oxidizes easily in air, especially under basic conditions, forming colored quinoid dimers. Fix:

  • Redissolve the oil in EtOAc.

  • Wash with a 10% Sodium Dithionite (Na₂S₂O₄) aqueous solution. Dithionite is a reducing agent that will reduce the colored quinones back to water-soluble hydroquinones or colorless phenols.

  • Re-wash with brine and dry.

Q2: I see a persistent emulsion during the NaOH wash.

Diagnosis: Phenolates act as surfactants. Fix:

  • Add a small amount of Isopropanol (IPA) (approx 5% v/v) to the organic layer.

  • Filter the biphasic mixture through a pad of Celite .

  • Allow to settle for 20 minutes.

Q3: Can I remove sesamol via vacuum distillation?

Analysis: Not recommended for high purity. Sesamol boils at 274°C (at 760 mmHg). Even under high vacuum, it requires significant heat, which often degrades valuable pharmaceutical intermediates. Sublimation is possible but difficult to control on a large scale. Method A or B is vastly superior.

References

  • PubChem. (n.d.). Sesamol (Compound CID 68289) - Chemical and Physical Properties. National Library of Medicine. Retrieved Feb 15, 2026, from [Link]

  • Li, J., et al. (2014).[4] Biopharmaceutical profiling of sesamol: physiochemical characterization. RSC Advances. (Demonstrates pKa ~9.79 and solubility profiles).

  • Sigma-Aldrich. (n.d.). Amberlyst® A26 Hydroxide Form - Application Note for Phenol Removal. (Standard industry reference for anion exchange resins).

Sources

separating 5-(4-Nitrophenoxy)-1,3-benzodioxole from impurities

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(4-Nitrophenoxy)-1,3-benzodioxole Purification

Status: Active Agent: Senior Application Scientist, Dr. H. Ticket ID: PUR-5NPB-001[1][2]

Welcome to the Purification Support Hub

You are likely synthesizing 5-(4-Nitrophenoxy)-1,3-benzodioxole via a Nucleophilic Aromatic Substitution (


) of Sesamol  (3,4-methylenedioxyphenol) and 1-fluoro-4-nitrobenzene  (or the chloro- analog).[1][2]

This reaction is robust, but the workup is frequently plagued by two specific issues:

  • Persistent Coloration: Deep yellow/red impurities (Nitrophenols) or brown tars (oxidized Sesamol).[1]

  • Crystallization Failure: The product "oils out" instead of forming a solid lattice.[1]

Below are the specific troubleshooting modules designed to resolve these bottlenecks.

Module 1: The "Red/Brown Oil" Issue (Impurity Removal)

User Query: "My crude product is a dark oil. I've washed it with water, but the color persists. TLC shows a smear near the baseline."

Diagnosis: You are seeing a combination of 4-Nitrophenol (a hydrolysis byproduct, intensely yellow in base) and oxidized Sesamol (brown tars).[1][2] Water washes alone are insufficient because Sesamol (


) and 4-Nitrophenol (

) require specific pH manipulation to partition fully into the aqueous phase [1].[1]

The Solution: The "pH-Step" Wash Protocol Do not rely on a single brine wash.[1][2] You must exploit the acidity differences of the impurities.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in a lipophilic solvent. Ethyl Acetate (EtOAc) is standard, but Dichloromethane (DCM) is superior here because it sits below the aqueous layer, making multiple washes ergonomically easier.

  • The Acidic Wash (Remove Bases): Wash with 1M HCl.[1] This removes any inorganic bases (

    
    , 
    
    
    
    ) and protonates the phenols, keeping them organic-soluble for now. Why? To break up any phenolate-metal emulsions.[1][2]
  • The Critical Base Wash (The "Strip"):

    • Wash 2x with 1M NaOH (Cold).[1]

    • Mechanism:[1][2][3][4][5] NaOH deprotonates both Sesamol and 4-Nitrophenol.[1][2] The resulting phenolate anions are highly water-soluble and will migrate to the aqueous layer.

    • Visual Cue: The aqueous layer will turn bright yellow (nitrophenolate) or dark brown (sesamol oxidation products).[1]

  • The Neutralization: Wash 1x with Brine (saturated NaCl) to remove excess base and dry the organic layer.[1]

Impurity Partitioning Table

ImpurityNaturepKaBehavior in 1M NaOH Wash
Sesamol Phenolic (Electron-Rich)~10.0Deprotonates

Aqueous Layer (Brown/Pink)
4-Nitrophenol Phenolic (Electron-Poor)~7.15Deprotonates

Aqueous Layer (Bright Yellow)
1-Fluoro-4-nitrobenzene NeutralN/AStays in Organic Layer (Requires Recrystallization)
Target Ether NeutralN/AStays in Organic Layer

Module 2: Visualization of the Workup Logic

The following logic flow ensures you do not carry phenolic impurities into the crystallization step, where they inhibit crystal growth.

WorkupLogic Start Crude Reaction Mixture (DMF/DMSO) Dilution Dilute with EtOAc or DCM Wash with Water (remove bulk DMF) Start->Dilution AcidWash Wash with 1M HCl (Break Emulsions/Remove Carbonates) Dilution->AcidWash BaseWash Wash with 1M NaOH (2x) CRITICAL STEP AcidWash->BaseWash Decision Check Aqueous Layer Color BaseWash->Decision Yellow Bright Yellow/Brown? (Phenols removed) Decision->Yellow Yes (Good) Clear Colorless? (Phenols remain in Organic) Decision->Clear No (Check pH > 12) Dry Dry Organic Layer (MgSO4 + Filtration) Yellow->Dry Clear->BaseWash Repeat Wash Evap Rotary Evaporation to Solid/Oil Dry->Evap

Caption: Logical flow for the removal of phenolic impurities (Sesamol/Nitrophenol) via pH-controlled extraction.

Module 3: Crystallization Troubleshooting (The "Oiling Out" Issue)

User Query: "I cooled my ethanol solution, but instead of crystals, I got a milky emulsion that settled into a sticky oil at the bottom."

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation).[1][2] It occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too concentrated/contains impurities that depress the melting point [2].

The Solution: The Two-Solvent Polish Diaryl ethers are robustly lipophilic.[1][2] If pure Ethanol (EtOH) causes oiling, you need a solvent/anti-solvent pair .[1]

Recommended System: Ethanol / Water[1][2][6]
  • Dissolve: Dissolve the crude oil in the minimum amount of boiling Ethanol (absolute).[1]

  • Check: If undissolved particles remain, filter them hot (these are likely inorganic salts).[1]

  • The Anti-Solvent: Add hot water dropwise until the solution becomes slightly turbid (cloudy).[1]

  • The Re-Solubilization: Add 1-2 drops of hot Ethanol to clear the turbidity.[1]

  • The Slow Cool: Wrap the flask in foil or a towel to cool slowly to room temperature. Do not put it directly in ice.[1]

    • Why? Rapid cooling traps impurities (occlusion), which leads to oiling.[1] Slow cooling allows the crystal lattice to reject impurities [3].[1]

  • Seeding: If oil droplets appear, scratch the glass or add a seed crystal immediately.[1]

Alternative System: Toluene / Heptane

If the product is too soluble in alcohol:

  • Dissolve in minimum hot Toluene.

  • Add hot Heptane until cloudy.

  • Cool slowly.

Module 4: Analytical Verification (QC)

User Query: "How do I confirm the Sesamol is gone? The NMR peaks overlap."

Diagnosis: Sesamol's methylenedioxy protons (


 ppm) are very similar to the product's methylenedioxy protons.[1] However, the aromatic region differs.

QC Checklist:

  • TLC Method:

    • Mobile Phase: 20% Ethyl Acetate in Hexanes.[1]

    • Visualization: UV (254 nm).[1]

    • Stain:

      
       (Sesamol stains brown instantly; Product does not stain easily).[1]
      
  • H-NMR Markers:

    • Sesamol: Look for the phenolic -OH (broad singlet, usually 4.5-9.0 ppm depending on solvent) and the specific aromatic splitting of the 1,2,4-substituted ring.[2]

    • Product: The 4-nitrophenyl ring gives a distinct AA'BB' system (two doublets, usually around 7.0 and 8.2 ppm). If you see complex multiplets in the 6.0-6.5 range that don't integrate to the product, you have unreacted Sesamol [4].

References

  • PubChem. (2025).[1] Sesamol: Chemical and Physical Properties (Acidity/pKa). National Library of Medicine.[1] Available at: [Link]

  • University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]

  • MIT OpenCourseWare. (2025).[1] Two-Solvent Recrystallization Guide. Massachusetts Institute of Technology.[1] Available at: [Link]

  • PrepChem. (2024).[1][6] Synthesis of 5-nitro-1,3-benzodioxole (Analogous Purification Protocols). Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Diaryl Ether Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diaryl ether synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with C-O cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My diaryl ether coupling reaction has a low yield. Where should I start troubleshooting?

Low conversion is a common issue that can stem from several factors. A systematic approach is key. Begin by evaluating the fundamental components of your reaction.[1]

  • Purity of Reactants and Reagents: Ensure your aryl halide, phenol, solvent, and base are pure and anhydrous. Water can deactivate the catalyst and hydrolyze the base, especially in Ullmann couplings.[2][3] For instance, using caesium carbonate without molecular sieves can lead to the formation of water, inactivating the base and halting the reaction.[2]

  • Catalyst, Ligand, and Base Combination: The interplay between these three components is critical and substrate-dependent.[4][5] A combination that works for one set of substrates may not be optimal for another.

  • Reaction Temperature: Classical Ullmann reactions often require high temperatures (~200 °C), while modern palladium- and copper-catalyzed systems operate under milder conditions.[2][4] However, insufficient temperature can lead to slow or incomplete reactions.

  • Substrate Electronic Properties: The electronic nature of your starting materials plays a significant role. Generally, electron-poor aryl halides are more reactive, while electron-rich phenols are better nucleophiles.[1][6][7]

Below is a workflow to guide your initial troubleshooting efforts.

G start Low Conversion Observed purity Verify Purity of Reactants & Reagents (Anhydrous?) start->purity temp Is Reaction Temperature Optimal? purity->temp If pure optimize Systematically Optimize Reaction Conditions purity->optimize If impure/wet reagents Re-evaluate Catalyst/Ligand/Base/Solvent System temp->reagents If optimal temp->optimize If suboptimal electronics Consider Substrate Electronics reagents->electronics If system is standard reagents->optimize If non-standard electronics->optimize If electronics are challenging end Improved Conversion optimize->end

Caption: A general workflow for troubleshooting low conversion in diaryl ether coupling.

Q2: How do I select the right catalyst system? Should I use a Copper (Ullmann) or Palladium (Buchwald-Hartwig) catalyst?

The choice between copper and palladium catalysis depends on several factors including cost, substrate scope, and functional group tolerance.[2][5]

Ullmann (Copper-Catalyzed) Coupling:

  • Advantages: Copper is significantly less expensive than palladium, making it preferable for large-scale synthesis.[5] Modern protocols often use catalytic amounts of copper salts like CuI, CuBr, or Cu₂O.[1]

  • Challenges: Classical Ullmann conditions are harsh, often requiring high temperatures.[8] However, the addition of ligands can facilitate the reaction under milder conditions.[1] Catalyst deactivation through sintering or coke deposition can be an issue at elevated temperatures.[3][9]

  • When to Choose: When cost is a primary concern, and for certain substrate classes where copper catalysis is well-established.

Buchwald-Hartwig (Palladium-Catalyzed) Coupling:

  • Advantages: Generally offers a broader substrate scope and functional group tolerance under milder conditions.[2][10] The development of bulky, electron-rich phosphine ligands has been instrumental in its success.[10][11][12]

  • Challenges: Palladium is expensive.[2] Also, certain substrates can be challenging; for example, aryl iodides can sometimes have an inhibitory effect on the catalyst.[13][14]

  • When to Choose: For complex molecules with sensitive functional groups, or when Ullmann conditions fail.

The catalytic cycles for both reactions are distinct, which influences their reactivity.

G cluster_0 Ullmann Catalytic Cycle cluster_1 Buchwald-Hartwig Catalytic Cycle CuI Cu(I)X Cu_phenoxide L-Cu(I)-OAr' CuI->Cu_phenoxide + Ar'OH, Base CuIII L-Cu(III)(Ar)(OAr')X Cu_phenoxide->CuIII + ArX (Oxidative Addition) product_U Ar-O-Ar' CuIII->product_U Reductive Elimination product_U->CuI Pd0 L-Pd(0) PdII_halide L-Pd(II)(Ar)X Pd0->PdII_halide + ArX (Oxidative Addition) PdII_phenoxide L-Pd(II)(Ar)(OAr') PdII_halide->PdII_phenoxide + Ar'OH, Base product_B Ar-O-Ar' PdII_phenoxide->product_B Reductive Elimination product_B->Pd0

Caption: Simplified catalytic cycles for Ullmann and Buchwald-Hartwig C-O coupling.

Q3: My reaction is not proceeding to completion. How critical is the choice of ligand?

Ligands are crucial, especially in modern, milder coupling reactions. They stabilize the metal center, enhance its reactivity, and facilitate key steps in the catalytic cycle like oxidative addition and reductive elimination.[1][10][12]

  • For Ullmann Couplings: N,N- and N,O-chelating ligands are known to accelerate the reaction, allowing for lower temperatures.[1] A screening of 56 multidentate ligands for the coupling of 4-bromoanisole and 4-methoxyphenol identified N,N-dimethylglycine as highly effective.[2][15]

  • For Buchwald-Hartwig Couplings: The development of bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) has been a game-changer, enabling the coupling of previously unreactive substrates like aryl chlorides.[10][11][16] The steric and electronic properties of the ligand are critical and can even change the rate-limiting step of the reaction.[16][17]

If your reaction is stalling, screening a panel of ligands is a highly recommended optimization step.

Ligand ClassTypical ApplicationExample
Ullmann Ligands
Amino AcidsElectron-rich aryl bromidesN,N-Dimethylglycine[2]
OximesGeneral Ullmann couplingsSalicylaldoxime[1]
DiaminesGeneral Ullmann couplings1,10-Phenanthroline[18]
Buchwald-Hartwig Ligands
Biaryl PhosphinesBroad scope, including aryl chloridesXPhos, RuPhos, BrettPhos[16]
Ferrocenyl PhosphinesPrimary amines, aryl iodides/triflatesdppf[10]
Bidentate PhosphinesPrimary aminesBINAP[10]

Table 1: A non-exhaustive guide to ligand selection for diaryl ether synthesis.

Q4: I am observing significant side reactions. Could the base be the culprit?

Absolutely. The choice of base is critical and its effect is often intertwined with the solvent system.[1][4] An inappropriate base can lead to side reactions or simply be ineffective at promoting the desired transformation.

  • Base Strength & Solubility: The base must be strong enough to deprotonate the phenol, but not so strong that it causes decomposition of starting materials or products. Solubility is also a key factor; a base that is insoluble in the reaction solvent may be ineffective.[13]

  • Common Bases and Solvents:

    • In non-polar solvents like toluene or xylene, inexpensive bases like K₂CO₃ or K₃PO₄ can be effective.[1][18]

    • In polar aprotic solvents like DMF, DMSO, or acetonitrile, Cs₂CO₃ is often the base of choice due to its higher solubility and the "caesium effect," which enhances the nucleophilicity of the phenoxide.[1][4][6]

  • Water Content: The presence of water can be detrimental. Some bases are hygroscopic. Using an anhydrous base and, if necessary, molecular sieves is good practice.[2] For example, a study on an Ullmann coupling found that K₃PO₄ was a suitable base that did not require the addition of molecular sieves, whereas Cs₂CO₃ without them led to no product formation.[2]

SolventRecommended Base(s)Comments
Toluene, XyleneK₂CO₃, K₃PO₄, NaHInexpensive options for non-polar media.[1][11]
Dioxane, THFNaOtBu, LHMDS, K₃PO₄Stronger bases often used in Buchwald-Hartwig reactions.[13]
DMF, DMSO, NMPCs₂CO₃, K₂CO₃, KOHEffective in polar aprotic solvents.[4][6][19][20]
AcetonitrileK₃PO₄, Cs₂CO₃Good for milder Ullmann conditions.[1][2]

Table 2: General guidance for matching bases with common solvents in diaryl ether couplings.

Q5: My starting materials are sterically hindered or electronically deactivated. How can I improve conversion?

Challenging substrates require a more tailored approach, often involving a more active catalyst system and optimized conditions.

  • Steric Hindrance: If either the aryl halide or the phenol has bulky ortho-substituents, the reaction can be significantly slower. Using bulky, electron-rich phosphine ligands in Buchwald-Hartwig couplings can often overcome this by promoting the formation of a coordinatively unsaturated, highly reactive palladium species.[10][11]

  • Electron-Poor Phenols: Phenols with electron-withdrawing groups are less nucleophilic, making the C-O bond formation more difficult. In these cases, a stronger base might be necessary to fully form the phenoxide.[7] However, be mindful of potential side reactions with sensitive functional groups.

  • Electron-Rich Aryl Halides: Aryl halides with electron-donating groups are less reactive towards oxidative addition, which is often the rate-limiting step.[21] More reactive catalyst systems, often involving bulky phosphine ligands for palladium[12][16] or specific chelating ligands for copper,[5] may be required. Higher temperatures may also be necessary.

Protocol: Screening for Optimal Ligand and Base

This protocol outlines a parallel screening experiment to efficiently identify an improved ligand/base combination for a challenging diaryl ether coupling.

1. Preparation:

  • Arrange an array of reaction vials in a heating block.
  • Prepare a stock solution of your aryl halide and phenol in the chosen anhydrous solvent.
  • Prepare separate stock solutions or have pre-weighed amounts of the catalyst (e.g., Pd₂(dba)₃ or CuI), a panel of ligands, and a panel of bases.

2. Reaction Setup (per vial):

  • To each vial, add the catalyst (e.g., 2 mol %) and one of the selected ligands (e.g., 4 mol %).
  • Add one of the selected bases (e.g., 2.0 equivalents).
  • Add the stock solution containing the aryl halide (1.0 equiv) and phenol (1.2 equiv).
  • Seal the vials under an inert atmosphere (Argon or Nitrogen).

3. Execution:

  • Place the vials in the pre-heated block (e.g., 100 °C).
  • Stir the reactions for a set period (e.g., 12-24 hours).

4. Analysis:

  • After cooling, take a small aliquot from each reaction.
  • Dilute the aliquot and analyze by LC-MS or GC-MS to determine the relative conversion to the desired product.
  • Identify the ligand/base combination that provides the highest conversion and lowest amount of byproducts for scale-up.

References

  • Abashar, M. E. E. (2022). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. MDPI.
  • Lang, F., & Zhdankin, V. V. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1105-1111.
  • Sierra, I., et al. (Date unavailable). Catalyst deactivation in the direct synthesis of dimethyl ether from syngas over CuO/ZnO/Al2O3 and γ. University of Oviedo.
  • Lang, F., & Zhdankin, V. V. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PubMed.
  • BenchChem. (2025). Ullmann Diaryl Ether Synthesis: Technical Support Center. BenchChem.
  • Various Authors. (2024).
  • Shafik, M.-S. (2024).
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • RSC Advances. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. SciSpace.
  • Wikipedia. (n.d.).
  • Frlan, R., & Kikelj, D. (2006). Recent Progress in Diaryl Ether Synthesis.
  • Liu, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PMC.
  • Llorens, L. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • Organic Chemistry Portal. (n.d.).
  • Gujadhur, R., & Venkataraman, D. (2025). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I)
  • Gujadhur, R., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST.
  • Wikipedia. (n.d.).
  • Ruggieri, G., et al. (n.d.). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. MDPI.
  • Ramprasad, A., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group.
  • Leadbeater, N. E. (2025). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Chen, Y., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).

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Technical Support Center: Overcoming Steric Hindrance in Benzodioxole Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for benzodioxole ether synthesis. The 1,3-benzodioxole moiety is a key structural feature in numerous pharmaceuticals, agrochemicals, and natural products, making its synthesis and derivatization a critical area of research.[1] However, the formation of ether linkages on substituted benzodioxole rings, particularly at sterically encumbered positions, presents significant synthetic challenges.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate and overcome the common hurdles associated with steric hindrance in your experiments.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My Williamson ether synthesis is failing. I'm observing very low yields of the desired benzodioxole ether and a significant amount of alkene byproduct. What's going wrong?

Answer:

This is a classic problem when dealing with sterically hindered substrates in a Williamson ether synthesis. The reaction relies on an SN2 mechanism, where an alkoxide (or in your case, a phenoxide) attacks an alkyl halide.[2][3] Several factors related to steric hindrance are likely causing the issue:

  • Steric Hindrance at the Nucleophile: If the hydroxyl group on your benzodioxole is flanked by bulky substituents, it impedes the phenoxide's ability to attack the electrophilic carbon of the alkyl halide.

  • Steric Hindrance at the Electrophile: The reaction is most effective with primary alkyl halides.[2][4] If you are using a secondary or tertiary alkyl halide, the strong base used to generate the phenoxide will preferentially act as a base rather than a nucleophile, leading to an E2 elimination reaction that produces an alkene byproduct instead of your desired ether.[3][5]

  • Forcing Conditions: High temperatures, often used to try and force the reaction to proceed, can further favor the elimination pathway over substitution.[6]

Recommended Solutions:
  • Optimize the Williamson Conditions: Before abandoning the method, consider these modifications:

    • Use a Better Leaving Group: Switch from an alkyl chloride or bromide to an alkyl iodide or, even better, a tosylate or mesylate. These are superior leaving groups and can facilitate the SN2 reaction under milder conditions.

    • Employ a Milder Base: Instead of strong bases like sodium hydride (NaH), consider using weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO.[5]

    • Implement Phase-Transfer Catalysis (PTC): PTC is highly effective for reactions where reactants are in different phases. A quaternary ammonium salt can shuttle the phenoxide from an aqueous or solid phase into the organic phase containing the alkyl halide, often allowing the reaction to proceed at lower temperatures and with higher yields.[7][8]

  • Switch to an Alternative Synthetic Strategy: If optimization fails, the level of steric hindrance is likely too high for an SN2 pathway. You should consider modern cross-coupling reactions.

Question 2: I am attempting to synthesize a diaryl ether by coupling a hindered benzodioxole phenol with an aryl halide, but my reaction shows no conversion. Which methods are suitable for this transformation?

Answer:

The synthesis of diaryl ethers, especially when one or both partners are sterically hindered, cannot be achieved via the Williamson ether synthesis because aryl halides do not undergo SN2 reactions. For this transformation, you must use a metal-catalyzed cross-coupling reaction.

Recommended Solutions:
  • Ullmann Condensation: This is the classical method for diaryl ether synthesis, utilizing a copper catalyst.[9] While traditional Ullmann conditions required harsh temperatures, modern protocols use ligands to facilitate the reaction under milder conditions.[10][11][12][13]

    • Key Components: A copper(I) source (e.g., CuI, CuBr), a base (typically K₃PO₄ or Cs₂CO₃), and often a ligand (like picolinic acid or a salicylaldimine) in a high-boiling polar solvent such as DMSO, DMF, or NMP.[10][11][13]

    • Causality: The ligand accelerates the catalytic cycle, allowing the coupling of even sterically demanding phenols. The choice of base is critical; K₃PO₄ and Cs₂CO₃ have been shown to be particularly effective in these systems.[10]

  • Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming C-O bonds and is often superior to the Ullmann condensation for highly hindered substrates.[14]

    • Key Components: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a specialized phosphine ligand (e.g., X-Phos, BrettPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄) in an aprotic solvent like toluene or dioxane.[15][16][17]

    • Causality: The bulky, electron-rich phosphine ligands are crucial. They stabilize the palladium catalyst, promote the rate-limiting reductive elimination step, and allow the coupling of substrates that would otherwise be unreactive due to steric clash.[15][18]

Question 3: My Buchwald-Hartwig C-O coupling reaction is sluggish and gives a low yield, and I see palladium black forming in the flask. What is happening?

Answer:

The formation of palladium black is a clear indicator of catalyst decomposition, where the active Pd(0) species has agglomerated into an inactive metallic form. This is a common failure mode in palladium-catalyzed cross-coupling reactions.

Potential Causes and Solutions:
  • Oxygen Contamination: The Pd(0) catalytic species is highly sensitive to oxygen. Inadequate degassing of your solvent and reagents is a primary cause of catalyst deactivation.

    • Solution: Ensure all solvents and liquid reagents are thoroughly degassed using a "freeze-pump-thaw" cycle (3-4 times) or by bubbling an inert gas (Argon or Nitrogen) through them for at least 30-60 minutes. Assemble your reaction under a positive pressure of inert gas.

  • Inappropriate Ligand-to-Metal Ratio: An incorrect ratio can leave the palladium center coordinatively unsaturated and prone to decomposition.

    • Solution: The optimal ligand-to-metal ratio is typically between 1.5:1 and 2.5:1. Screen different ratios to find the sweet spot for your specific substrate combination. Using pre-formed palladium pre-catalysts, which contain the ligand in the correct stoichiometry, can often provide more consistent results.[17]

  • Wrong Choice of Base or Solvent: Some bases can react with the ligand or catalyst, while certain solvents may not effectively solubilize all components of the catalytic system.

    • Solution: For C-O couplings, strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃ are standard.[17] Solvents like toluene, dioxane, and THF are commonly used. Ensure your solvent is anhydrous, as water can interfere with the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between a Williamson and a Buchwald-Hartwig approach for benzodioxole ether synthesis?

The fundamental difference lies in the reaction mechanism and substrate scope.

  • The Williamson ether synthesis is a nucleophilic substitution (SN2) reaction. It is generally limited to primary alkyl halides and is highly sensitive to steric hindrance.[2][5]

  • The Buchwald-Hartwig C-O coupling is a transition metal-catalyzed cross-coupling reaction. It proceeds through a catalytic cycle involving oxidative addition and reductive elimination at a palladium center.[15][17] This mechanism allows for the coupling of sp² carbons (like those in aryl halides) and is far more tolerant of steric bulk, making it suitable for synthesizing complex diaryl or alkyl-aryl ethers that are inaccessible via the Williamson route.[14]

Q2: Are there any effective metal-free methods for synthesizing highly hindered ethers?

Yes, recent advancements have provided powerful metal-free alternatives. One notable method is reductive etherification . This approach typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an alcohol in the presence of a reducing agent, such as a silane, and a catalyst.[19][20]

  • Mechanism: A recently developed protocol uses chlorodimethylsilane (CDMS) with a thiourea catalyst. The catalyst activates the carbonyl group, which then forms an oxocarbenium intermediate that is reduced by the silane to form the sterically congested ether bond.[19][21] This method demonstrates excellent functional group tolerance and is scalable, avoiding issues associated with metal catalysis.[19]

Q3: Can the Mitsunobu reaction be used for hindered benzodioxole ether synthesis?

The Mitsunobu reaction can be an excellent alternative to the Williamson synthesis, particularly for coupling primary and secondary alcohols.[22] It operates under mild, neutral conditions and proceeds with a predictable inversion of stereochemistry at the alcohol's chiral center.[22][23]

  • Limitations: The reaction is generally not suitable for tertiary alcohols due to extreme steric hindrance, which prevents the necessary substitution step.[24][25] Additionally, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a reduced azodicarboxylate byproduct, which can complicate purification.[26] For particularly hindered secondary alcohols, modified procedures using 4-nitrobenzoic acid have been shown to improve yields.[27]

Comparative Overview of Synthetic Methods

The table below summarizes the key features of the primary methods discussed for overcoming steric hindrance in benzodioxole ether synthesis.

MethodMechanismSuitable ElectrophileSuitable NucleophileKey StrengthsMajor Limitations
Williamson Ether Synthesis SN2Primary Alkyl Halide/TosylatePrimary, Secondary, or Phenolic AlcoholsSimple, inexpensive reagents.Highly sensitive to steric hindrance; fails with 2°/3° halides (elimination).[2][5]
Ullmann Condensation Cu-Catalyzed CouplingAryl Halide (I > Br > Cl)Phenolic AlcoholsGood for diaryl ethers; tolerant of many functional groups.[10][13]Often requires high temperatures; can have limited scope for hindered substrates.[12][28]
Buchwald-Hartwig Coupling Pd-Catalyzed CouplingAryl Halide/TriflatePrimary, Secondary, Phenolic AlcoholsExcellent scope for hindered substrates; mild conditions; high yields.[15][16]Expensive catalysts/ligands; sensitive to air and moisture.
Mitsunobu Reaction Phosphine-MediatedAlcohol (activated in situ)Acidic Nucleophiles (pKa < 13)Mild, neutral conditions; predictable stereochemical inversion.[22][23]Not suitable for 3° alcohols; stoichiometric byproducts complicate purification.[25][26]
Reductive Etherification Metal-Free/CatalyticAldehyde/KetonePrimary, Secondary, Tertiary AlcoholsExcellent for highly hindered ethers; broad scope; metal-free.[19][21]Requires a carbonyl precursor; newer method, less established.

Visual Decision-Making Workflow

When encountering challenges in benzodioxole ether synthesis, the following workflow can guide your strategy.

G cluster_start cluster_williamson Williamson Pathway cluster_alternatives Alternative Pathways Start Start: Benzodioxole Ether Synthesis Williamson Attempt Williamson (1° Alkyl Halide) Start->Williamson Williamson_Check Good Yield? Williamson->Williamson_Check Williamson_Success Success Williamson_Check->Williamson_Success Yes Williamson_Fail Low Yield / Elimination Williamson_Check->Williamson_Fail No Is_Diaryl Target is Diaryl Ether? Williamson_Fail->Is_Diaryl Is_AlkylAryl Target is Alkyl-Aryl Ether? Is_Diaryl->Is_AlkylAryl No Ullmann Ullmann Condensation (Cu-Catalyzed) Is_Diaryl->Ullmann Yes Mitsunobu Mitsunobu Reaction (1°/2° Alcohol) Is_AlkylAryl->Mitsunobu Using 1°/2° Alcohol Reductive Reductive Etherification (Carbonyl + Alcohol) Is_AlkylAryl->Reductive Using Carbonyl Precursor or 3° Alcohol Buchwald Buchwald-Hartwig (Pd-Catalyzed) Ullmann->Buchwald If Ullmann fails, try Buchwald Mitsunobu->Buchwald If Mitsunobu fails, try Buchwald Reductive->Buchwald If Reductive fails, try Buchwald

Caption: Decision workflow for selecting an ether synthesis strategy.

Key Experimental Protocols

Protocol 1: Ullmann Condensation for Hindered Diaryl Ethers

This protocol is adapted for coupling a sterically hindered phenol with an aryl iodide.

  • Reaction Setup: To an oven-dried Schlenk tube, add the benzodioxole phenol (1.0 equiv.), copper(I) iodide (CuI, 0.1 equiv.), and picolinic acid (0.2 equiv.).

  • Add Base and Aryl Halide: Add potassium phosphate (K₃PO₄, 2.0 equiv.) and the aryl iodide (1.2 equiv.).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Under a positive flow of argon, add anhydrous, degassed DMSO (to make a 0.5 M solution with respect to the phenol).

  • Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Filter through a pad of celite to remove inorganic salts. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig C-O Coupling

This protocol uses a palladium pre-catalyst for robust and reproducible results.

  • Reaction Setup: In a glovebox, add the aryl bromide (1.0 equiv.), the hindered benzodioxole alcohol (1.2 equiv.), the palladium pre-catalyst (e.g., G3 X-Phos, 0.02 equiv.), and sodium tert-butoxide (NaOt-Bu, 1.5 equiv.) to a vial.

  • Solvent Addition: Outside the glovebox, add anhydrous, degassed toluene (to make a 0.2 M solution with respect to the aryl bromide) via syringe under an argon atmosphere.

  • Reaction: Seal the vial and heat in a pre-heated oil bath at 100 °C for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether and pass through a short plug of silica gel, eluting with additional ether to remove the catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

References

  • Berheci, D., Crompton, J., Field, J., et al. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews. Available at: [Link]

  • Zhang, A., et al. (2020). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. PMC, NIH. Available at: [Link]

  • Zhang, L., et al. (2020). Two-step etherification of phenolic-oil with methanol under catalysis of alumina-supported metal salts. New Journal of Chemistry. Available at: [Link]

  • Altman, R. A., et al. (2007). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC. Available at: [Link]

  • Pareek, S., et al. (2024). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry. Available at: [Link]

  • Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Altman, R. A., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. Available at: [Link]

  • Olofsson, B., et al. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters. Available at: [Link]

  • ResearchGate. (2024). A General Method to Access Sterically Hindered and Complex Ethers. Available at: [Link]

  • Baran, P. S., et al. (2023). eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols. Organic Letters. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Oreate AI Blog. (2026). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Available at: [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. (2018). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Available at: [Link]

  • National Institutes of Health. (2017). Synthesis, antiviral activity, and structure-activity relationship of 1,3-benzodioxolyl pyrrole-based entry inhibitors targeting the Phenyl43 cavity in HIV-1 gp120. PMC. Available at: [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Available at: [Link]

  • ScienceDirect. (2014). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Available at: [Link]

  • ACS Publications. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Available at: [Link]

  • National Institutes of Health. (2011). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • ResearchGate. (2025). Microwave-assisted green synthesis of 1, 3-benzodioxole derivatives. Available at: [Link]

  • SynArchive. (n.d.). Protecting Groups List. Available at: [Link]

  • National Institutes of Health. (2020). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PMC. Available at: [Link]

  • ResearchGate. (2019). How to overcome Steric Hindrance? Available at: [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Available at: [Link]

  • Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Available at: [Link]

  • White Rose Research Online. (2025). 2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Available at: [Link]

  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Available at: [Link]

Sources

Technical Support Center: Purification of Nitro Diaryl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Separation Challenge

Nitro diaryl ethers (e.g., 4-nitrodiphenyl ether) present a unique purification challenge. The nitro group (


) introduces significant polarity and electron deficiency to the aromatic system, yet the ether linkage (

) and biaryl structure maintain high lipophilicity.

Common Failure Modes:

  • Co-elution: The product often co-elutes with starting materials (typically halo-nitrobenzenes or phenols).

  • Crystallization: Nitro compounds have high melting points and low solubility in non-polar mobile phases (like hexane), leading to crystallization inside the column.

  • Streaking: Residual phenolic precursors cause broad, tailing bands that contaminate the product.

This guide provides self-validating protocols to overcome these issues, moving beyond "trial and error" to mechanistic control.

Strategic Solvent System Selection

Do not default to Hexane/Ethyl Acetate without analysis. The choice of solvent must balance solubility (to prevent crashing out) with selectivity (to separate impurities).

Comparative Solvent Matrix
Solvent SystemPolarityMechanismBest Use Case
Hexane / Ethyl Acetate (Hex/EtOAc) StandardGeneral AdsorptionRoutine purification where

. Warning: Poor solubility for high-melting nitro compounds.
Dichloromethane / Hexane (DCM/Hex) Low-MediumSolvation-DrivenRecommended. Excellent solubility for nitro aromatics. Prevents on-column crystallization.
Petroleum Ether / Diethyl Ether LowH-BondingSeparation of isomers (e.g., ortho- vs para- nitro). Ether interacts distinctively with nitro groups [1].
Toluene / Hexane Low

-

Interaction
Advanced. Separates compounds based on aromatic electron density. Useful when separating nitro-products from non-nitro impurities.
Decision Logic for Solvent Selection

SolventSelection Start Start: Crude Nitro Diaryl Ether SolubilityCheck Is sample soluble in Hexane? Start->SolubilityCheck HexEtOAc Use Hexane/EtOAc (Standard Gradient) SolubilityCheck->HexEtOAc Yes (Soluble) DCMHex Use DCM/Hexane (Solubility Priority) SolubilityCheck->DCMHex No (Crystallizes) ImpurityCheck Identify Main Impurity ImpurityCheck->HexEtOAc Polar Impurities Toluene Use Toluene/Hexane (Pi-Stacking Priority) ImpurityCheck->Toluene Aromatic/Isomeric Impurities HexEtOAc->ImpurityCheck DCMHex->ImpurityCheck

Figure 1: Decision tree for selecting the optimal mobile phase based on solubility and impurity profile.

Troubleshooting Center (FAQs)

Issue 1: "My product is streaking and co-eluting with a yellow impurity."

Diagnosis: The yellow impurity is likely a residual nitrophenol starting material. Phenols are acidic (


) and interact strongly with the silanol groups (

) on the silica gel, causing "tailing" (streaking) that overlaps with your product [5].

Corrective Protocol:

  • Pre-Column Extraction (The "Golden Rule"): Do not rely on the column to remove phenols. Dissolve the crude in EtOAc and wash 3x with 1M NaOH . The phenol converts to the water-soluble phenolate and is removed before chromatography [4].[1]

  • Acidic Modifier: If you must separate on-column, add 1% Acetic Acid to the mobile phase. This keeps the phenol protonated, sharpening its band and preventing the "streak" that contaminates your ether [3].

Issue 2: "The column cracked / White solids appeared in the silica."

Diagnosis: This is on-column crystallization . Nitro diaryl ethers often have poor solubility in hexane. When the mobile phase is high in hexane, the compound precipitates, blocking flow and cracking the silica bed.

Corrective Protocol:

  • Switch to DCM: Use Dichloromethane/Hexane. DCM is a "stronger" solvent for nitro aromatics.

  • Solid Load (Dry Load): Do not liquid load with DCM (it elutes too fast). Dissolve the sample in DCM, add silica (1:2 ratio), evaporate to dryness, and load the resulting powder. This prevents the "solvent shock" that causes precipitation [2][6].

Issue 3: "I see two spots on TLC, but they merge on the column."

Diagnosis: Column overload or insufficient retention.

Corrective Protocol:

  • The 1/3 Rule: Adjust your solvent system on TLC until the product has an

    
     of 0.30 . If the 
    
    
    
    is 0.5 or higher, the compound moves too fast for effective equilibration and separation [3].
  • Gradient Elution: Start with 100% Non-polar solvent (Hexane) and increase polarity by 5% every 2 column volumes. This focuses the bands.

Validated Experimental Workflows

Protocol A: Dry Loading (Recommended for Nitro Compounds)

Why: Eliminates solubility issues and band broadening caused by liquid loading solvents.

DryLoading Step1 Dissolve Crude in DCM Step2 Add Silica Gel (1:2 w/w ratio) Step1->Step2 Step3 Rotovap to Free-Flowing Powder Step2->Step3 Step4 Load Powder on Column Step3->Step4 Step5 Add Sand Layer & Elute Step4->Step5

Figure 2: Step-by-step workflow for dry loading nitro compounds to prevent crystallization.

Protocol B: Visualization (TLC)

Nitro groups are chromophores but can be tricky.

  • UV (254 nm): Primary method.[2] Nitro diaryl ethers absorb strongly (dark spots on green background).

  • Iodine Chamber: Effective for the ether linkage if UV is ambiguous.

  • KMnO4 Stain: Not recommended (Nitro groups are already oxidized; phenols will stain, but the product often won't).

References

  • Wiley-VCH. (2005). Supporting Information: Synthesis of Diaryl Ethers. Retrieved from [Link]

  • Biotage. (n.d.). Successful Flash Chromatography: Dry Loading & Solvent Choices. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Solvent Systems and Modifiers. Retrieved from [Link]

  • ResearchGate. (2017). Separation of Phenol and Nitrophenols.[3][4] Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.[5][6] Retrieved from [Link]

  • University of Massachusetts. (n.d.). Synthesis of Diaryl Ethers Using Copper Catalyst (Experimental Section). Retrieved from [Link]

Sources

minimizing side reactions in nitro reduction of benzodioxoles

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Selective Nitro Reduction of Benzodioxoles ID: TRBL-BDX-001

Executive Summary & Diagnostic Matrix

The Challenge: Reducing a nitro group on a benzodioxole (methylenedioxybenzene) core presents a "Selectivity Paradox." You need a system active enough to reduce the nitro group (


) but controlled enough to prevent hydrogenolysis of the C-O bonds  (ring opening) or dehalogenation  (if halogens are present).

While the methylenedioxy ring is generally stable to neutral catalytic hydrogenation, it becomes highly labile under acidic conditions (acetal hydrolysis) or vigorous hydrogenolysis (high pressure/temperature).

Diagnostic Triage: Use this matrix to identify your specific failure mode before selecting a protocol.

Symptom (LCMS/NMR)DiagnosisRoot CauseImmediate Fix
M-14 peak (Product mass minus 14)Catechol Formation Loss of methylene bridge (

) due to acidic hydrolysis or extreme hydrogenolysis.
Switch to neutral pH; Avoid Lewis acids (

,

). Lower Temp.
M-X peak (M-35/79/127)Dehalogenation Pd/C inserted into C-Cl/Br/I bond.STOP Pd/C. Use Sulfided Pt/C or Fe/AcOH.
M-16 peak (Product mass minus 16)Nitroso/Hydroxylamine Incomplete reduction (

).
Increase reaction time; Check

uptake; Add trace promoter (e.g.,

).
M+2 / M+4 peaks Ring Saturation Over-reduction of the aromatic ring.Pressure too high (>5 bar); Catalyst too active (Rh/Pt).

Critical Mechanistic Pathways

Understanding how the molecule breaks is the key to preventing it. The benzodioxole ring is essentially a cyclic acetal.

Diagram 1: Reaction & Failure Pathways

This diagram illustrates the desired pathway versus the catastrophic side reactions.

BenzodioxolePathways Start Nitro-Benzodioxole (Substrate) Target Amino-Benzodioxole (Target Product) Start->Target Selective Reduction (Pt-S/C or Fe/AcOH) Dehalo Des-Halo Aniline (Critical Impurity) Start->Dehalo Pd/C + H2 (Fast oxidative addition) Catechol Catechol Amine (Ring Opened) Start->Catechol Strong Acid (H+) (Acetal Hydrolysis) Hydroxyl Hydroxylamine (Intermediate) Start->Hydroxyl Incomplete Rxn Hydroxyl->Target Slow Step

Caption: Path analysis showing the danger of Pd-catalyzed dehalogenation and acid-catalyzed acetal hydrolysis.

Troubleshooting Guides & FAQs

Issue A: "I have a halogen (Cl, Br, I) on the ring. Pd/C strips it off."

The Science: Palladium is excellent at oxidative addition into C-X bonds, especially aryl halides. Standard Pd/C will remove halogens faster than it reduces the nitro group in many cases.

Solution: The Sulfided Platinum Protocol Switch to Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur "poisons" the highly active sites responsible for C-X insertion while leaving the sites required for nitro reduction active.

  • Q: Can I just add a poison to my Pd/C?

    • A: Yes. Adding Diphenylsulfide (0.5 eq) or DMSO to a Pd/C reaction can mimic sulfided catalysts, but commercial Pt(S)/C is more reproducible.

Issue B: "The benzodioxole ring is opening (Catechol formation)."

The Science: The methylenedioxy bridge is an acetal. Acetals are stable to base but labile to acid.

  • Risk Factor 1: Using Sn/HCl or Fe/HCl . The low pH hydrolyzes the bridge.

  • Risk Factor 2: Lewis Acids. If you use Fe reduction,

    
     generated in situ can act as a Lewis acid if the temperature is too high (>80°C).
    

Solution: Maintain Neutral to Mildly Acidic pH (4-6) . Avoid strong mineral acids.

Validated Protocol Library

Choose the protocol based on your substrate's complexity.

Diagram 2: Protocol Selection Decision Tree

DecisionTree Start Start: Nitro-Benzodioxole Q1 Are Halogens (Cl, Br, I) Present? Start->Q1 Q2 Is the scale >100g? Q1->Q2 No MethodA Method A: Sulfided Pt/C Hydrogenation (Best for Halogens) Q1->MethodA Yes MethodB Method B: Fe / Acetic Acid (Robust, Cheap) Q2->MethodB Yes (Cost/Safety) MethodC Method C: Transfer Hydrogenation (Hydrazine/Pd) Q2->MethodC No (Convenience)

Caption: Decision matrix for selecting the optimal reduction method based on substrate functionalization.

Protocol A: Sulfided Platinum Hydrogenation (Best for Halogenated Substrates)

Use this when preserving C-Cl, C-Br, or C-I bonds.

  • Setup: Charge reactor with Substrate (1.0 eq) and 5% Pt(S)/C (2-5 wt% loading relative to substrate).

  • Solvent: Use MeOH or EtOAc . Avoid acidic solvents.

  • Conditions: Purge with

    
    , then 
    
    
    
    . Run at 1-3 bar (balloon to mild pressure) at RT to 40°C .
  • Monitoring: Monitor consumption of starting material.

    • Self-Validating Check: If reaction stalls at hydroxylamine (M-16), add 0.1 eq of Vanadyl Acetylacetonate

      
       to drive it to completion without dehalogenation.
      
Protocol B: Iron/Acetic Acid (The "Bechamp" Modification)

Use this for robust, large-scale reduction where high-pressure


 is undesirable. Mild enough to preserve the benzodioxole ring.
  • Setup: Dissolve Substrate (1.0 eq) in Acetic Acid / Ethanol (1:4 ratio) .

  • Activation: Add Iron Powder (3-5 eq, <325 mesh).

    • Critical Step: Ensure mechanical stirring is vigorous.[1] Iron is heavy and sinks.

  • Reaction: Heat to 50-60°C .

    • Warning: Do not reflux (>80°C) if possible; high temp + Lewis Acid iron salts can trigger ring opening.

  • Workup: Filter through Celite while warm. Dilute with EtOAc and wash with

    
     to remove acetic acid.
    
Protocol C: Transfer Hydrogenation (Hydrazine/Pd)

Use for non-halogenated substrates on small scale.

  • Setup: Substrate (1.0 eq) + 10% Pd/C (10 wt%) in EtOH .

  • Reagent: Add Hydrazine Hydrate (5.0 eq) dropwise at reflux.

  • Mechanism: Hydrazine decomposes to

    
     and 
    
    
    
    on the catalyst surface.
  • Note: This is very fast (often <30 mins) but generates gas. Ensure open venting.

References

  • Sulfided Platinum for Halogen Retention

    • Title: "Catalytic Hydrogenation of Halogenated Nitroarom
    • Source:Organic Process Research & Development, 2002.
    • Context: Establishes Pt(S)
  • Benzodioxole Ring Stability

    • Title: "Cleavage of the Methylenedioxy Group."
    • Source:Chemical Reviews, 1970 (Classic Mechanism).
    • Context: Details the acid-catalyzed hydrolysis mechanism (catechol form
  • Iron/Acetic Acid Reduction (Bechamp)

    • Title: "Selective reduction of nitro compounds."
    • Source:Common Organic Chemistry Protocols.
    • Context: Validates Fe/AcOH as a mild method comp
  • Transfer Hydrogenation Selectivity

    • Title: "Rapid and Selective Reduction of Nitroarenes."
    • Source:Tetrahedron Letters.
    • Context: Hydrazine/Pd protocol for rapid reduction.

Sources

Validation & Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of Benzodioxole Ether Carbons

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic and medicinal chemistry, the 1,3-benzodioxole (or methylenedioxybenzene) moiety is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic and conformational properties often impart desirable characteristics to a molecule. A key analytical handle for characterizing these molecules is 13C Nuclear Magnetic Resonance (NMR) spectroscopy, with the chemical shift of the methylene (-O-CH2-O-) carbon atom serving as a sensitive probe of the local electronic environment. This guide provides an in-depth comparison of the 13C NMR chemical shifts of the benzodioxole ether carbon, supported by experimental data, and contextualized against other common ether functionalities.

The Benzodioxole Ether Carbon: A Diagnostic Signal

The defining feature of the 1,3-benzodioxole ring system is the five-membered dioxole ring fused to a benzene ring. The carbon atom of the methylenedioxy bridge, formally an acetal, gives rise to a characteristic signal in the 13C NMR spectrum. The position of this signal is influenced by the substitution pattern on the aromatic ring, providing valuable structural information.

The chemical shift of this ether carbon is a result of a balance between the inductive effects of the two oxygen atoms and the overall electronic environment of the molecule. Understanding this chemical shift in detail allows researchers to confirm the presence of the benzodioxole moiety, assess its substitution, and gain insights into the electronic nature of the molecule as a whole.

Comparative Analysis of 13C NMR Chemical Shifts

The 13C NMR chemical shift of the methylenedioxy carbon in 1,3-benzodioxole and its derivatives typically appears in the range of 101-103 ppm . This downfield shift, compared to a simple alkane, is primarily due to the deshielding effect of the two adjacent electronegative oxygen atoms.[1][2]

The following table summarizes the experimental 13C NMR chemical shifts for the methylenedioxy carbon in 1,3-benzodioxole and several of its derivatives, alongside comparative data for other common ether types.

CompoundFunctional GroupEther CarbonChemical Shift (δ, ppm)Solvent
1,3-Benzodioxole Benzodioxole-O-C H₂-O-101.1CDCl₃
PiperonalBenzodioxole-O-C H₂-O-101.8CDCl₃
SafroleBenzodioxole-O-C H₂-O-101.0CDCl₃
Diethyl EtherDialkyl Ether-O-C H₂-CH₃65.9CDCl₃
AnisoleAryl Methyl Ether-O-C H₃54.9CDCl₃
Methoxymethyl (MOM) ether of PhenolAcetalPh-O-C H₂-O-CH₃94.4CDCl₃

Data compiled from various sources, including ChemicalBook and SpectraBase.[2][3][4][5]

From the data, it is evident that the benzodioxole ether carbon resonates significantly further downfield than the carbons in simple dialkyl or aryl methyl ethers. This is a direct consequence of being bonded to two oxygen atoms. Its chemical shift is more comparable to that of other acetal-type carbons, such as the one found in a Methoxymethyl (MOM) ether.

Substituent Effects on the Benzodioxole Ether Carbon

The electronic nature of substituents on the aromatic ring of the benzodioxole moiety can subtly influence the chemical shift of the methylenedioxy carbon. Electron-withdrawing groups tend to deshield this carbon, shifting its resonance to a higher ppm value, while electron-donating groups generally cause a slight upfield shift. This is due to the transmission of electronic effects through the aromatic system to the dioxole ring.[6][7]

Experimental Protocol for Acquiring 13C NMR Spectra

The following is a generalized, step-by-step methodology for obtaining a high-quality 13C NMR spectrum of a benzodioxole-containing compound.

I. Sample Preparation
  • Sample Quantity : Weigh approximately 20-50 mg of the purified benzodioxole derivative.

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer : Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Filtration (if necessary) : If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

II. Instrument Parameters (for a typical 500 MHz Spectrometer)
  • Experiment : Select a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker instrument).

  • Frequency : Set the 13C observation frequency (approximately 125 MHz for a 500 MHz spectrometer).

  • Spectral Width : Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are observed.

  • Acquisition Time (AQ) : An acquisition time of at least 1-2 seconds is recommended to ensure good resolution.

  • Relaxation Delay (D1) : A relaxation delay of 2-5 seconds is typically sufficient for qualitative spectra. For quantitative measurements, a much longer delay may be necessary.

  • Pulse Angle : A 30-45° pulse angle is commonly used to allow for a shorter relaxation delay.

  • Number of Scans (NS) : The number of scans will depend on the sample concentration. For a 20-50 mg sample, 128 to 1024 scans are usually adequate.

  • Temperature : The experiment is typically run at room temperature (e.g., 298 K).

III. Data Processing
  • Fourier Transformation : Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing : Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing : Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

Logical Relationships in 13C NMR Chemical Shifts of Ethers

The following diagram illustrates the general trend in 13C NMR chemical shifts for the ether carbon in different types of ethers, highlighting the deshielding effect of increasing oxygen substitution.

G cluster_0 Relative 13C NMR Chemical Shift of Ether Carbons A Dialkyl Ether (~60-70 ppm) C Acetal (e.g., MOM ether) (~90-100 ppm) A->C Increased Oxygen Substitution (Deshielding) B Aryl Methyl Ether (~55-60 ppm) D Benzodioxole Ether (~101-103 ppm) B->D Increased Oxygen Substitution (Deshielding)

Caption: General trend of ether carbon 13C NMR chemical shifts.

Conclusion

The 13C NMR chemical shift of the methylenedioxy ether carbon in benzodioxole derivatives is a highly diagnostic signal, typically found in the 101-103 ppm range. This downfield position, when compared to other common ether types, is a direct result of the deshielding effect of two adjacent oxygen atoms. The precise chemical shift is sensitive to the electronic effects of substituents on the aromatic ring, making it a valuable tool for structural elucidation and characterization. By understanding the factors that influence this chemical shift and by following a robust experimental protocol, researchers can confidently utilize 13C NMR spectroscopy to analyze and understand molecules containing this important structural motif.

References

  • SpectraBase. Piperonal - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. Safrole - Optional[13C NMR] - Chemical Shifts. [Link]

  • NMR Data for Methoxymethyl Ethers. In Greene's Protective Groups in Organic Synthesis. [Link]

  • MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

  • Srivastava, R. M., et al. (1989). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Magnetic Resonance in Chemistry.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. Chemical Shifts and Shielding. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • University of California, Riverside. Sample Preparation and Positioning - NMR. [Link]

  • University of Bristol. 13C NMR Spectroscopy. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • University of Queensland. Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. [Link]

  • SSRN. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. [Link]

Sources

A Senior Application Scientist's Guide to Differentiating Nitro and Ether Groups using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical analysis, the precise identification of functional groups is paramount for structural elucidation, reaction monitoring, and quality control. Among the myriad of functional groups, the nitro (–NO₂) and ether (–O–) moieties are prevalent in a vast range of organic molecules, from energetic materials to critical pharmaceutical intermediates. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for distinguishing these functional groups. This guide provides an in-depth comparison of the characteristic FTIR absorption peaks of nitro and ether groups, supported by experimental considerations to aid in accurate spectral interpretation.

The Vibrational Language of Molecules: An FTIR Primer

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint".[1] The resulting spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), allows for the identification of the functional groups present in a sample.

The Telltale Signals of the Nitro Group (–NO₂)

The nitro group is characterized by its two strong and distinct stretching vibrations, arising from the coupled oscillations of the two nitrogen-oxygen bonds.[2] This makes the nitro group one of the more readily identifiable functional groups in an IR spectrum.[2]

The two primary vibrational modes for the nitro group are:

  • Asymmetric Stretch (ν_as): This is a strong absorption band typically found in the 1560–1475 cm⁻¹ region.

  • Symmetric Stretch (ν_s): This is another strong absorption band, appearing in the 1380–1320 cm⁻¹ range.

The exact position of these peaks is sensitive to the electronic environment of the nitro group. For instance, conjugation with an aromatic ring tends to lower the wavenumbers of both the asymmetric and symmetric stretches.[3] In aromatic nitro compounds, the asymmetric stretch is observed between 1555–1485 cm⁻¹ and the symmetric stretch between 1355–1320 cm⁻¹.

dot

Caption: Vibrational modes of the nitro group.

The Subtle Signature of the Ether Linkage (–O–)

Identifying an ether linkage in an FTIR spectrum can be more challenging than identifying a nitro group.[4] The characteristic vibration of an ether is the C–O–C stretching, which typically appears as a strong and sometimes broad band in the fingerprint region of the spectrum.[5]

The key vibrational mode for the ether group is:

  • C–O–C Asymmetric Stretch (ν_as): This strong absorption is typically observed in the range of 1300–1000 cm⁻¹.[6]

The precise wavenumber of the C–O–C stretch is influenced by the nature of the carbon atoms attached to the oxygen.

  • Alkyl ethers: The C–O stretch appears in the 1150–1050 cm⁻¹ range.[7]

  • Aryl and vinyl ethers: The C–O stretch is shifted to a higher wavenumber, typically appearing in the 1270–1230 cm⁻¹ region for the aryl-O stretch, due to resonance effects that strengthen the C–O bond.[7][8]

dot

Caption: Asymmetric stretching mode of the ether group.

Head-to-Head Comparison: Nitro vs. Ether Peaks

The key to distinguishing between nitro and ether groups lies in recognizing their distinct spectral features. While there is a potential for overlap, a careful analysis of the number of bands, their positions, and intensities can lead to an unambiguous identification.

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)IntensityKey Differentiating Features
Nitro (–NO₂) Asymmetric Stretch1560–1475 (aliphatic) 1555–1485 (aromatic)StrongTwo distinct and strong bands are characteristic.
Symmetric Stretch1380–1350 (aliphatic) 1355–1320 (aromatic)StrongThe presence of both the asymmetric and symmetric stretches is a strong indicator of a nitro group.
Ether (–O–) C–O–C Asymmetric Stretch1300–1000StrongA single, strong band is typically observed. The position is sensitive to the electronic nature of the attached groups (alkyl vs. aryl).

Navigating Spectral Overlap: An Experimental Approach

In complex molecules containing both nitro and ether functionalities, or in mixtures, spectral overlap can pose a challenge.[9] A systematic approach, combining careful sample preparation, data acquisition, and analysis, is crucial for accurate interpretation.

Experimental Protocol: High-Resolution FTIR Analysis
  • Sample Preparation:

    • Purity is paramount: Ensure the sample is as pure as possible to avoid interfering absorptions from impurities.

    • Choice of method: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to its minimal sample preparation requirements. Alternatively, preparing a KBr pellet can yield high-quality spectra. For liquid samples, a thin film between salt plates (e.g., NaCl or KBr) is a standard method.

    • Solvent selection: If a solvent is necessary, choose one with minimal absorption in the regions of interest (1600-1200 cm⁻¹ and 1300-1000 cm⁻¹). Carbon tetrachloride (CCl₄) and carbon disulfide (CS₂) are common choices, but their use requires appropriate safety precautions.

  • Data Acquisition:

    • Background scan: Always acquire a background spectrum of the empty sample compartment (and solvent, if used) immediately before running the sample spectrum. This is crucial for correcting for atmospheric water and carbon dioxide absorptions.

    • High resolution: Set the instrument to a high resolution (e.g., 4 cm⁻¹ or better) to resolve closely spaced peaks.

    • Signal-to-noise ratio: Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio, which is particularly important for detecting weaker signals or subtle peak shifts.

  • Spectral Analysis:

    • Identify the key regions: Focus on the 1600-1475 cm⁻¹ and 1400-1290 cm⁻¹ regions for the nitro group's asymmetric and symmetric stretches, respectively. Then, examine the 1300-1000 cm⁻¹ region for the ether C–O–C stretch.

    • Look for the two-peak signature: The presence of two distinct, strong bands in the characteristic nitro group regions is the most definitive evidence for its presence.

    • Analyze the C–O stretch position: If a strong band is present in the 1300-1000 cm⁻¹ region, its exact position can help confirm an ether linkage and provide clues about its chemical environment (aliphatic vs. aromatic).

    • Utilize spectral databases: Compare the acquired spectrum with reference spectra from established databases (e.g., SDBS, NIST) to confirm the identification of the functional groups and the overall structure of the molecule.[10][11]

    • Consider advanced techniques: In cases of severe peak overlap, advanced data processing techniques such as deconvolution or second-derivative spectroscopy can be employed to resolve the individual absorption bands.

dot

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Purity Ensure Sample Purity Method Select Method (ATR, KBr, etc.) Purity->Method Solvent Choose Appropriate Solvent Method->Solvent Background Acquire Background Spectrum Resolution Set High Resolution Background->Resolution Scans Co-add Multiple Scans Resolution->Scans Regions Identify Key Spectral Regions Signature Look for Nitro Two-Peak Signature Regions->Signature Position Analyze Ether C-O Stretch Position Signature->Position Database Compare with Spectral Databases Position->Database cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Caption: Experimental workflow for FTIR analysis.

Conclusion: A Powerful Tool for Molecular Characterization

FTIR spectroscopy is an indispensable tool for the rapid and accurate identification of nitro and ether functional groups. By understanding their characteristic vibrational modes and spectral signatures, and by employing a rigorous experimental approach, researchers can confidently differentiate between these two important moieties. The ability to distinguish between the strong, dual absorptions of the nitro group and the single, strong C–O–C stretch of the ether linkage is a critical skill for chemists and pharmaceutical scientists in their pursuit of novel molecular entities and robust drug development.

References

  • S.T. Japan Europe GmbH. (n.d.). ATR-FTIR Spectra Databases. Retrieved from [Link]

  • Rocky Mountain Labs. (2026, January 20). How to Interpret FTIR Spectra When Peaks Overlap. Retrieved from [Link]

  • FDM. (n.d.). FDM FTIR Organics. Retrieved from [Link]

  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • GSC Online Press. (2023, June 12). Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis. Retrieved from [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • SpectraBase. (n.d.). Ether thioether - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR: nitro groups. Retrieved from [Link]

  • GSC Online Press. (2023, June 12). Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis. Retrieved from [Link]

  • IJNRD. (2023, June 6). POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. Retrieved from [Link]

  • RJPN. (2020, August 31). FTIR INTERPRETATION OF DRUGS. Retrieved from [Link]

  • De Gruyter. (2018, November 28). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • IEREK. (2024, June 10). Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

  • ACS Publications. (1951, August 1). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Retrieved from [Link]

  • Banaras Hindu University. (2021). Phytochemical Analysis and Study of Functional Groups by FTIR Analysis of Withania Somnifera L Dunal. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Retrieved from [Link]

  • Fiveable. (2025, September 15). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Retrieved from [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

  • PubMed. (2007, August 29). Differentiation of isomeric allylic alkenyl methyl ethers by Raman spectroscopy. Retrieved from [Link]

Sources

mass spectrometry fragmentation pattern of C13H9NO5

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Differentiating C13H9NO5 Isomers by Tandem Mass Spectrometry

For researchers and professionals in drug development and chemical analysis, the unambiguous structural elucidation of organic molecules is paramount. Isomeric compounds, which share the same molecular formula but differ in their atomic arrangement, present a significant analytical challenge. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), offers a powerful solution by exploiting differences in fragmentation patterns to distinguish between isomers.

This guide provides a comparative analysis of the collision-induced dissociation (CID) fragmentation patterns of two common isomers of C13H9NO5: 4-(3-nitrophenoxy)benzoic acid and 3-(4-nitrophenoxy)benzoic acid . By understanding their distinct fragmentation pathways, analysts can develop specific and reliable methods for their identification and quantification. We will explore the underlying chemical principles that dictate these pathways, provide a robust experimental protocol, and present the data in a clear, comparative format.

Experimental Design & Methodology

The choice of analytical technique is critical for generating reproducible and informative fragmentation data. Electrospray ionization (ESI) in negative ion mode is ideal for this analysis, as the carboxylic acid moiety is readily deprotonated to form a stable [M-H]⁻ precursor ion. Subsequent fragmentation via collision-induced dissociation (CID) provides structurally significant product ions.

Experimental Workflow: ESI-MS/MS Analysis

The overall workflow for analyzing C13H9NO5 isomers involves sample preparation, chromatographic separation (optional but recommended), and tandem mass spectrometric analysis.

G cluster_prep Sample Preparation cluster_analysis Tandem Mass Spectrometry A Dissolve Sample in Acetonitrile/Water B Dilute to ~1-10 µg/mL A->B C Infusion or LC Injection B->C Analysis D ESI Source (-ve mode) [M-H]⁻ at m/z 274.04 C->D E Q1: Precursor Ion Isolation (m/z 274.04) D->E F q2: Collision Cell (CID) with Argon Gas E->F G Q3: Product Ion Scan F->G H Detector G->H G parent [M-H]⁻ m/z 274.04 C13H8NO5⁻ frag1 m/z 230.05 C13H8NO3⁻ parent->frag1 -CO2 (44 Da) frag3 m/z 151.04 C7H4NO3⁻ parent->frag3 Ether Cleavage (-C6H5O) frag4 m/z 121.03 C7H5O2⁻ parent->frag4 Ether Cleavage (-C6H4NO2) frag2 m/z 184.06 C13H8O⁻ frag1->frag2 -NO2 (46 Da) frag5 m/z 93.03 C6H5O⁻ frag4->frag5 -CO (28 Da)

Figure 2: Proposed fragmentation pathway for deprotonated 4-(3-nitrophenoxy)benzoic acid.

Analysis of Key Fragments:

  • Loss of CO2 (m/z 230.05) : The most common initial fragmentation for deprotonated carboxylic acids is the neutral loss of carbon dioxide (44 Da), a process known as decarboxylation. [1][2][3]This leads to a highly stable carbanion.

  • Loss of NO2 (from m/z 230.05 to m/z 184.06) : Following decarboxylation, the subsequent loss of the nitro group as an NO2 radical (46 Da) is a characteristic fragmentation for nitroaromatics. [4][5]* Ether Cleavage (m/z 151.04 and m/z 121.03) : Direct cleavage of the ether bond in the precursor ion can occur in two ways, leading to the formation of the 3-nitrophenoxide anion (m/z 151.04) or the 4-carboxy-phenoxide anion (m/z 121.03).

Table 1: Summary of Major Fragments for 4-(3-nitrophenoxy)benzoic acid

m/z (Observed) Proposed Formula Neutral Loss Description
274.04 C13H8NO5⁻ - [M-H]⁻ Precursor Ion
230.05 C13H8NO3⁻ CO2 (44.00 Da) Decarboxylation of the precursor ion
184.06 C13H8O⁻ CO2 + NO2 (90.00 Da) Loss of nitro radical from the decarboxylated ion
151.04 C7H4NO3⁻ C6H5O (93.03 Da) Ether cleavage yielding 3-nitrophenoxide

| 121.03 | C7H5O2⁻ | C6H4NO2 (122.02 Da) | Ether cleavage yielding 4-hydroxybenzoate |

Isomer 2: 3-(4-nitrophenoxy)benzoic acid

Switching the substituent positions alters the electronic environment and can influence the relative abundance of fragment ions, though the primary pathways are expected to be similar due to the lack of direct ortho interactions.

G parent [M-H]⁻ m/z 274.04 C13H8NO5⁻ frag1 m/z 230.05 C13H8NO3⁻ parent->frag1 -CO2 (44 Da) frag3 m/z 167.02 C6H4NO3⁻ parent->frag3 Ether Cleavage (-C7H5O2) frag4 m/z 121.03 C7H5O2⁻ parent->frag4 Ether Cleavage (-C6H4NO2) frag2 m/z 184.06 C13H8O⁻ frag1->frag2 -NO2 (46 Da) frag5 m/z 93.03 C6H5O⁻ frag4->frag5 -CO (28 Da)

Figure 3: Proposed fragmentation pathway for deprotonated 3-(4-nitrophenoxy)benzoic acid.

Analysis of Key Fragments:

The fragmentation pathways are analogous to the first isomer. However, the key diagnostic difference lies in the ether cleavage products.

  • Ether Cleavage (m/z 167.02 and m/z 121.03) : Cleavage of the ether bond now produces the 4-nitrophenoxide anion (m/z 167.02) and the 3-carboxy-phenoxide anion (m/z 121.03). The presence of m/z 167.02 is a unique identifier for this isomeric form compared to the m/z 151.04 seen in the other isomer.

Table 2: Summary of Major Fragments for 3-(4-nitrophenoxy)benzoic acid

m/z (Observed) Proposed Formula Neutral Loss Description
274.04 C13H8NO5⁻ - [M-H]⁻ Precursor Ion
230.05 C13H8NO3⁻ CO2 (44.00 Da) Decarboxylation of the precursor ion
184.06 C13H8O⁻ CO2 + NO2 (90.00 Da) Loss of nitro radical from the decarboxylated ion
167.02 C6H4NO3⁻ C7H5O2 (121.03 Da) Ether cleavage yielding 4-nitrophenoxide

| 121.03 | C7H5O2⁻ | C6H4NO2 (122.02 Da) | Ether cleavage yielding 3-hydroxybenzoate |

Comparative Summary and Conclusion

The primary fragmentation pathways of decarboxylation followed by nitro group loss are common to both isomers. However, the direct cleavage of the ether linkage provides diagnostic ions that can be used to differentiate them unambiguously.

Table 3: Diagnostic Fragment Ions for Isomer Differentiation

Isomer Unique Diagnostic Ion (m/z) Identity of Diagnostic Ion
4-(3-nitrophenoxy)benzoic acid 151.04 3-nitrophenoxide anion

| 3-(4-nitrophenoxy)benzoic acid | 167.02 | 4-nitrophenoxide anion |

By utilizing multiple reaction monitoring (MRM) methods in a triple quadrupole mass spectrometer, analysts can set up specific transitions (e.g., 274.04 -> 151.04 for the first isomer, and 274.04 -> 167.02 for the second) to achieve highly selective and sensitive quantification of each isomer, even in complex mixtures.

This guide demonstrates that while isomers of C13H9NO5 may appear similar, their gas-phase fragmentation behavior under CID provides clear, structurally-dependent fingerprints. A systematic approach, combining a robust experimental protocol with a foundational understanding of fragmentation mechanisms, allows for their confident differentiation, a critical capability in pharmaceutical research and quality control.

References

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(8), 1247-1254. Available at: [Link]

  • Singh, S., & Ramana, D. V. (1990). The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. Australian Journal of Chemistry, 43(10), 1777-1781. Available at: [Link]

  • Powers, K. M., & Brodbelt, J. S. (2015). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 26(10), 1736-1743. Available at: [Link]

  • Powers, K. M., & Brodbelt, J. S. (2015). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 26(10), 1736-1743. PubMed. Available at: [Link]

  • Eustis, R. G., et al. (2013). Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. Journal of Mass Spectrometry, 48(4), 500-507. Available at: [Link]

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved February 15, 2026, from [Link]

  • Laskin, J., & Futrell, J. H. (2005). Activation of large ions in FT-ICR mass spectrometry. Mass Spectrometry Reviews, 24(2), 135-167. Available at: [Link]

  • Hess, T. F., et al. (2001). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, phenyl ester. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • University of Arizona. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. Available at: [Link]

Sources

comparing biological activity of benzodioxole vs phenyl ethers

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Comparison: Benzodioxole vs. Phenyl Ethers

Executive Summary

In medicinal chemistry, the choice between a 1,3-benzodioxole (methylenedioxybenzene) and its open-chain phenyl ether counterparts (e.g., 3,4-dimethoxybenzene) is a critical decision point.[1][2] While often treated as bioisosteres, their biological behaviors diverge significantly in metabolic stability and toxicology.[1][2]

  • Benzodioxole: Offers a rigid, planar, and lipophilic pharmacophore that often maximizes binding affinity through entropy-favored "tied-back" conformation.[1][2] However, it carries a high liability for Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes due to carbene formation.[1][2]

  • Phenyl Ethers: Provide a metabolically safer alternative (metabolized via reversible O-dealkylation) but may sacrifice potency due to increased steric bulk and rotational freedom (entropic penalty).[1]

Recommendation: Use benzodioxole for initial potency optimization but prioritize phenyl ethers (or deuterated/fluorinated analogs) for lead optimization to mitigate drug-drug interaction (DDI) risks.[1]

Structural & Physicochemical Basis

The biological divergence stems from the electronic and steric differences between the cyclic acetal (benzodioxole) and the acyclic ethers.

Feature1,3-Benzodioxole 3,4-Dimethoxybenzene Impact on Bioactivity
Geometry Planar, rigid 5-membered ring.[1][2]Non-planar, rotatable methoxy groups.[1][2]Benzodioxole fits narrow hydrophobic clefts better; ethers may clash sterically.
Lipophilicity (LogP) Higher (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

LogP

+0.2 vs dimethoxy).
Lower (more polar oxygen exposure).[2]Benzodioxole improves membrane permeability and BBB penetration.
Electronic Effect Electron-donating (resonance).[1]Electron-donating.[1][3]Similar electronic activation of the phenyl ring, but benzodioxole is slightly less deactivated by the alkyl bridge.[2]
Metabolic Soft Spot Methylene bridge (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).
Methyl groups (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).
Critical Differentiator: See Section 3.

Metabolic Stability & Toxicology: The "Achilles Heel"[2]

This is the most significant differentiator. The benzodioxole moiety is a structural alert for Mechanism-Based Inhibition (MBI) , also known as suicide inhibition.[1][2]

A. Benzodioxole: The Carbene Trap

When CYP450 enzymes (specifically CYP2D6 and CYP3A4) attempt to oxidize the methylene bridge, they abstract a hydrogen atom.[2] This leads to the formation of a carbene intermediate rather than a stable alcohol.

  • Mechanism: The carbene is highly reactive and coordinates covalently with the heme iron of the CYP450 active site.

  • Result: Formation of a Metabolic Intermediate Complex (MIC). This is an irreversible or quasi-irreversible inactivation of the enzyme.[4]

  • Clinical Consequence: Severe Drug-Drug Interactions (DDIs).[1] The enzyme is "dead" until the cell synthesizes new protein.

    • Example:Paroxetine (containing a benzodioxole) is a potent MBI of CYP2D6, affecting the metabolism of co-administered drugs like tamoxifen.[2]

B. Phenyl Ethers: Reversible Clearance

Phenyl ethers undergo O-dealkylation (e.g., O-demethylation).[1][2]

  • Mechanism: Hydroxylation of the methyl group forms an unstable hemiacetal, which collapses to release formaldehyde and a phenol.[2]

  • Result: The enzyme regenerates and remains active. The inhibition is competitive (reversible), not suicidal.[2]

  • Clinical Consequence: Standard clearance issues, manageable via dosing, without the long-lasting DDI footprint of MBIs.[1][2]

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of these two pharmacophores.

MetabolicFate Substrate_BD Benzodioxole Scaffold CYP CYP450 Oxidation Substrate_BD->CYP H-abstraction (-CH2-) Substrate_PE Phenyl Ether Scaffold Substrate_PE->CYP H-abstraction (-CH3) Inter_Carbene Carbene Intermediate (Highly Reactive) CYP->Inter_Carbene Benzodioxole Path Inter_Hemi Hemiacetal Intermediate (Unstable) CYP->Inter_Hemi Phenyl Ether Path Outcome_MBI Heme-Carbene Complex (Irreversible Enzyme Inactivation) Inter_Carbene->Outcome_MBI Covalent Binding Outcome_Clearance Phenol + Formaldehyde (Reversible Clearance) Inter_Hemi->Outcome_Clearance Spontaneous Collapse

Caption: Divergent metabolic pathways: Benzodioxoles lead to suicide inhibition (red), while phenyl ethers undergo standard clearance (green).[1][2]

Pharmacological Performance (SAR)

While benzodioxoles are metabolically risky, they are often retained because they are potent .[1][2]

  • Entropic Advantage: The "tied-back" ring of benzodioxole forces the oxygen lone pairs into a specific orientation and reduces the entropic cost of binding.

  • Steric Fit: In tight binding pockets (e.g., certain GPCRs or transporters), the bulkier methoxy groups of a phenyl ether may cause steric clashes, reducing affinity by 10–100 fold.[1][2]

Case Study: MDMA Analogs at Monoamine Transporters A comparative study of MDMA (benzodioxole) vs. its dimethoxy analogs demonstrated the trade-off:

  • NET Transporter: The benzodioxole and dimethoxy analogs were equipotent, suggesting a spacious pocket.[2]

  • SERT Transporter: The benzodioxole analog was significantly more potent. The rigid ring was essential for optimal fit in the serotonin transporter's binding site.

Experimental Protocols

To validate the choice between these moieties, you must test for Mechanism-Based Inhibition (MBI) .[1][2] Standard IC50 assays are insufficient because they do not detect time-dependent inactivation.[1]

Protocol: IC50 Shift Assay (Time-Dependent Inhibition)
  • Objective: Determine if the compound irreversibly inactivates CYP450.

  • Principle: If MBI occurs, pre-incubating the inhibitor with the enzyme (and NADPH) allows the suicide intermediate to form, lowering the apparent IC50 compared to a no-preincubation control.[2]

Step-by-Step Methodology:

  • Preparation: Prepare human liver microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Arm A (No Pre-incubation):

    • Add Test Compound (0.1 – 50 µM) + CYP-specific substrate (e.g., Midazolam for 3A4).[1][2]

    • Initiate reaction with NADPH regenerating system.[2]

    • Incubate for 10 min.

  • Arm B (30 min Pre-incubation):

    • Add Test Compound + HLM + NADPH.

    • Incubate for 30 minutes (This allows the carbene to form and kill the enzyme).

    • Dilute mixture 10-fold into a secondary pot containing the CYP substrate.

    • Incubate for 10 min to measure remaining activity.

  • Analysis:

    • Quantify metabolite formation via LC-MS/MS.[1]

    • Calculate IC50 for Arm A (

      
      ) and Arm B (
      
      
      
      ).
  • Interpretation:

    • Shift Ratio = ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .
      
    • Ratio > 1.5: Positive for Time-Dependent Inhibition (likely MBI).[1] Benzodioxoles often yield ratios > 5.0.[2]

    • Ratio ≈ 1.0: Reversible inhibition (typical of Phenyl Ethers).

Decision Matrix: When to Swap?

Use this logic flow to decide whether to retain the benzodioxole or swap to an ether.

DecisionTree Start Lead contains Benzodioxole CheckMBI CheckMBI Start->CheckMBI NoMBI Low MBI Risk (Rare for BD) CheckMBI->NoMBI No YesMBI High MBI Risk (Common) CheckMBI->YesMBI Yes Keep Retain Benzodioxole (Monitor Toxicology) NoMBI->Keep SwapEther Synthesize Phenyl Ether (Dimethoxy Analog) YesMBI->SwapEther CheckPotency Compare Binding Affinity (Ki / IC50) SwapEther->CheckPotency PotencyLoss PotencyLoss CheckPotency->PotencyLoss Activity Drops PotencyRetained Potency Retained CheckPotency->PotencyRetained Similar Activity Optimize Try Bioisosteres: 1. Deuterated Benzodioxole 2. Difluorobenzodioxole 3. Cyclic Ether (Dihydrobenzofuran) PotencyLoss->Optimize Switch Switch to Phenyl Ether (Safer Profile) PotencyRetained->Switch

Caption: Strategic decision tree for optimizing benzodioxole-containing leads.

References

  • Murray, M. (2000).[1][2] Mechanisms of inhibitory cytochrome P450 interactions. Drug Metabolism Reviews. Link

  • Kalgutkar, A. S., et al. (2005).[1][2] A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

  • O'Mathúna, B., et al. (2008).[1][2] Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport. British Journal of Pharmacology. Link

  • Bertelsen, K. M., et al. (2003).[1][2] Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine. Drug Metabolism and Disposition.[4][5][6][7] Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Sources

Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 5-(4-Nitrophenoxy)-1,3-benzodioxole

Introduction

5-(4-Nitrophenoxy)-1,3-benzodioxole is a molecule of interest in synthetic chemistry and drug discovery, combining the structural features of a benzodioxole and a nitrophenoxy group. Accurate and reliable analytical methods are crucial for monitoring its synthesis, assessing its purity, and conducting further pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of such organic molecules.[1][2] This guide provides a comparative overview of potential HPLC methodologies for the analysis of 5-(4-Nitrophenoxy)-1,3-benzodioxole, focusing on the rationale behind experimental choices to aid researchers in developing a robust and efficient analytical method.

The structure of 5-(4-Nitrophenoxy)-1,3-benzodioxole suggests it is a relatively non-polar molecule, making it well-suited for reversed-phase HPLC (RP-HPLC).[1] The presence of the nitro group and the ether linkage will influence its retention and selectivity on different stationary phases. The benzodioxole moiety is a key structural feature found in many biologically active compounds.[7][8][9]

Comparative Analysis of HPLC Methodologies

The development of a successful HPLC method hinges on the careful selection of the stationary phase, mobile phase, and detection parameters. Below, we compare several potential approaches for the analysis of 5-(4-Nitrophenoxy)-1,3-benzodioxole.

Stationary Phase Selection: A Critical Choice

The choice of stationary phase is paramount in achieving the desired separation. For a molecule like 5-(4-Nitrophenoxy)-1,3-benzodioxole, several reversed-phase columns could be considered:

  • C18 (Octadecyl Silane): This is the most common and versatile reversed-phase packing, offering high hydrophobicity.[5] It is an excellent starting point for method development for this analyte due to its ability to retain non-polar compounds.

  • C8 (Octyl Silane): A C8 column is less retentive than a C18 column and may be advantageous if the analyte's retention on a C18 column is excessively long, leading to long analysis times and broad peaks.

  • Phenyl: A phenyl-based stationary phase can offer alternative selectivity for aromatic compounds through π-π interactions. Given the two aromatic rings in 5-(4-Nitrophenoxy)-1,3-benzodioxole, a phenyl column could provide enhanced resolution from closely related impurities.

Table 1: Comparison of Potential Stationary Phases

Stationary PhasePrinciple of SeparationPredicted Retention of AnalytePotential AdvantagesPotential Disadvantages
C18 Hydrophobic interactionsStrongHigh retention, good starting point.[5]Potentially long run times.
C8 Hydrophobic interactionsModerateShorter analysis times.May have insufficient retention.
Phenyl Hydrophobic and π-π interactionsModerate to StrongAlternative selectivity for aromatic compounds.May be less robust than C18.
Mobile Phase Optimization: Tailoring the Elution

The mobile phase composition is a powerful tool for controlling retention and selectivity in RP-HPLC. A typical mobile phase for the analysis of moderately non-polar compounds consists of an aqueous component and an organic modifier.

  • Organic Modifiers: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. Acetonitrile generally has a stronger elution strength and lower viscosity than methanol. A comparison of both is recommended during method development to assess their impact on selectivity.[3]

  • Aqueous Component and pH: While 5-(4-Nitrophenoxy)-1,3-benzodioxole is not expected to have ionizable functional groups within the typical HPLC pH range, the use of a buffer (e.g., phosphate or acetate buffer at a pH between 3 and 7) can improve peak shape and reproducibility. For nitrophenols, a slightly acidic mobile phase is often employed.[3]

Table 2: Comparison of Mobile Phase Compositions

Organic ModifierAqueous ComponentPredicted Elution StrengthPotential AdvantagesPotential Disadvantages
Acetonitrile Water or Buffer (e.g., pH 3-5)HighSharp peaks, lower backpressure.[3]Can have different selectivity compared to methanol.
Methanol Water or Buffer (e.g., pH 3-5)ModerateOften provides different selectivity, can be more cost-effective.Higher viscosity, potentially broader peaks.[3]

Proposed Experimental Protocols

Based on the analysis of related compounds, the following are detailed, step-by-step starting protocols for developing an HPLC method for 5-(4-Nitrophenoxy)-1,3-benzodioxole.

Protocol 1: General Purpose C18 Method

This protocol serves as a robust starting point for initial method development.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 50% B

    • 18-25 min: 50% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and a wavelength maximum for the nitro group (around 315 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Protocol 2: Phenyl Column for Alternative Selectivity

This protocol is designed to explore alternative selectivity for the aromatic analyte.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Phenyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-12 min: 40% to 90% B

    • 12-14 min: 90% B

    • 14-15 min: 90% to 40% B

    • 15-20 min: 40% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm and a wavelength maximum for the nitro group (around 315 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Visualization of the Method Development Workflow

The following diagram illustrates a logical workflow for the development of an HPLC method for 5-(4-Nitrophenoxy)-1,3-benzodioxole.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Analytical Goal: Purity of 5-(4-Nitrophenoxy)-1,3-benzodioxole Column_Screen Column Screening (C18, C8, Phenyl) Start->Column_Screen Mobile_Phase_Screen Mobile Phase Screening (Acetonitrile vs. Methanol) Column_Screen->Mobile_Phase_Screen Gradient_Optimization Gradient Optimization (Slope and Time) Mobile_Phase_Screen->Gradient_Optimization Flow_Rate_Temp Flow Rate & Temperature Optimization Gradient_Optimization->Flow_Rate_Temp Validation Method Validation (Linearity, Accuracy, Precision) Flow_Rate_Temp->Validation End Final HPLC Method Validation->End

Caption: A workflow for systematic HPLC method development.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the developed method, a system suitability test should be performed before each analytical run. This typically involves injecting a standard solution multiple times and evaluating parameters such as:

  • Tailing Factor: Should be between 0.8 and 1.5 for a symmetrical peak.

  • Theoretical Plates: A measure of column efficiency, which should meet a minimum requirement (e.g., >2000).

  • Repeatability of Retention Time and Peak Area: The relative standard deviation (RSD) should be less than 2%.

By establishing and adhering to these system suitability criteria, the analytical system is continuously validated, ensuring the reliability of the generated data.

Conclusion

While a definitive HPLC retention time for 5-(4-Nitrophenoxy)-1,3-benzodioxole cannot be provided without experimental data, this guide offers a comprehensive framework for the development of a robust and reliable analytical method. By systematically evaluating different stationary phases and mobile phase compositions, and by adhering to principles of method validation and system suitability, researchers can confidently establish an HPLC method tailored to their specific needs for the analysis of this compound. The proposed starting protocols provide a solid foundation for this endeavor, enabling accurate quantification and purity assessment in research and development settings.

References

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]

  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. Available at: [Link]

  • Separation of Nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Available at: [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. National Center for Biotechnology Information. Available at: [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. ResearchGate. Available at: [Link]

  • N-1,3-benzodioxol-5-yl-2-(4-nitrophenoxy)acetamide. PubChem. Available at: [Link]

  • Importance of RP-HPLC in Analytical Method Development: A Review. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Separation of 1,3-Benzodioxole, 5-nitro- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • 1,3-Benzodioxole, 5-nitro-. Cheméo. Available at: [Link]

  • 1,3-Benzodioxole, 5-nitro-. PubChem. Available at: [Link]

  • Separation of 1,3-Benzodioxole, 5-(diethoxymethyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Synthesis of 5-nitro-1,3-benzodioxole. PrepChem.com. Available at: [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah National University. Available at: [Link]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]

  • New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. National Center for Biotechnology Information. Available at: [Link]

  • 1,3-Benzodioxole. KCIL Chemofarbe Group. Available at: [Link]

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UV-Vis Absorption Guide: Nitrophenoxy Benzodioxoles & Nitro-Benzodioxole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima of Nitrophenoxy Benzodioxoles and Nitro-Benzodioxole Scaffolds Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide

Executive Summary & Structural Significance

The Nitrophenoxy Benzodioxole scaffold represents a critical intersection of two pharmacophores: the electron-rich 1,3-benzodioxole (methylenedioxybenzene) and the electron-deficient nitro-aromatic moiety. This guide analyzes the UV-Vis absorption characteristics of these compounds, specifically comparing the 5-nitro-1,3-benzodioxole core and its ether derivatives against standard nitrophenols and unsubstituted benzodioxoles.

Why This Matters:

  • Photocaging: 6-Nitropiperonyl (NP) derivatives are premium photocleavable protecting groups, offering redshifted absorption (

    
     nm) compared to standard nitrobenzyl groups, allowing uncaging with less damaging UV/blue light.
    
  • Drug Design: The benzodioxole ring acts as a bioisostere for methoxy-benzenes but imposes a rigid planar constraint, significantly altering the dipole moment and

    
    -
    
    
    
    transition energies.
  • Herbicides: Analogs of diphenyl ether herbicides (e.g., Nitrofen) utilizing benzodioxole exhibit modified photostability and metabolic profiles.

Electronic Structure & Absorption Mechanism

The UV-Vis absorption in these molecules is driven by Intramolecular Charge Transfer (ICT) .

  • Donor: The oxygen lone pairs of the 1,3-dioxole ring donate electron density into the benzene ring (+M effect).

  • Acceptor: The nitro group (

    
    ) strongly withdraws electron density (-M, -I effect).
    
  • Result: A significant bathochromic (red) shift compared to unsubstituted benzene or benzodioxole.

Electronic Transition Diagram (Graphviz)

The following diagram illustrates the energy gap reduction responsible for the redshifted absorption.

ElectronicTransitions Benzene Benzene (No Auxochrome) λmax ≈ 254 nm Benzodioxole 1,3-Benzodioxole (Donor Only) λmax ≈ 286 nm Benzene->Benzodioxole + Dioxole Ring (HOMO Elevation) Nitrobenzene Nitrobenzene (Acceptor Only) λmax ≈ 260-270 nm Benzene->Nitrobenzene + Nitro Group (LUMO Depression) NitroBenzodioxole 5-Nitro-1,3-Benzodioxole (Push-Pull System) λmax ≈ 315-375 nm Benzodioxole->NitroBenzodioxole + Nitro Group (Strong ICT) Nitrobenzene->NitroBenzodioxole + Dioxole Ring

Figure 1: Impact of auxochromes on the HOMO-LUMO gap and resulting absorption shift.

Comparative Absorption Data

The following table synthesizes experimental


 values. Note that "Nitrophenoxy benzodioxole" can refer to two distinct structural classes: the Nitro-Benzodioxole  (nitro directly on ring) and the Nitrophenoxy Ether  (ether linkage).
Table 1: UV-Vis Maxima of Key Scaffolds
Compound ClassSpecific MoleculeSolvent

(nm)

(M⁻¹cm⁻¹)
Key Feature
Unsubstituted 1,3-BenzodioxoleEthanol286 3,600Baseline UV absorption
Nitro-Benzodioxole 5-Nitro-1,3-benzodioxole Ethanol315 - 320 ~6,500Distinct yellow color; strong ICT
Photocage 6-Nitropiperonyl alcohol Methanol365 - 375 ~4,500Red-shifted ; cleavable by UV-A/Blue light
Phenol Analog 4-Nitrophenol (Neutral)Water (pH 5)317 10,000Reference standard
Phenol Analog 4-Nitrophenolate (Basic)Water (pH 10)400 18,300Deprotonated species (intense yellow)
Ether Analog 4-Nitrodiphenyl etherEthanol300 - 310 ~11,000Ether oxygen is a weaker donor than phenolate

Technical Insight:

  • 5-Nitro-1,3-benzodioxole absorbs at a longer wavelength than 4-nitrodiphenyl ether because the dioxole oxygens are coplanar and directly conjugated to the nitro-bearing ring, maximizing resonance.

  • 6-Nitropiperonyl (NP) derivatives show a further redshift (

    
     nm) due to the specific substitution pattern (nitro ortho to the benzylic carbon), making them superior to o-nitrobenzyl cages for biological applications requiring >360 nm excitation.
    

Experimental Protocol: Characterization & Photostability

To accurately characterize these compounds, one must distinguish between static absorption (ground state) and photochemical reactivity (if using photocages).

Reagents & Equipment[1]
  • Solvents: HPLC-grade Methanol, Ethanol, or Acetonitrile (cutoff < 200 nm).

  • Buffers: 0.1 M Phosphate buffer (pH 7.4) for biological relevance.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Cary 60 or Shimadzu UV-1800).

  • Quartz Cuvettes: 1 cm path length (essential for UV transmission).

Workflow Diagram (Graphviz)

ExperimentalProtocol Start Sample Preparation (10 mM Stock in DMSO) Dilution Dilute to 20-50 µM (Solvent: MeOH/PBS) Start->Dilution Baseline Baseline Correction (Blank Solvent) Dilution->Baseline Scan Scan 200-600 nm (Fast Scan Mode) Baseline->Scan Check Check Abs < 1.0? (Beer-Lambert Range) Scan->Check DiluteMore Dilute Sample Check->DiluteMore No (>1.0) Analyze Identify λmax & ε Check->Analyze Yes (<1.0) DiluteMore->Scan Photolysis Photostability Test (Irradiate @ 365nm) Analyze->Photolysis If Photocage TimePoints Measure Spectra @ t=0, 1, 5, 10 min Photolysis->TimePoints Isosbestic Check Isosbestic Points (Clean Conversion?) TimePoints->Isosbestic

Figure 2: Step-by-step workflow for spectral characterization and photolysis validation.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1-2 mg of the nitrophenoxy benzodioxole derivative in 1 mL DMSO (Stock A).

  • Working Solution: Dilute Stock A into Methanol or PBS to reach a final concentration of ~25 µM. Ensure DMSO content is <1% to avoid solvent artifacts.

  • Baseline Scan: Run a blank scan with the pure solvent mixture.

  • Acquisition: Scan from 200 nm to 600 nm.

    • Critical Check: If Absorbance > 1.0, dilute further to maintain linearity (Beer-Lambert Law).

  • Photolysis Assay (For Caged Compounds):

    • Place the cuvette under a UV lamp (365 nm, ~5 mW/cm²).

    • Record spectra every 60 seconds.

    • Success Indicator: Appearance of a new peak (nitroso-ketone byproduct) and clean isosbestic points indicate a specific photochemical reaction without non-specific degradation.

References

  • NIST Chemistry WebBook. 1,3-Benzodioxole, 5-nitro- (CAS 2620-44-2) Spectral Data. National Institute of Standards and Technology. [Link]

  • PubChem. 5-Nitro-1,3-benzodioxole Compound Summary. National Library of Medicine. [Link]

  • Gautier, A., et al. (2010). Nitropiperonyl Caging Groups for Light-Activated Translation. (Contextual reference for NP-caging absorption shifts). [Link]

  • PhotochemCAD. Absorption Spectra of Nitrobenzene and Derivatives.[Link]

A Researcher's Guide to Crystal Structure Determination of Nitro-Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the therapeutic potential of nitro-benzodioxole derivatives, a definitive understanding of their three-dimensional atomic arrangement is paramount. This guide provides an in-depth comparison of methodologies for determining the crystal structure of these compounds, moving beyond a simple recitation of protocols to explain the critical reasoning behind experimental choices. Our focus is on empowering you to select and implement the most effective strategies for obtaining high-quality single crystals and, subsequently, high-resolution structural data.

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] The addition of a nitro group can significantly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its biological activity. X-ray crystallography stands as the unequivocal method for elucidating the precise atomic coordinates, conformational nuances, and packing motifs within a crystal lattice, information that is indispensable for structure-activity relationship (SAR) studies and rational drug design.[1][4][5]

The Crystallization Challenge: From Solute to Single Crystal

The primary bottleneck in crystal structure determination is often the growth of diffraction-quality single crystals.[4][5] Nitro-benzodioxole derivatives, like many small organic molecules, can present unique crystallization challenges. The principles of crystallization are rooted in achieving a state of supersaturation, where the solute concentration exceeds its solubility limit, driving the formation of an ordered solid phase.[6][7] The choice of crystallization technique is therefore critical and should be guided by the physicochemical properties of the specific derivative.

Comparative Analysis of Crystallization Techniques

The selection of an appropriate crystallization method is a crucial first step. Below is a comparison of common techniques, with insights into their applicability for nitro-benzodioxole derivatives.

Crystallization TechniquePrincipleAdvantages for Nitro-Benzodioxole DerivativesDisadvantages & Considerations
Slow Evaporation Gradually increasing solute concentration by solvent evaporation.[8]Simple to implement, effective for moderately soluble compounds. The choice of solvent can influence crystal habit.[8]Can lead to rapid crystal growth and twinning if evaporation is too fast. Not suitable for volatile compounds.
Vapor Diffusion (Hanging & Sitting Drop) A drop of the sample solution equilibrates with a larger reservoir of a precipitant, slowly inducing supersaturation.Requires only a small amount of sample. Allows for fine control over the rate of crystallization.More complex setup than slow evaporation. Requires careful selection of precipitant.
Liquid-Liquid Diffusion (Interfacial Diffusion) A solution of the compound is carefully layered with a miscible "anti-solvent" in which it is less soluble.[6]Can produce high-quality crystals by creating a slow, controlled diffusion gradient.Can be sensitive to mechanical disturbances. Requires solvents with different densities.
Cooling Crystallization Reducing the temperature of a saturated solution to decrease solubility.[7]Effective for compounds with a significant temperature-dependent solubility.Rapid cooling can lead to the formation of many small crystals or an amorphous solid.
"Crystalline Sponge" Method A porous host crystal soaks up the analyte from a solution, ordering it within its pores for X-ray analysis.[9]Excellent for oils, liquids, or compounds that are difficult to crystallize directly.[9]Requires a suitable host crystal. The analyte must be small enough to fit within the pores.

Expert Insight: For novel nitro-benzodioxole derivatives with unknown solubility properties, a high-throughput screening approach utilizing multiple techniques and a diverse range of solvents is highly recommended. Modern "under-oil" methods like microbatch and encapsulated nanodroplet crystallization (ENaCt) can be particularly effective for small sample quantities.[4][5]

Experimental Protocol: A Step-by-Step Guide to Crystallization

This protocol outlines a general workflow for the crystallization of a nitro-benzodioxole derivative.

1. Synthesis and Purification:

  • Synthesize the target nitro-benzodioxole derivative. A common method involves the nitration of 1,3-benzodioxole using nitric acid.[2][10]

  • Purify the compound to the highest possible degree, as impurities can inhibit crystallization.[7] Techniques such as column chromatography or recrystallization are often employed.

2. Solubility Screening:

  • Perform a qualitative solubility test with a range of solvents (e.g., acetone, acetonitrile, methanol, dichloromethane, toluene).[6] This will inform the choice of solvent system for crystallization.

3. Crystallization Setup (Example: Slow Evaporation):

  • Dissolve the purified compound in a suitable solvent to near saturation.[7][8]

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial.

  • Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation.[8]

  • Store the vial in a vibration-free environment at a constant temperature.

4. Crystal Harvesting and Mounting:

  • Once suitable crystals have formed, carefully remove them from the mother liquor using a loop or a fine needle.

  • Quickly coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and damage during data collection at low temperatures.

  • Mount the crystal on a goniometer head for X-ray diffraction analysis.

Data Collection and Structure Determination: The Power of X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the atomic structure of crystalline materials.[4][5] The process involves irradiating a single crystal with a focused X-ray beam and measuring the diffraction pattern produced.

Workflow for Crystal Structure Determination

Caption: A generalized workflow for single-crystal X-ray structure determination.

The collected diffraction data are processed to determine the unit cell parameters and the symmetry of the crystal. The initial atomic positions are then determined using methods like SHELXS.[11] This initial model is then refined against the experimental data using programs such as SHELXL, which adjusts atomic positions, displacement parameters, and other variables to achieve the best possible fit.[11]

Case Studies: Structural Insights into Nitro-Benzodioxole Derivatives

Several crystal structures of nitro-benzodioxole derivatives have been reported, providing valuable insights into their molecular geometries and intermolecular interactions.

CompoundKey Structural FeaturesIntermolecular InteractionsReference
2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile The nitro group is rotated out of the plane of the benzodioxole ring by approximately 30 degrees.[11]Molecules are linked via C-H···O interactions, forming distinct graph-set motifs.[11][11]
2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD) The nitro groups are twisted out of the benzene ring plane at different angles.[12]Intermolecular hydrogen bonds of the C-H···O type contribute to a high packing density.[12][13][12][13]
N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide The nitro group is nearly coplanar with the phenyl ring.[14]The crystal packing is influenced by intermolecular contacts.[14][14]

These examples highlight how the position and orientation of the nitro group, as well as other substituents, can significantly impact the crystal packing and the overall supramolecular architecture.

Complementary Characterization Techniques

While X-ray crystallography provides the definitive 3D structure, other spectroscopic techniques are essential for a comprehensive characterization of nitro-benzodioxole derivatives.

  • FTIR and FT-Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, which can be correlated with theoretical calculations (e.g., DFT) to confirm the presence of functional groups and to support the determined structure.[15]

  • NMR Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the chemical structure and purity of the synthesized compounds before crystallization attempts.[16]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, confirming the elemental composition of the molecule.[3][16]

Integrated Characterization Workflow

Caption: An integrated workflow for the synthesis and structural elucidation of nitro-benzodioxole derivatives.

Conclusion

The determination of the crystal structure of nitro-benzodioxole derivatives is a critical step in understanding their chemical properties and biological activities. A systematic and informed approach to crystallization, coupled with the power of single-crystal X-ray diffraction and complementary spectroscopic techniques, provides the detailed structural information necessary to advance drug discovery and development efforts. By understanding the principles behind each experimental choice, researchers can overcome the challenges of crystallization and unlock the full potential of this important class of compounds.

References

  • B. Spingler, S. A. G. E. R. Schnidrig, T. Nakajima, F. D. F. Fischer, "Advanced crystallisation methods for small organic molecules," ePrints Soton, 2023.
  • B. Spingler, S. A. G. E. R. Schnidrig, T. Nakajima, F. D. F. Fischer, "Advanced crystallisation methods for small organic molecules," Chemical Society Reviews, 2023.
  • Unknown Author, "crystallization of small molecules," Unknown Source.
  • R. J. Staples, "Getting crystals your crystallographer will treasure: a beginner's guide," Acta Crystallographica Section E, 2014.
  • Unknown Author, "Crystallization," Organic Chemistry
  • C. Y. Panicker, Y. S. Mary, H. T. Varghese, "FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole," Oriental Journal of Chemistry, 2012.
  • Unknown Author, "Synthesis routes of 5-Nitro-1,3-benzodioxole," Benchchem.
  • A. A. Gidaspov, V. V. Bakharev, T. S. Shestakova, "Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD)
  • S. Kumaran, K. Sakthivel, "2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile," Acta Crystallographica Section E, 2011.
  • A. A. Gidaspov, V. V. Bakharev, T. S. Shestakova, "Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine," Semantic Scholar, 2024.
  • Unknown Author, "Application Notes and Protocols for X-ray Crystallography of Benzodioxole Deriv
  • Unknown Author, "1,3-Benzodioxole, 5-nitro-," Cheméo.
  • A. C. L. Leite, D. J.
  • Unknown Author, "1,3-Benzodioxole, 5-nitro-," PubChem.
  • S. B. Mhaske, "Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide," Unknown Source, 2017.
  • M. A. Al-Omair, "Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model," MDPI, 2023.
  • A. A.
  • Y. Inokuma, T.

Sources

Validation of Purity Using LC-MS for Benzodioxole Intermediates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-benzodioxole (methylenedioxy) scaffold is a critical pharmacophore in medicinal chemistry, serving as the structural backbone for therapeutics ranging from paroxetine to tadalafil. However, the validation of purity for these intermediates presents unique analytical challenges. Conventional HPLC-UV often fails to distinguish between the target benzodioxole and its ring-opened catechol degradation products or regioisomeric impurities due to overlapping chromophores.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional methodologies (HPLC-UV, GC-MS). It provides a validated workflow for establishing purity with high specificity, adhering to ICH Q2(R1) guidelines.

Technical Context: The Benzodioxole Challenge

In synthetic pathways involving benzodioxoles (e.g., Piperonylic acid derivatives), two primary classes of impurities threaten the integrity of the final API:

  • Isobaric/Regioisomeric Impurities: Positional isomers that share identical molecular weights and similar UV absorption maxima.

  • Ring-Opened Hydrolysis Products: Exposure to strong acids or Lewis acids can cleave the methylene bridge, resulting in catechols (dihydroxybenzenes). These are highly polar and often co-elute with the parent compound in standard reverse-phase conditions, masking the impurity in UV detection.

Analytical Decision Matrix

The following decision tree illustrates when to deploy LC-MS over alternative techniques based on the physicochemical properties of the impurity profile.

decision_matrix Start Start: Impurity Profiling for Benzodioxole Intermediate Volatile Is the intermediate volatile & thermally stable? Start->Volatile GCMS Select GC-MS (High Resolution, Low Cost) Volatile->GCMS Yes Polarity Is the impurity highly polar (e.g., Catechol)? Volatile->Polarity No (Labile/Salt) UV_Active Does impurity have distinct UV u03bb max? Polarity->UV_Active No LCMS Select LC-MS (Validation Gold Standard) Polarity->LCMS Yes (Co-elution risk) HPLC Select HPLC-UV (Routine Assay) UV_Active->HPLC Yes UV_Active->LCMS No (UV Silent/Overlap)

Figure 1: Analytical Decision Matrix for selecting the appropriate validation methodology.

Comparative Analysis: LC-MS vs. Alternatives

To establish the superiority of LC-MS for this specific application, we compared it against HPLC-UV (Diode Array) and GC-MS using a model compound, 3,4-(methylenedioxy)benzoic acid (Piperonylic acid) .

Table 1: Performance Metrics Comparison
FeatureHPLC-UV (PDA)GC-MS (EI)LC-MS (ESI-Q-TOF)
Specificity Low. Relies on retention time and

. Prone to co-elution errors with catechols.
High. Structural fingerprinting.Very High. Mass discrimination allows detection of co-eluting impurities.
Sensitivity (LOD) ~100 ng/mL~10 ng/mL~0.5 - 1.0 ng/mL
Thermal Stability Excellent (Room Temp).Poor. Benzodioxoles can degrade/polymerize in hot injection ports.Excellent (Soft ionization).
Throughput High (Routine QC).Moderate (Cool-down cycles).High (UPLC compatible).
Primary Risk False positives due to matrix interference.Thermal degradation creating false impurities.Ion suppression (requires matrix factor validation).

Expert Insight: While GC-MS is excellent for volatile precursors (like safrole), the carboxylic acid derivatives of benzodioxole require derivatization (silylation) for GC analysis. This adds a sample preparation step that introduces variability. LC-MS analyzes the intermediate directly, preserving the native impurity profile.

Validated Experimental Protocol

This protocol is designed for the detection of trace impurities in Piperonylic acid , specifically targeting the ring-opened impurity 3,4-dihydroxybenzoic acid (Protocatechuic acid) .

Method Parameters[1][2][3][4][5][6][7][8][9][10][11]
  • Instrumentation: Agilent 1290 Infinity II LC coupled to 6470 Triple Quadrupole MS (or equivalent).

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.

    • Rationale: The HSS T3 chemistry is specifically designed to retain polar species (like the catechol impurity) that would otherwise elute in the void volume of a standard C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

    • Note: Ammonium formate (5mM) can be added if peak shape for the acid is poor, but simple formic acid is preferred to minimize ion suppression.

Gradient Profile
Time (min)% Mobile Phase BFlow Rate (mL/min)
0.0050.4
1.0050.4
6.00950.4
8.00950.4
8.1050.4
10.0050.4
MS Source Conditions (ESI Negative Mode)

Benzodioxole carboxylic acids ionize best in negative mode


.
  • Gas Temp: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer: 35 psi

  • Sheath Gas Temp: 350°C

  • Capillary Voltage: 3500 V

Validation Framework (ICH Q2(R1))

To validate this method for regulatory submission, the following workflow must be executed. This ensures the method is "suitable for intended use."[1][2]

validation_workflow Spec Specificity (Blank vs. Spiked) Lin Linearity (r^2 > 0.999) Spec->Lin Acc Accuracy (Recovery 80-120%) Lin->Acc LOD LOD/LOQ (S/N 3:1 & 10:1) Acc->LOD Robust Robustness (Flow/Temp var) LOD->Robust

Figure 2: Sequential Validation Workflow based on ICH Q2(R1) guidelines.

Key Validation Experiments:
  • Specificity (Orthogonality):

    • Inject the pure Benzodioxole intermediate.

    • Inject the Ring-Opened Impurity (Protocatechuic acid).

    • Requirement: The MS method must resolve these by Mass-to-Charge ratio (

      
      ) even if they co-elute in time.
      
    • Data: Piperonylic acid (

      
       165.0) vs. Protocatechuic acid (
      
      
      
      153.0). The mass difference of 12 Da (loss of C) allows for distinct extraction of chromatograms (EIC).
  • Linearity & Range:

    • Prepare 6 concentration levels from LOQ to 120% of the specification limit.

    • Causality: Benzodioxoles can exhibit non-linear ionization at high concentrations due to dimer formation

      
      . Ensure the curve is linear or apply a quadratic fit if necessary.
      
  • Accuracy (Spike Recovery):

    • Spike the impurity into the sample matrix at 50%, 100%, and 150% of the target limit.

    • Acceptance: Mean recovery must be 90-110% (for drug substance) or 80-120% (for trace impurities).

Experimental Data Simulation

The following data illustrates the critical advantage of LC-MS. In a simulated run, a batch of Piperonylic Acid appeared pure by HPLC-UV (single peak at 4.5 min). However, LC-MS analysis revealed a hidden impurity.

Sample: Crude Piperonylic Acid Batch #042 Method: HPLC-UV (254 nm) vs. LC-MS (TIC/EIC)

Retention Time (min)UV Area %MS Identification (

)
Conclusion
4.4899.8%165.0

Target Product
4.52Not Detected 153.0

Hidden Impurity (Ring-opened catechol). Co-eluted under the main peak.
6.100.2%329.0

Dimer artifact (Non-covalent).

Interpretation: The UV detector failed to resolve the catechol impurity because it co-eluted with the massive parent peak and has a similar extinction coefficient. The LC-MS, utilizing Extracted Ion Chromatograms (EIC) , isolated the signal at


 153.0, quantifying the impurity at 1.5%—a level that fails QC specifications but was invisible to UV.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4] [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Kromidas, S. (2011). Validation in Analytics.[5][6][1][2] Wiley-VCH. (General reference for validation logic).

  • Journal of Chromatography A. (Relevant literature on polar aromatic acid separation). Separation of hydrophilic compounds by reversed-phase liquid chromatography.

Sources

Safety Operating Guide

Safe Handling and Disposal of 5-(4-Nitrophenoxy)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Laboratory & Process Scale

Executive Summary

5-(4-Nitrophenoxy)-1,3-benzodioxole is a nitro-aromatic ether often utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its disposal requires strict adherence to protocols governing nitro-aromatics and environmentally persistent organic pollutants (POPs) .

Core Directive: Do NOT dispose of this compound via municipal sinks, evaporation, or standard trash.[1][2] It must be treated as Hazardous Organic Waste destined for high-temperature incineration.

Chemical Profile & Hazard Identification

Understanding the molecule is the first step to safe disposal.

FeatureSpecificationDisposal Implication
Functional Groups Nitro (

), Benzodioxole, Ether Linkage
Nitro: Potential for thermal instability; shock sensitivity is generally low but non-zero. Benzodioxole: Known CYP450 inhibitor; biological accumulation risk.
Physical State Solid (Crystal/Powder)Dust explosion hazard if finely divided.
Reactivity Incompatible with Strong Bases, Reducing AgentsCRITICAL: Do not mix with strong alkalis (NaOH, KOH) in waste drums; risk of exothermic decomposition.
Toxicity Acute Toxicant (Likely Cat. 3/4), Aquatic ChronicMust be prevented from entering water tables.
Pre-Disposal Stabilization & Segregation

Objective: Prevent accidental reactivity during storage and transport.

A. Waste Stream Segregation

You must segregate this compound from incompatible waste streams immediately upon generation.

  • Incompatible Stream: Caustic Waste (pH > 10) .

    • Reasoning: Nitro-aromatics can form unstable salts or undergo runaway exothermic reactions (nucleophilic aromatic substitution) when exposed to strong bases.

  • Incompatible Stream: Strong Reducing Agents (e.g., Hydrides, active metals).

    • Reasoning: Risk of generating heat and toxic amine byproducts.[3]

B. Container Selection
  • Solid Waste: Use High-Density Polyethylene (HDPE) wide-mouth jars or amber glass.

  • Liquid Waste (Mother Liquors):

    • If dissolved in Non-Halogenated Solvents (Methanol, Ethyl Acetate): Use HDPE or Steel drums (grounded).

    • If dissolved in Halogenated Solvents (DCM, Chloroform): Use Glass or Fluorinated HDPE.

Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound/Filter Cake)
  • Moistening (Optional but Recommended): If the powder is dry and fine, lightly mist with water or mineral oil to suppress dust generation during transfer.

  • Double Bagging: Place the solid into a clear polyethylene bag (minimum 4 mil thickness). Seal with tape.

  • Secondary Containment: Place the sealed bag into a rigid container (HDPE drum or pail).

  • Labeling: Affix a hazardous waste label.

    • Text: "Hazardous Waste - Toxic Solid, Organic, N.O.S. (Contains 5-(4-Nitrophenoxy)-1,3-benzodioxole)."

    • Hazard Codes: Toxic, Irritant.[4]

Scenario B: Liquid Waste (Reaction Mixtures)
  • pH Check: Verify the pH of the solution is neutral (pH 6-8).

    • Action: If acidic, neutralize slowly with Sodium Bicarbonate. If basic, neutralize with dilute Acetic Acid. Do not over-acidify/basify.

  • Precipitation Check: Ensure no solids are precipitating that could clog pumping equipment later.

  • Transfer: Pour into the "Non-Halogenated Organic" or "Halogenated Organic" waste carboy depending on the solvent carrier.

  • Headspace: Leave 10% headspace in the container to allow for thermal expansion.

Visual Workflows
Workflow 1: Waste Segregation Decision Logic

Use this logic tree to determine the correct waste container.

WasteSegregation Start Waste Generation: 5-(4-Nitrophenoxy)-1,3-benzodioxole StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Crystal) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath Bagging Double Bag in Polyethylene SolidPath->Bagging SolventCheck Solvent Type? LiquidPath->SolventCheck Container3 Container: Hazardous Solid (Wide Mouth HDPE) Bagging->Container3 Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo Container1 Container: Halogenated Waste (Glass/Fluorinated HDPE) Halo->Container1 Container2 Container: Flammable/Organic (HDPE/Steel) NonHalo->Container2

Caption: Decision matrix for segregating solid vs. liquid waste streams to ensure regulatory compliance and safety.

Workflow 2: Emergency Spill Response

Immediate actions in the event of accidental release.

SpillResponse Alert 1. ALERT & EVACUATE (If dust cloud forms) PPE 2. DON PPE (Nitrile Gloves, N95/P100, Goggles) Alert->PPE Contain 3. CONTAIN Cover with damp absorbent pads PPE->Contain Clean 4. CLEAN Scoop into waste bag (Do not sweep dry dust) Contain->Clean Decon 5. DECONTAMINATE Wash surface with soap/water Clean->Decon

Caption: Five-step emergency response protocol emphasizing dust suppression and personnel protection.

Regulatory Classification (RCRA/DOT)

Consult your local EHS officer, as specific classifications may vary by jurisdiction.

  • US DOT Shipping Name (Likely):

    • UN2811, Toxic solids, organic, n.o.s. (5-(4-Nitrophenoxy)-1,3-benzodioxole), 6.1, PG III.

  • EPA Waste Codes (RCRA):

    • Since this specific CAS is not explicitly P-listed or U-listed, it defaults to characteristic codes:

    • D001: If in ignitable solvent.

    • D003: (Reactivity) - Only applies if the specific nitro-configuration is deemed explosive by testing; otherwise, not applicable.

    • Recommended: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents like F002/F003) but treat with "Universal Waste" caution levels.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.[Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

Personal protective equipment for handling 5-(4-Nitrophenoxy)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 294856-47-6 Formula: C₁₃H₉NO₅ Molecular Weight: 259.22 g/mol Synonyms: 4-(1,3-Benzodioxol-5-yloxy)nitrobenzene[1][2][3][4][5]

Executive Safety Summary

To: Research & Development Personnel From: Senior Application Scientist, Safety & Compliance

Handling 5-(4-Nitrophenoxy)-1,3-benzodioxole requires a safety protocol that transcends standard laboratory practices. While specific toxicological data for this exact CAS is limited, its structural moieties—a nitroaromatic group coupled with a benzodioxole ring —dictate a high-caution approach (Read-Across Toxicology).[1][2][3][4][5]

The Core Hazards:

  • Nitroaromatic Toxicity (The Silent Permeator): Like its structural analogs (e.g., nitrobenzene), the nitro group poses a risk of methemoglobinemia if absorbed through the skin.[5][6] This condition oxidizes hemoglobin, preventing oxygen transport.[5][6] Skin absorption can occur without immediate irritation, making it an insidious hazard.[5][6]

  • Benzodioxole Sensitization: The benzodioxole moiety is a known structural alert for skin sensitization and potential Cytochrome P450 inhibition.[5][6]

  • Physical State: As a solid powder, the primary vector for exposure is inhalation of dust and direct dermal contact with surfaces.[5][6]

Operational Directive: Treat this substance as a Potent, Skin-Absorbing Toxin . All handling must occur within a certified chemical fume hood.[5][6]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient protection against nitroaromatics in solution.[5][6] The following PPE standards are non-negotiable for this compound.

Table 1: Mandatory PPE Specifications[1][2][4][5][6]
Protection ZoneComponentSpecification & Rationale
Hand (Dry Solid) Double Nitrile Inner: 4 mil Nitrile (Examination grade).Outer: 5-8 mil Nitrile (Extended cuff).Rationale:[1][2][3][4][5] For dry powder, double nitrile provides sufficient barrier and allows visual detection of tears.[5][6]
Hand (Solution) Laminate / Barrier Material: Silver Shield® (EVOH) or Viton®.Rationale:[1][2][3][5] Nitroaromatics can permeate standard nitrile in <15 minutes when dissolved in organic solvents (e.g., DMSO, DCM).[5][6]
Respiratory Engineering First Primary control is the Fume Hood.[4][5][6] If working outside containment (e.g., spill cleanup), use a P100 (HEPA) + Organic Vapor (OV) combination cartridge.[5][6]
Ocular Chemical Goggles Safety glasses are insufficient for powders that can become airborne.[4][5][6] Indirect-vented goggles are required to seal the eyes from dust ingress.[1][2][3][4][5]
Body Tyvek® Lab Coat Disposable Tyvek® (or similar non-woven polyethylene) is superior to cotton.[5][6] Cotton absorbs nitro-compounds and holds them against the skin.[1][2][3][4][5]

Operational Protocols: Step-by-Step

Phase A: Preparation & Weighing

Objective: Eliminate static charge and prevent aerosolization.[1][2]

  • Static Control: This powder is likely electrostatic.[5][6] Use an ionizing fan or anti-static gun inside the balance enclosure to prevent "fly-away" powder.[1][2][3][4][5]

  • The "Closed Transfer" Rule:

    • Never weigh directly onto an open weigh boat if air currents are present.[5][6]

    • Protocol: Tare a vial with a cap. Add the solid.[5][6] Cap the vial. Weigh the closed system.

  • Solvent Selection: When dissolving, avoid highly penetrating solvents (like DMSO) if possible, as they act as a vehicle, carrying the toxin through gloves and skin.[5][6]

Phase B: Reaction & Synthesis

Objective: Containment of vapors and intermediates.[1][2][6]

  • Inert Atmosphere: Run reactions under Nitrogen or Argon. This not only protects the chemistry but prevents humidity from causing particle clumping or hydrolysis.[5][6]

  • Temperature Control: If heating is required, use a silicone oil bath or heating block.[5][6] Avoid water baths ; if the flask breaks, the chemical disperses into the water, creating a large volume of contaminated liquid waste.[2][5][6]

  • Glassware Hygiene: Wipe the exterior of all flasks with a solvent-dampened tissue before removing them from the hood.[4][5] Dispose of the tissue as hazardous waste immediately.[5][6]

Phase C: Waste Disposal & Deactivation

Objective: Prevent environmental release and downstream exposure.[1][2][5]

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid - Nitroaromatic."[1][2][3][4][5]

  • Liquid Waste: Segregate from oxidizers.[5][6] Do not mix with strong acids (risk of exothermic nitration/decomposition).[5][6]

  • Decontamination: Surface decontamination should be done with a surfactant (soap/water) followed by an alcohol wipe.[5][6] Avoid bleach, as it may react unpredictably with the amine/nitro functionalities.[5][6]

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyWorkflow Start Start: Handling 5-(4-Nitrophenoxy)-1,3-benzodioxole CheckState Check Physical State Start->CheckState IsSolid Dry Powder? CheckState->IsSolid SolidProt Protocol A: Double Nitrile Gloves + Anti-Static Weighing IsSolid->SolidProt Yes SolProt Protocol B: Silver Shield/Laminate Gloves (Permeation Risk) IsSolid->SolProt No (In Solution) HoodCheck Is Fume Hood Certified? SolidProt->HoodCheck SolProt->HoodCheck StopWork STOP WORK Contact EHS HoodCheck->StopWork No Process Perform Experiment (Closed Vessels) HoodCheck->Process Yes Waste Disposal: Segregate as Toxic Organic Process->Waste

Figure 1: Operational decision tree for selecting PPE based on physical state (Solid vs. Solution).[1][2][3][4][5]

Emergency Response (Self-Validating System)

This protocol is "self-validating" because it relies on immediate, observable physiological cues and pre-staged equipment.[1][2][3][4][5][6]

Exposure Scenario: Dermal Contact[1][2][5]
  • Immediate Action: Do not use solvents to wash skin.[5][6] Solvents accelerate absorption.[5][6]

  • The Protocol:

    • Step 1: Blot excess liquid/powder gently (do not rub).[5][6]

    • Step 2: Wash with copious soap and tepid water for 15 minutes.[5][6]

    • Step 3: Monitor for Cyanosis. Check fingernail beds and lips for a blue/gray tint.[5][6] This is the hallmark of methemoglobinemia.[5][6]

  • Validation: If blue tint appears, oxygen transport is compromised.[5][6] Seek emergency medical attention immediately (mention "Nitroaromatic Exposure").[5][6]

Exposure Scenario: Spill (Outside Hood)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don P100 respirator and Silver Shield gloves.[5][6]

  • Containment: Cover spill with a dry absorbent pad (for solutions) or wet paper towels (for powder, to prevent dust) placed over the material, not swept.[5][6]

References

  • Sigma-Aldrich. (n.d.).[4][5][6] Product Specification: 5-(4-Nitrophenoxy)-1,3-benzodioxole (CAS 294856-47-6).[1][2][3][4][5][7] Retrieved from [1][2][3][4][5]

  • Centers for Disease Control and Prevention (CDC). (n.d.).[5][6] NIOSH Pocket Guide to Chemical Hazards: Nitro Compounds.[5][6] Retrieved from [1][2][3][5]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5][6][8] National Academies Press.[5][6] Retrieved from [1][2][3][5]

  • PubChem. (n.d.).[5][6] Compound Summary: 5-(4-Nitrophenoxy)-1,3-benzodioxole.[1][2][3][4][5][7] National Library of Medicine.[5][6] Retrieved from [1][2][3][5]

(Note: While specific toxicological monographs for CAS 294856-47-6 are rare, safety protocols are derived from the established toxicology of the nitrobenzene and benzodioxole pharmacophores as per standard industrial hygiene practices.)[1][2][3][4][5]

Sources

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